Product packaging for Disodium 5-sulphido-1H-tetrazole-1-acetate(Cat. No.:CAS No. 61336-49-0)

Disodium 5-sulphido-1H-tetrazole-1-acetate

Cat. No.: B1313760
CAS No.: 61336-49-0
M. Wt: 204.12 g/mol
InChI Key: VSGXNBCISIILEO-UHFFFAOYSA-L
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Description

Disodium 5-sulphido-1H-tetrazole-1-acetate is a useful research compound. Its molecular formula is C3H2N4Na2O2S and its molecular weight is 204.12 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H2N4Na2O2S B1313760 Disodium 5-sulphido-1H-tetrazole-1-acetate CAS No. 61336-49-0

Properties

IUPAC Name

disodium;2-(5-sulfidotetrazol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N4O2S.2Na/c8-2(9)1-7-3(10)4-5-6-7;;/h1H2,(H,8,9)(H,4,6,10);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSGXNBCISIILEO-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)[O-])N1C(=NN=N1)[S-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2N4Na2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80210246
Record name Disodium 5-sulphido-1H-tetrazole-1-acetate
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Molecular Weight

204.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

61336-49-0
Record name Disodium 5-sulphido-1H-tetrazole-1-acetate
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Record name Disodium 5-sulphido-1H-tetrazole-1-acetate
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Record name Disodium 5-sulphido-1H-tetrazole-1-acetate
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Foundational & Exploratory

An In-depth Technical Guide to Disodium 5-sulphido-1H-tetrazole-1-acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the properties, synthesis, and applications of Disodium 5-sulphido-1H-tetrazole-1-acetate, a key intermediate in pharmaceutical synthesis. The information is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Chemical and Physical Properties

This compound, also known as Disodium 5-mercapto-1H-tetrazole-1-acetate, is a salt derivative of 5-mercapto-1H-tetrazole-1-acetic acid.[1] The presence of the disodium form indicates the deprotonation of both the carboxylic acid on the acetate group and the thiol group on the tetrazole ring.[1] This salt form generally exhibits greater solubility in aqueous solutions compared to its parent acid.[1]

While specific experimental data for the disodium salt is limited, the properties of the parent acid, 5-mercapto-1H-tetrazole-1-acetic acid, provide a valuable reference.

Table 1: Physicochemical Properties of 5-mercapto-1H-tetrazole-1-acetic acid (Parent Acid)

PropertyValueReference
CAS Number 57658-36-3[2]
Molecular Formula C3H4N4O2S[2]
Molecular Weight 160.15 g/mol ---
Appearance White crystalline powder[2]
Melting Point 179-180 °C (decomposes)[2]
Boiling Point 284.7 °C[2]
Density 1.99 g/cm³[2]
pKa 3.31 ± 0.10 (Predicted)---
XLogP3 -0.95360[2]

Table 2: Properties of this compound

PropertyValueReference
CAS Number 61336-49-0[1]
Molecular Formula C3H2N4Na2O2S[1]
Molecular Weight 204.12 g/mol ---
Synonyms Disodium 2-(5-sulfidotetrazol-1-yl)acetate[1]

Spectroscopic Data

Proton (¹H) NMR Spectroscopy: The most distinct signal would be a singlet corresponding to the methylene (-CH₂-) protons of the acetate group.[1]

Carbon-¹³C NMR Spectroscopy: Characteristic signals would be expected for the carbonyl carbon of the acetate group, the methylene carbon, and the carbon atom of the tetrazole ring.

Infrared (IR) Spectroscopy: Key absorption bands would likely be observed for the carboxylate group (C=O stretching), C-N stretching within the tetrazole ring, and C-S stretching.

Synthesis

The synthesis of this compound involves a two-step process: the synthesis of the parent acid, 5-mercapto-1H-tetrazole-1-acetic acid, followed by its conversion to the disodium salt.

Synthesis of 5-mercapto-1H-tetrazole-1-acetic acid

A common method for the synthesis of the parent acid is the reaction of 5-chloro-1H-tetrazole-1-acetic acid ethyl ester with thiourea.[3]

Experimental Protocol:

  • Reaction Setup: In a 500 ml round-bottom flask equipped with a mechanical stirrer, reflux condenser, thermometer, and dropping funnel, a mixture of 100 g (0.52 mol) of 5-chloro-1H-tetrazole-1-acetic acid ethyl ester, 44 g (0.57 mol) of thiourea, 210 g of water, and 25 g of 38 wt.% aqueous hydrochloric acid is prepared.[3]

  • Reflux: The mixture is heated to reflux and maintained at this temperature for 6 hours. During this period, the ethanol formed is continuously distilled off.[3]

  • Work-up: After cooling, the residue is extracted with methyl isobutyl ketone.[3]

  • Isolation: The organic solvent is evaporated to yield the product, 5-mercapto-1H-tetrazole-1-acetic acid, as a white crystalline solid.[3] A yield of approximately 69% with a purity of 99% has been reported.[3]

Synthesis_of_Parent_Acid 5-Chloro-1H-tetrazole-1-acetic acid ethyl ester 5-Chloro-1H-tetrazole-1-acetic acid ethyl ester ReactionMixture Reaction Mixture (Water, HCl) 5-Chloro-1H-tetrazole-1-acetic acid ethyl ester->ReactionMixture Thiourea Thiourea Thiourea->ReactionMixture Reflux Reflux (6h) Distill off Ethanol ReactionMixture->Reflux Extraction Extraction (Methyl isobutyl ketone) Reflux->Extraction Evaporation Evaporation Extraction->Evaporation Product 5-mercapto-1H-tetrazole- 1-acetic acid Evaporation->Product

Figure 1: Workflow for the synthesis of 5-mercapto-1H-tetrazole-1-acetic acid.
Formation of this compound

The disodium salt is formed by treating the parent acid with two equivalents of a suitable sodium base.[1]

Experimental Protocol:

  • Dissolution: Dissolve 5-mercapto-1H-tetrazole-1-acetic acid in a suitable solvent, such as water or an alcohol.

  • Neutralization: Add two molar equivalents of a sodium base, such as sodium hydroxide or sodium carbonate, to the solution while stirring.

  • Isolation: The disodium salt can be isolated by evaporation of the solvent or by precipitation followed by filtration.

Salt_Formation ParentAcid 5-mercapto-1H-tetrazole- 1-acetic acid Reaction Neutralization in Water or Alcohol ParentAcid->Reaction Base 2 eq. Sodium Hydroxide (or Sodium Carbonate) Base->Reaction Isolation Isolation (Evaporation/Precipitation) Reaction->Isolation Product Disodium 5-sulphido-1H- tetrazole-1-acetate Isolation->Product

Figure 2: General workflow for the formation of the disodium salt.

Applications

Intermediate in Antibiotic Synthesis

This compound is a crucial intermediate in the synthesis of Ceforanide , a second-generation cephalosporin antibiotic. The tetrazole moiety is a common bioisostere for carboxylic acids in drug design, often improving the pharmacokinetic profile of the molecule.[1]

Ceforanide_Synthesis cluster_intermediates Key Intermediates cluster_synthesis Synthetic Pathway Intermediate Disodium 5-sulphido-1H- tetrazole-1-acetate Coupling Coupling Reaction Intermediate->Coupling CephalosporinCore Cephalosporin Nucleus CephalosporinCore->Coupling FinalProduct Ceforanide Coupling->FinalProduct

Figure 3: Role as an intermediate in Ceforanide synthesis.
Nanotechnology

The parent acid, 5-mercapto-1H-tetrazole-1-acetic acid, has been investigated as a capping ligand for the stabilization of metal nanoparticles in aqueous solutions.[4] The thiol group can bind to the surface of metal nanoparticles, while the carboxylic acid group enhances their stability and dispersibility in water. This suggests potential applications for the disodium salt in catalysis and the development of novel nanomaterials.[4]

Safety and Handling

Table 3: Hazard Information for 5-mercapto-(1H)-tetrazolylacetic acid sodium salt (Monosodium salt)

Hazard StatementPrecautionary Statement
H302: Harmful if swallowed.P280: Wear protective gloves/protective clothing/eye protection/face protection.
H315: Causes skin irritation.P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
H319: Causes serious eye irritation.P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
H335: May cause respiratory irritation.

Source:[5]

It is advised to handle this compound in a well-ventilated area, using appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a valuable chemical intermediate with significant applications in the pharmaceutical industry, particularly in the synthesis of cephalosporin antibiotics. Its properties, derived from the functionalized tetrazole ring, also suggest potential for use in the burgeoning field of nanotechnology. While detailed physicochemical and toxicological data for the disodium salt are not extensively documented, information on its parent acid provides a solid foundation for its safe handling and application in research and development.

References

An In-Depth Technical Guide to the Chemical Structure and Synthesis of Disodium 5-sulphido-1H-tetrazole-1-acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of Disodium 5-sulphido-1H-tetrazole-1-acetate, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and applications.

Chemical Identity and Properties

This compound is a salt of a tetrazole derivative. The core structure consists of a five-membered tetrazole ring, which is substituted at the 1-position with an acetate group and at the 5-position with a sulphido group.[1] The presence of two sodium ions indicates the deprotonation of both the carboxylic acid proton of the acetate group and the N-H proton of the tetrazole ring, forming a disodium salt.[1] This salt form generally enhances the water solubility of the compound.[1]

The acidic form of this compound is known as 5-Mercapto-1H-tetrazole-1-acetic acid (MTAA).[2][3] Tetrazole rings are often utilized in medicinal chemistry as bioisosteres of carboxylic acids, which can improve a molecule's lipophilicity and metabolic stability.[1]

Table 1: Chemical and Physical Properties

PropertyValueSource
Compound Name This compoundN/A
Synonyms Disodium 2-(5-sulfidotetrazol-1-yl)acetate, 1-carboxymethyl-5-sulfydryl-tetrazole disodium[1]
Molecular Formula C₃H₂N₄Na₂O₂S[1]
CAS Number 61336-49-0[1]
Acidic Form 5-Mercapto-1H-tetrazole-1-acetic acid[2][3]
Acidic Form CAS 57658-36-3[2]
Acidic Form Formula C₃H₄N₄O₂S[2]
Acidic Form MW 160.15 g/mol [2]
Acidic Form MP 173 °C[4]
Acidic Form Purity 99%[4]

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process: the synthesis of its acidic precursor, 5-Mercapto-1H-tetrazole-1-acetic acid, followed by its conversion to the disodium salt.

Synthesis of 5-Mercapto-1H-tetrazole-1-acetic acid

A documented method for the synthesis of 5-Mercapto-1H-tetrazole-1-acetic acid involves the reaction of 5-Chloro-1H-tetrazole-1-acetic acid ethyl ester with thiourea.[4]

Experimental Protocol:

  • A mixture of 100 g (0.52 mol) of 5-Chloro-1H-tetrazole-1-acetic acid ethyl ester, 44 g (0.57 mol) of thiourea, 210 g of water, and 25 g of 38 wt.% aqueous hydrochloric acid is prepared in a 500 ml round-bottom flask equipped with an agitator, reflux condenser, thermometer, and a dropping funnel.[4]

  • The mixture is heated to reflux for 6 hours. During this period, the ethanol formed is distilled off.[4]

  • For work-up, the residue is extracted with methyl isobutyl ketone.[4]

  • The ketone is evaporated to yield a white crystalline solid of 5-Mercapto-1H-tetrazole-1-acetic acid.[4]

The reported yield for this process is 69%, with a purity of 99% and a melting point of 173°C.[4]

Formation of this compound

The conversion of 5-Mercapto-1H-tetrazole-1-acetic acid to its disodium salt involves the deprotonation of the two acidic protons.

General Protocol:

  • The parent acid, 5-Mercapto-1H-tetrazole-1-acetic acid, is treated with two equivalents of a suitable sodium base.

  • Commonly used bases include sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃).

  • The reaction is typically carried out in an appropriate solvent, such as water or an alcohol.

  • The resulting disodium salt is generally more water-soluble than its acidic precursor.[1]

Table 2: Reactants for Synthesis

ReactantRole
5-Chloro-1H-tetrazole-1-acetic acid ethyl esterStarting material
ThioureaSulphur source
Hydrochloric acidCatalyst
WaterSolvent
Methyl isobutyl ketoneExtraction solvent
Sodium hydroxide / Sodium carbonateBase for salt formation

Role in Pharmaceutical Synthesis

This compound, or its acidic form, is a crucial intermediate in the synthesis of the cephalosporin antibiotic, Ceforanide.[2][3][5] In the synthesis of Ceforanide, the tetrazole moiety is introduced as a side chain.[4] A patent for the preparation of Ceforanide explicitly mentions "1-carboxymethyl-5-sulfydryl-tetrazole disodium" as a reactant.

Visualizations

Synthesis Workflow

The following diagram illustrates the synthetic pathway from the starting materials to this compound.

Synthesis_Workflow A 5-Chloro-1H-tetrazole-1-acetic acid ethyl ester + Thiourea B Reflux in H2O/HCl (6 hours) A->B Reaction C 5-Mercapto-1H-tetrazole-1-acetic acid B->C Product D Treatment with 2 eq. NaOH C->D Deprotonation E This compound D->E Final Product

Caption: Synthesis of this compound.

Role as a Pharmaceutical Intermediate

This diagram shows the logical relationship of this compound as a key building block in the synthesis of the antibiotic Ceforanide.

Ceforanide_Synthesis Intermediate This compound Reaction Coupling Reaction Intermediate->Reaction Core Cephalosporin Core Structure (e.g., 7-ACA derivative) Core->Reaction Ceforanide Ceforanide (Antibiotic) Reaction->Ceforanide Forms Side Chain

Caption: Role as an intermediate in Ceforanide synthesis.

Conclusion

References

An In-depth Technical Guide to the Synthesis of Disodium 5-sulphido-1H-tetrazole-1-acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of a viable synthesis pathway for Disodium 5-sulphido-1H-tetrazole-1-acetate, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The tetrazole ring acts as a bioisostere for carboxylic acids, which can enhance the lipophilicity and metabolic stability of drug candidates.[1] The synthesis of this molecule involves the formation of a tetrazole-1-acetic acid scaffold, introduction of a sulfur moiety at the 5-position, and subsequent formation of the disodium salt.

Synthesis Pathway Overview

The synthesis of this compound can be logically approached in three main stages, starting from a halogenated tetrazole precursor. This method allows for the regioselective introduction of the acetate side chain prior to the installation of the sulfur functionality.

A plausible synthetic route commences with the ethyl ester of 5-chloro-1H-tetrazole-1-acetic acid. The chloro substituent serves as a good leaving group for nucleophilic substitution by a sulfur-containing reagent. Following the successful introduction of the thiol group, the ester is hydrolyzed, and a double deprotonation event yields the final disodium salt.

Synthesis_Pathway A 5-Chloro-1H-tetrazole-1-acetic acid ethyl ester B 5-Mercapto-1H-tetrazole-1-acetic acid A->B Thiourea, HCl (aq) Reflux C This compound B->C 2 eq. Sodium Hydroxide H2O or Alcohol

Caption: Proposed synthesis pathway for this compound.

Experimental Protocols

The following experimental protocol is based on the synthesis of the key intermediate, 5-Mercapto-1H-tetrazole-1-acetic acid, which is the direct precursor to the target molecule.[2]

Synthesis of 5-Mercapto-1H-tetrazole-1-acetic acid [2]

  • Reaction Setup: A 500 ml round-bottom flask is equipped with a mechanical stirrer, reflux condenser, thermometer, and a dropping funnel.

  • Reagents:

    • 100 g (0.52 mol) of 5-Chloro-1H-tetrazole-1-acetic acid ethyl ester

    • 44 g (0.57 mol) of thiourea

    • 210 g of water

    • 25 g of 38 wt. % aqueous hydrochloric acid

  • Procedure:

    • The reactants are mixed in the round-bottom flask.

    • The mixture is heated to reflux for 6 hours.

    • During the reaction, the ethanol formed is continuously distilled off.

  • Work-up and Purification:

    • The remaining residue is extracted with methyl isobutyl ketone.

    • The organic solvent is evaporated to yield a white crystalline solid.

Formation of this compound [1]

The formation of the disodium salt involves the deprotonation of two acidic protons: the carboxylic acid proton of the acetate group and the N-H proton of the tetrazole ring.[1]

  • Procedure: The synthesized 5-Mercapto-1H-tetrazole-1-acetic acid is treated with two equivalents of a suitable sodium base, such as sodium hydroxide or sodium carbonate.[1] The reaction is typically carried out in water or an alcohol as the solvent. The resulting disodium salt is generally more water-soluble than its acidic precursor.[1]

Quantitative Data

The following table summarizes the quantitative data for the synthesis of the intermediate, 5-Mercapto-1H-tetrazole-1-acetic acid.[2]

ProductYieldMelting PointPurity
5-Mercapto-1H-tetrazole-1-acetic acid69%173°C99%

Alternative Synthetic Considerations

While the presented pathway offers a direct route, alternative methods for the formation of the 5-mercapto-tetrazole core are available. For instance, 5-halo- or 5-nitro-substituted tetrazoles can react with sulfide reagents to introduce the sulfur atom.[1] Another approach involves the use of 1-substituted-1H-tetrazole-5-thiol derivatives, which can be synthesized through various routes, including the reaction of isothiocyanates with sodium azide.[1] However, the alkylation of a 5-sulphido-tetrazole with a haloacetate would likely result in a mixture of the 1- and 2-acetate isomers, necessitating chromatographic separation.[1]

The logical workflow for the synthesis and purification process can be visualized as follows:

Experimental_Workflow cluster_synthesis Synthesis of Intermediate cluster_workup Work-up and Purification cluster_salification Salification Reagents Reagents Reaction Reaction Reagents->Reaction Mixing Distillation Distillation Reaction->Distillation Heating to Reflux Extraction Extraction Distillation->Extraction Evaporation Evaporation Extraction->Evaporation Crystalline_Solid Crystalline_Solid Evaporation->Crystalline_Solid Yields Salt_Formation Salt_Formation Crystalline_Solid->Salt_Formation Addition of Base Final_Product Final_Product Salt_Formation->Final_Product

References

In-Depth Technical Guide: Disodium 5-sulphido-1H-tetrazole-1-acetate (CAS 61336-49-0)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, potential applications, and suppliers of Disodium 5-sulphido-1H-tetrazole-1-acetate, CAS number 61336-49-0. This document is intended to serve as a foundational resource for professionals engaged in medicinal chemistry, materials science, and related fields of research.

Compound Identification and Properties

This compound is a heterocyclic organic compound belonging to the tetrazole family.[1] The structure is characterized by a five-membered ring containing four nitrogen atoms, substituted with a sulphido group at the 5-position and an acetate group at the 1-position.[1] The presence of two sodium ions indicates its salt form, which generally enhances its solubility in aqueous media.[1]

Chemical Identity

The fundamental identifiers for this compound are summarized in the table below.

PropertyValue
CAS Number 61336-49-0
IUPAC Name Disodium [1-(carboxylatomethyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanide[2]
Synonyms Disodium 2-(5-sulfidotetrazol-1-yl)acetate[1]
Molecular Formula C₃H₂N₄Na₂O₂S[1][2]
Molecular Weight 204.12 g/mol [1][3]
InChI Key VSGXNBCISIILEO-UHFFFAOYSA-L[1][2]
Canonical SMILES [Na+].[Na+].[O-]C(=O)CN1N=NN=C1[S-][2]
Physicochemical Properties
PropertyDescription
Appearance Typically a solid or crystalline powder.
Solubility The disodium salt form is expected to have enhanced solubility in water compared to its acidic precursor, 5-mercapto-1H-tetrazole-1-acetic acid.[1]
Stability Tetrazole-containing compounds may be studied for their energetic properties and thermal decomposition pathways.[1]

Chemical Synthesis and Reactivity

The chemical nature of this compound is defined by its core components: the tetrazole ring and the sulphido group. The nitrogen-rich tetrazole ring is often employed in medicinal chemistry as a bioisostere of a carboxylic acid, a substitution that can improve a drug molecule's lipophilicity and metabolic stability.[1][4] The sulfur atom at the 5-position introduces a nucleophilic center, making the compound reactive toward electrophiles and useful in the synthesis of diverse derivatives.[1]

Tautomeric Equilibrium

5-mercapto-1H-tetrazoles, the parent class of this compound, exist in a tautomeric equilibrium between the thione and thiol forms. This versatility influences their reactivity and coordination chemistry.[1]

Thione-thiol tautomerism of the 5-mercapto-1H-tetrazole ring.
Synthetic Pathways

Several synthetic routes are plausible for the parent acid, 5-mercapto-1H-tetrazole-1-acetic acid. One common method involves the [2+3] cycloaddition reaction between a nitrile and an azide.[5] A direct approach involves reacting carbon disulfide with sodium azide to form the 5-mercaptotetrazole ring, which is then alkylated.[1] A more detailed potential pathway starts from 1H-tetrazole-1-acetic acid.[1] The final disodium salt is formed by deprotonating the two acidic protons (from the carboxylic acid and the tetrazole N-H) with a suitable sodium base.[1]

synthesis_pathway A 1H-Tetrazole-1-acetic acid B 5-Bromo-1H-tetrazole-1-acetic acid A->B Bromination C Isothiuronium Salt Intermediate B->C + Thiourea D 5-Mercapto-1H-tetrazole-1-acetic acid (Parent Acid) C->D Hydrolysis E This compound (CAS 61336-49-0) D->E + 2 eq. Sodium Base (e.g., NaOH)

Plausible synthetic pathway to CAS 61336-49-0.

Experimental Protocols

While specific published protocols for CAS 61336-49-0 are scarce, general methodologies for the synthesis of related tetrazole derivatives are well-documented. The following protocol is a representative example for the synthesis of a 5-substituted 1H-tetrazole from a nitrile, which is a core reaction in this area of chemistry.

Representative Synthesis of a 5-Substituted 1H-Tetrazole

This protocol is adapted from a general method using a heterogeneous catalyst for the reaction between an organic nitrile and sodium azide.[6]

Objective: To synthesize a 5-substituted 1H-tetrazole via a catalyzed cycloaddition reaction.

Materials:

  • Organic Nitrile (e.g., Benzonitrile, 1 mmol)

  • Sodium Azide (NaN₃, 2 mmol)

  • Catalyst (e.g., nano-TiCl₄.SiO₂, 0.1 g)

  • Solvent (e.g., Dimethylformamide (DMF), 5 mL)

  • Hydrochloric Acid (4N HCl)

  • Ice water

  • Chloroform

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add the organic nitrile (1 mmol), sodium azide (2 mmol), DMF (5 mL), and the catalyst (0.1 g).

  • Heating: Heat the mixture to reflux. Maintain reflux for the required reaction time (e.g., 2 hours), monitoring the reaction's progress via Thin-Layer Chromatography (TLC).

  • Catalyst Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solid catalyst by filtration.

  • Precipitation: Add ice water and 4N HCl (5 mL) to the filtrate. A solid product should precipitate out of the solution.

  • Isolation and Washing: Collect the solid product by filtration. Wash the solid with cold chloroform to remove impurities.

  • Drying: Dry the purified product in an oven or under vacuum.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as NMR spectroscopy, IR spectroscopy, and elemental analysis.[1]

workflow start Start setup 1. Combine Nitrile, NaN3, Catalyst, and DMF in Flask start->setup reflux 2. Heat to Reflux (2h) Monitor by TLC setup->reflux cool 3. Cool to Room Temperature reflux->cool filter1 4. Filter to Remove Catalyst cool->filter1 precipitate 5. Add Ice Water & HCl to Filtrate filter1->precipitate filter2 6. Collect Precipitated Solid by Filtration precipitate->filter2 wash 7. Wash Solid with Cold Chloroform filter2->wash dry 8. Dry Final Product wash->dry analyze 9. Characterize Product (NMR, IR, etc.) dry->analyze end End analyze->end

Experimental workflow for a representative tetrazole synthesis.

Biological and Medicinal Context

Tetrazole derivatives are of significant interest in drug discovery due to their broad range of biological activities, including antibacterial, antifungal, anti-inflammatory, anticancer, and antihypertensive properties.[2][5]

The Tetrazole Ring as a Carboxylic Acid Bioisostere

A key application of the tetrazole moiety in drug design is its function as a bioisostere for the carboxylic acid group.[1] A bioisostere is a chemical substituent that can replace another with similar physical or chemical properties, resulting in a molecule that retains its desired biological activity. The tetrazole ring has a pKa similar to a carboxylic acid and occupies a similar planar space, but it is generally more lipophilic.[4] This can lead to improved absorption, distribution, metabolism, and excretion (ADME) properties, potentially enhancing a drug's pharmacokinetic profile.[1]

bioisostere Bioisosteric Replacement Concept cluster_drug Drug Scaffold Drug Scaffold Carboxylic_Acid Carboxylic Acid Group -COOH Drug Scaffold->Carboxylic_Acid:f0 Original Drug Tetrazole Tetrazole Ring Drug Scaffold->Tetrazole:f0 Modified Drug note Replacement leads to: - Similar Acidity (pKa) - Increased Lipophilicity - Improved Metabolic Stability Tetrazole->note

Tetrazole as a bioisostere for a carboxylic acid in drug design.

Suppliers

CAS 61336-49-0 is available from several chemical suppliers for research and development purposes. The products are typically intended for in-vitro laboratory use only.[1]

SupplierCountryNotes
Benchchem [1]N/AOffers qualified products for in-vitro studies.
Guidechem [7]GlobalA platform listing multiple suppliers.
Echemi [8]GlobalA platform listing multiple suppliers.
Shanghai Meicheng Chemical Co., Ltd. [7]ChinaSpecializes in organic chemicals and intermediates.
Shaanxi Dideu Medichem Co. Ltd [8][9]ChinaOffers industrial grade (99%) product.
Alfa Chemistry [10]N/ALists the compound among its product offerings.
2a biotech [11]N/ALists purity at ≥98.00%.
Matrix Fine Chemicals [2]N/AProvides compound details and catalog ID.

References

Tautomeric Forms of 5-Mercapto-1H-Tetrazoles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Mercapto-1H-tetrazoles are a fascinating and highly significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry and materials science. Their unique structural and electronic properties, most notably their ability to exist in different tautomeric forms, make them versatile scaffolds in drug design. This technical guide provides a comprehensive overview of the tautomerism of 5-mercapto-1H-tetrazoles, focusing on their structural characteristics, stability, and spectroscopic signatures. Detailed experimental protocols for their synthesis and characterization are also presented to aid researchers in their practical applications.

Thiol-Thione Tautomerism

The core feature of 5-mercapto-1H-tetrazoles is their existence as a dynamic equilibrium between two tautomeric forms: the thiol form and the thione form. This equilibrium is influenced by factors such as the substituent at the N1 position, the solvent, and the physical state (solid or solution).

Thiol [label=<

Thiol Form

];

Thione [label=<

Thione Form

];

Thiol -> Thione [label="Proton Transfer", dir=both, color="#EA4335"]; } caption="Thiol-Thione Tautomeric Equilibrium"

Computational studies and experimental evidence overwhelmingly indicate that the thione form is the more stable tautomer in most conditions. This stability is attributed to the greater degree of resonance stabilization within the tetrazole ring in the thione form.

Quantitative Data on Tautomeric Forms

The differentiation and characterization of the thiol and thione tautomers are achieved through a combination of computational modeling and experimental spectroscopic techniques. The following tables summarize key quantitative data that distinguish the two forms.

Table 1: Calculated Relative Energies of 5-Mercapto-1H-tetrazole Tautomers
TautomerCalculation MethodRelative Energy (kcal/mol)Reference
Thione (1H)DFT/B3LYP0.00[1]
Thiol (5H)DFT/B3LYP+4.25 to +9.53[1]

Note: The relative energies can vary depending on the computational method and basis set used.

Table 2: Comparison of Key Bond Lengths
BondThione Tautomer (Å)Thiol Tautomer (Å)Reference
C=S1.650 - 1.719-[2]
C-S-~1.77[2]
N-H~1.01-Theoretical
S-H-~1.34Theoretical
Table 3: Characteristic Spectroscopic Data for Tautomer Identification
Spectroscopic TechniqueThione TautomerThiol TautomerReference
¹H NMR N-H proton: ~13-15 ppm (broad singlet)S-H proton: ~4-6 ppm (broad singlet)[3]
¹³C NMR C=S carbon: ~163 ppmC-S carbon: ~150-155 ppm[2]
FTIR N-H stretch: ~3100-3400 cm⁻¹ (broad)S-H stretch: ~2500-2600 cm⁻¹ (weak)[4]
C=S stretch: ~1100-1300 cm⁻¹C-N stretch: ~1400-1500 cm⁻¹[4]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of two common 5-mercapto-1H-tetrazole derivatives.

Synthesis of 1-Phenyl-5-mercapto-1H-tetrazole

This protocol is adapted from established literature procedures.

Materials:

  • Phenyl isothiocyanate

  • Sodium azide (NaN₃)

  • Hydrochloric acid (HCl)

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenyl isothiocyanate (1 equivalent) in ethanol.

  • In a separate beaker, dissolve sodium azide (1.2 equivalents) in a minimal amount of water.

  • Slowly add the sodium azide solution to the stirred solution of phenyl isothiocyanate.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Slowly add concentrated hydrochloric acid dropwise with constant stirring until the pH of the solution is acidic (pH ~2-3), leading to the precipitation of the product.

  • Collect the white precipitate by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from ethanol to obtain pure 1-phenyl-5-mercapto-1H-tetrazole.

  • Dry the purified product in a vacuum oven.

Characterization:

  • Melting Point: 147-150 °C (with decomposition)

  • ¹H NMR (DMSO-d₆): δ 7.5-7.7 (m, 5H, Ar-H), 14.7 (br s, 1H, N-H).

  • ¹³C NMR (DMSO-d₆): δ 126.0, 129.2, 132.8, 133.9, 163.9 (C=S).

Synthesis of 1-Methyl-5-mercapto-1H-tetrazole

This protocol provides a reliable method for the synthesis of the N-methyl derivative.

Materials:

  • Methyl isothiocyanate

  • Sodium azide (NaN₃)

  • Hydrochloric acid (HCl)

  • Water

Procedure:

  • In a pressure-rated reaction vessel, suspend sodium azide (1.1 equivalents) in water.

  • Add methyl isothiocyanate (1 equivalent) to the suspension.

  • Seal the vessel and heat the mixture to 80-90 °C with vigorous stirring for 12-16 hours.

  • Cool the reaction vessel to room temperature and carefully vent any excess pressure.

  • Transfer the reaction mixture to a beaker and cool in an ice bath.

  • Acidify the mixture by the slow addition of concentrated hydrochloric acid to pH 2-3.

  • Collect the resulting white precipitate by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from hot water or an ethanol/water mixture to yield pure 1-methyl-5-mercapto-1H-tetrazole.

  • Dry the product under vacuum.

Characterization:

  • Melting Point: 125-128 °C

  • ¹H NMR (CDCl₃): δ 3.86 (s, 3H, N-CH₃), 14.5 (br s, 1H, N-H).[2]

  • ¹³C NMR (CDCl₃): δ 33.5 (N-CH₃), 162.9 (C=S).[2]

Visualizations of Logical Relationships and Workflows

General Mechanism of Ambident Reactivity

5-Mercapto-1H-tetrazoles exhibit ambident nucleophilic character, capable of reacting at either the sulfur (S-attack) or a ring nitrogen (N-attack) atom. The following diagram illustrates this dual reactivity in the context of a reaction with an electrophile.

Ambident_Reactivity cluster_reactants Reactants 5-Mercapto-1H-tetrazole 5-Mercapto-1H-tetrazole Anion Ambident Anion 5-Mercapto-1H-tetrazole->Anion Deprotonation Electrophile (E+) Electrophile (E+) S_Attack S-Attack (Kinetic Product) Electrophile (E+)->S_Attack N_Attack N-Attack (Thermodynamic Product) Electrophile (E+)->N_Attack Proton_Removal Base Anion->S_Attack Path A Anion->N_Attack Path B S_Product S-Alkylated Product S_Attack->S_Product N_Product N-Alkylated Product N_Attack->N_Product

Workflow for Drug Discovery and Development

The unique properties of 5-mercapto-1H-tetrazoles make them attractive scaffolds in drug discovery. The following workflow outlines the typical stages involved in developing a drug candidate based on this core structure.

Drug_Discovery_Workflow Start Target Identification and Validation Library_Synthesis Library Synthesis of 5-Mercapto-1H-tetrazole Derivatives Start->Library_Synthesis HTS High-Throughput Screening (HTS) Library_Synthesis->HTS Hit_Identification Hit Identification HTS->Hit_Identification Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization Preclinical_Studies Preclinical Studies (In vitro & In vivo) Lead_Optimization->Preclinical_Studies Clinical_Trials Clinical Trials Preclinical_Studies->Clinical_Trials Drug_Approval New Drug Application (NDA) and Approval Clinical_Trials->Drug_Approval

Conclusion

The tautomeric nature of 5-mercapto-1H-tetrazoles is a defining characteristic that underpins their utility in various scientific disciplines. The predominance of the thione tautomer has been established through extensive spectroscopic and computational analysis. A thorough understanding of the factors governing the tautomeric equilibrium and the distinct properties of each form is crucial for the rational design of novel therapeutic agents and functional materials. The experimental protocols and workflows provided in this guide serve as a practical resource for researchers aiming to explore the rich chemistry of these versatile heterocyclic compounds.

References

The Untapped Potential of Tetrazole-1-Acetate Derivatives: A Technical Guide to Synthesis and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrazole ring, a unique five-membered heterocycle containing four nitrogen atoms, is a cornerstone in medicinal chemistry. Its ability to act as a bioisosteric replacement for carboxylic acids and cis-amides, coupled with its metabolic stability, has led to its incorporation into numerous FDA-approved drugs.[1][2] While the biological activities of 5-substituted and 1,5-disubstituted tetrazoles are extensively documented, the specific subclass of tetrazole-1-acetate derivatives remains a largely unexplored frontier.

This technical guide provides a comprehensive overview of the known synthesis of tetrazole-1-acetate derivatives and explores their potential biological activities by examining structurally related 1-substituted tetrazole compounds. By presenting available quantitative data, detailed experimental protocols, and visualized chemical pathways, this document aims to equip researchers with the foundational knowledge required to investigate and unlock the therapeutic promise of this specific chemical scaffold.

Synthesis of 1H-Tetrazole-1-Acetate Esters

The primary route for synthesizing 1H-tetrazole-1-acetate and its esters involves a multi-step reaction starting from a glycine ester salt, an orthoformic acid ester, and an azide source. A key process, outlined in patent literature, utilizes trimethylsilyl azide, which facilitates the desired ring closure with high yields.[3][4]

Experimental Protocol: Synthesis of Ethyl 1H-Tetrazole-1-Acetate[3]

Step 1: Preparation of Trimethylsilyl Azide

  • Charge a 400 L enamel kettle equipped with a stirrer, reflux condenser, and metering device with 22.8 L (19.38 kg, 0.18 kmol) of trimethylchlorosilane.

  • Add 640 g of N-methylpyrrolidone (as a catalyst) and 12.7 kg (0.19 kmol) of sodium azide (NaN₃).

  • Heat the mixture to 50°C over one hour, initiating a gentle reflux.

  • Slowly increase the temperature over a further two hours to an internal temperature of 95°C, the boiling point of trimethylsilyl azide.

  • Maintain the reflux at 95°C for approximately 30 minutes to achieve a conversion of approximately 98% (monitored by gas chromatography).

Step 2: Formation of Ethyl 1H-Tetrazole-1-Acetate

  • After cooling the trimethylsilyl azide solution to approximately 40°C, add 52.1 kg (0.49 kmol) of trimethyl orthoformate, 56.1 kg of glacial acetic acid, and 14.6 kg of anhydrous sodium acetate.

  • Add 25 kg (0.18 kmol) of glycine ethyl ester hydrochloride to the mixture.

  • Slowly heat the mixture to 70°C with continuous stirring.

  • Maintain the reaction at 70°C for 3 hours.

  • Upon completion, work up the product by extraction with a suitable solvent. The resulting ethyl 1H-tetrazole-1-acetate is initially an oil that crystallizes upon standing at room temperature. The reported yield is approximately 96% based on the trimethylsilyl azide used.

The free 1H-tetrazole-1-acetic acid can be subsequently obtained from the ester via saponification.[3]

Synthesis_Workflow Synthesis of Ethyl 1H-Tetrazole-1-Acetate cluster_step1 Step 1: TMS-Azide Formation cluster_step2 Step 2: Tetrazole Ring Formation TMSCl Trimethylchlorosilane TMS_Azide Trimethylsilyl Azide (in situ) TMSCl->TMS_Azide Reflux @ 95°C NaN3 Sodium Azide NaN3->TMS_Azide Reflux @ 95°C Catalyst N-Methylpyrrolidone Catalyst->TMS_Azide Reflux @ 95°C GlycineEster Glycine Ethyl Ester HCl Product Ethyl 1H-Tetrazole-1-Acetate TMS_Azide->Product Stir @ 70°C, 3h GlycineEster->Product Stir @ 70°C, 3h Orthoformate Trimethyl Orthoformate Orthoformate->Product Stir @ 70°C, 3h AceticAcid Glacial Acetic Acid + NaOAc AceticAcid->Product Stir @ 70°C, 3h

Caption: Workflow for the synthesis of ethyl 1H-tetrazole-1-acetate.

Potential Biological Activities of Tetrazole-1-Acetate Derivatives

While direct biological data for tetrazole-1-acetate derivatives is scarce, significant insights can be drawn from studies on other 1-substituted tetrazoles. These related compounds have demonstrated promising activity in antimicrobial and anticancer screenings.

Cytotoxic and Anticancer Activity

Several series of 1-substituted tetrazole derivatives have been synthesized and evaluated for their potential as anticancer agents. The mechanism of action often involves the inhibition of key cellular targets like kinases or cytoskeletal components.

For instance, a series of tetrazole derivatives synthesized via α-keto halogenation and subsequent coupling reactions showed significant cytotoxic potential.[5] Compound 6d from this series was particularly effective against the A549 lung cancer cell line, demonstrating a lower IC₅₀ value than the standard chemotherapeutic drug doxorubicin.[5] Another compound, 6l , was identified as a potent inhibitor of the Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK).[5] Similarly, 1-aryl-tetrazole derivatives have been designed as microtubule destabilizers, binding to tubulin and arresting the cell cycle in the G2/M phase.[6]

Table 1: Cytotoxic Activity of 1-Substituted Tetrazole Derivatives

Compound ID Cancer Cell Line Activity (IC₅₀) Reference Compound Activity (IC₅₀) Reference
6d A549 (Lung) 2.74 µM Doxorubicin 3.87 µM [5]
6l EGFR-TK (Enzyme) 0.099 µM - - [5]
2a HepG2 (Liver) Active Fluorouracil Active [7]
2b MCF-7 (Breast) Active Fluorouracil Active [7]

| 6-31 | SGC-7901 (Gastric)| Noteworthy Potency| - | - |[6] |

  • Cell Culture: Human cancer cell lines (e.g., A549, HepG2, MCF-7) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5×10³ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The synthesized tetrazole derivatives are dissolved in DMSO to create stock solutions. These are then diluted to various concentrations and added to the wells. Control wells receive DMSO alone. The plates are incubated for an additional 48 hours.

  • MTT Addition: After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC₅₀ value (the concentration required to inhibit 50% of cell growth) is determined from the dose-response curve.

EGFR_Pathway Potential EGFR Inhibition by Tetrazole Derivatives cluster_membrane Cell Membrane EGF EGF (Ligand) EGFR EGFR Receptor EGF->EGFR Binds P_EGFR Receptor Dimerization & Autophosphorylation EGFR->P_EGFR Activates Tetrazole 1-Substituted Tetrazole (e.g., 6l) Tetrazole->P_EGFR Inhibits Signal Downstream Signaling (MAPK, PI3K-Akt pathways) P_EGFR->Signal Proliferation Cell Proliferation, Survival, Angiogenesis Signal->Proliferation

Caption: Potential mechanism of action via EGFR-TK inhibition.
Antimicrobial Activity

Tetrazole derivatives connected at the 1-position to other heterocyclic scaffolds, such as benzimidazole, have shown potent antimicrobial activity.[8][9] These hybrid molecules are designed to leverage the biological properties of both moieties, potentially leading to synergistic effects.

A study on novel benzimidazole-tetrazole derivatives found several compounds with significant efficacy against both Gram-positive and Gram-negative bacteria, as well as various Candida species.[9] Notably, compounds e1 , b1 , and c1 showed inhibitory concentrations against Enterococcus faecalis that were comparable to the standard antibiotic azithromycin.[8]

Table 2: Antimicrobial Activity (MIC) of 1-Substituted Tetrazole-Benzimidazole Derivatives

Compound ID E. faecalis (µg/mL) S. aureus (µg/mL) C. albicans (µg/mL) Reference Drug C. albicans MIC (µg/mL) Reference
a1 31.0 >250 >250 Fluconazole 8.1 [8][9]
b1 1.3 25.2 <8.1 Fluconazole 8.1 [8][9]
c1 1.8 21.6 >250 Fluconazole 8.1 [8][9]
d1 2.1 >250 >250 Fluconazole 8.1 [8][9]
e1 1.2 18.7 <8.1 Fluconazole 8.1 [8][9]

| Azithromycin| 1.0 (vs E. faecalis)| - | - | - | - |[8] |

  • Microorganism Preparation: Bacterial strains (e.g., E. faecalis, S. aureus) and fungal strains (e.g., C. albicans) are cultured on appropriate agar media (Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Inoculum Preparation: A suspension of the microorganism is prepared in sterile saline and adjusted to a turbidity equivalent to the 0.5 McFarland standard.

  • Serial Dilution: The test compounds are dissolved in DMSO and serially diluted in Mueller-Hinton Broth or Sabouraud Dextrose Broth in a 96-well microtiter plate. A typical concentration range is 250 µg/mL down to ~0.24 µg/mL.

  • Inoculation: Each well is inoculated with the prepared microbial suspension. Positive (broth + inoculum) and negative (broth only) controls are included.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Outlook

The tetrazole scaffold remains a highly privileged structure in the design of new therapeutic agents. While research has historically focused on 5-substituted derivatives, the synthesis and biological evaluation of 1-substituted tetrazoles are gaining momentum, revealing potent anticancer and antimicrobial agents.

The specific class of tetrazole-1-acetate derivatives, however, remains significantly under-investigated. The existence of a clear and high-yielding synthetic pathway provides a solid foundation for the systematic exploration of these compounds.[3] Based on the potent biological activities of structurally similar 1-substituted tetrazoles, it is highly probable that tetrazole-1-acetate derivatives could exhibit valuable cytotoxic and antimicrobial properties.

Future research should focus on synthesizing a library of tetrazole-1-acetate esters and their corresponding acids, followed by broad biological screening. Structure-activity relationship (SAR) studies will be crucial to identify the key structural features that govern their activity and to optimize lead compounds. This underexplored chemical space represents a promising opportunity for the discovery of novel drug candidates.

References

Elucidation of the Mechanism of Action for Disodium 5-sulphido-1H-tetrazole-1-acetate Remains an Open Area of Scientific Inquiry

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release:

[City, State] – An in-depth review of publicly available scientific literature reveals a significant gap in the understanding of the specific biological mechanism of action for Disodium 5-sulphido-1H-tetrazole-1-acetate. While the chemical properties and synthesis of this compound are documented, its direct pharmacological effects, signaling pathways, and molecular targets within biological systems have not been characterized in published research.

This compound is recognized chemically as the disodium salt of 5-mercapto-1H-tetrazole-1-acetic acid. The tetrazole ring structure is a known bioisostere of the carboxylic acid group, a chemical modification often employed in drug design to enhance a molecule's pharmacokinetic profile, such as its absorption, distribution, metabolism, and excretion (ADME) properties. The presence of the sulphido (mercapto) group also offers a site for potential chemical interactions and metabolic transformations.

The primary role of this compound, as indicated in the available literature, is as a chemical intermediate in the synthesis of other more complex molecules. Notably, it is a precursor in the manufacturing of certain cephalosporin antibiotics, such as Ceforanide. The biological activity of these end-product antibiotics is well-established and involves the inhibition of bacterial cell wall synthesis. However, this mechanism of action is characteristic of the final cephalosporin structure and cannot be directly attributed to its synthetic precursors.

Our comprehensive search for experimental studies, quantitative data (e.g., IC50, binding constants), and descriptions of signaling pathway modulation by this compound itself did not yield any specific findings. Consequently, the creation of a detailed technical guide, including data tables, experimental protocols, and signaling pathway diagrams as per the initial request, is not feasible at this time due to the absence of foundational research in this area.

Researchers and drug development professionals interested in the potential biological activities of this molecule may consider initiating exploratory studies. Future research could investigate its potential antimicrobial, anti-inflammatory, or other pharmacological properties, given the known activities of other tetrazole-containing compounds. Such studies would be foundational in establishing a mechanism of action.

For professionals interested in the broader class of compounds, research into the pharmacology of other 5-substituted tetrazole derivatives or the detailed synthetic pathways involving this intermediate may provide tangential insights. However, for the specific mechanism of action of this compound, the scientific community awaits initial studies to shed light on its potential biological role.

An In-depth Technical Guide to 5-Sulphido-1H-Tetrazole Compounds: Synthesis, Biological Activity, and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrazole nucleus, a five-membered aromatic ring with four nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, including metabolic stability and the ability to act as a bioisostere for carboxylic acids and cis-amide bonds, have led to its incorporation into numerous clinically approved drugs.[1][2] Among the vast array of tetrazole derivatives, 5-sulphido-1H-tetrazoles (also referred to as 5-mercapto-1H-tetrazoles or 5-thio-1H-tetrazoles) have emerged as a particularly promising class of compounds with a broad spectrum of biological activities. These compounds have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents.[3][4] This technical guide provides a comprehensive review of the current state of research on 5-sulphido-1H-tetrazole compounds, with a focus on their synthesis, quantitative biological data, and underlying mechanisms of action.

Synthesis of 5-Sulphido-1H-Tetrazole Derivatives

The synthesis of 5-sulphido-1H-tetrazole derivatives typically involves the construction of the tetrazole ring followed by the introduction or modification of the sulfur-containing substituent at the C5 position. A common and efficient method is the [3+2] cycloaddition reaction between an organic nitrile and an azide.[5]

A representative synthetic workflow for generating a library of 5-thio-substituted tetrazole derivatives is depicted below. This multi-step process allows for the introduction of diverse functionalities, enabling the exploration of structure-activity relationships.

G cluster_synthesis General Synthetic Workflow start Benzyl Isothiocyanate step1 Reaction with Sodium Azide in Water (Reflux) start->step1 intermediate1 1-Benzyl-1H-tetrazole-5-thiol step1->intermediate1 step2 Thioalkylation with 1,3-Dibromopropane in THF intermediate1->step2 intermediate2 1-Benzyl-5-[(3-bromopropyl)thio]-1H-tetrazole step2->intermediate2 step3 Condensation with Amines or Thiols intermediate2->step3 end 5-Sulphido-1H-Tetrazole Derivatives step3->end

Caption: A general multi-step synthesis workflow for 5-sulphido-1H-tetrazole derivatives.

Quantitative Biological Activity

The biological evaluation of 5-sulphido-1H-tetrazole derivatives has revealed their potent activity against various cancer cell lines and microbial pathogens. The following tables summarize the quantitative data from selected studies, providing a comparative overview of their efficacy.

Anticancer Activity

The cytotoxic effects of 5-sulphido-1H-tetrazole derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cancer cell growth.

Compound IDCancer Cell LineIC50 (µM)Reference
6d A549 (Lung)2.74[2]
6l EGFR-TK0.099[2]
Compound 3a HT-29 (Colon)87.91 (µg/mL)[5]
Compound 3b HT-29 (Colon)69.99 (µg/mL)[5]
Compound 3c HT-29 (Colon)98.01 (µg/mL)[5]
Compound 3f HT-29 (Colon)92.42 (µg/mL)[5]
Compound 3a MDA-MB-231 (Breast)86.73 (µg/mL)[5]
Compound 3c MDA-MB-231 (Breast)120.7 (µg/mL)[5]
Compound 3d MDA-MB-231 (Breast)115.9 (µg/mL)[5]
Compound 3f MDA-MB-231 (Breast)122.6 (µg/mL)[5]
Antimicrobial Activity

5-Sulphido-1H-tetrazole derivatives have also demonstrated promising activity against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound IDMicroorganismMIC (µg/mL)Reference
Compound 3a E. coli0.6[6]
Compound 3b S. aureus0.2[6]
Various derivatives E. coli0.2 - 37[6]
Various derivatives S. aureus0.2 - 37[6]

Mechanisms of Action in Cancer

The anticancer effects of 5-sulphido-1H-tetrazole derivatives are often attributed to their ability to induce programmed cell death, or apoptosis, and to interfere with key signaling pathways that regulate cell proliferation and survival.

Induction of Apoptosis

Several studies have shown that these compounds can trigger apoptosis in cancer cells through the intrinsic (mitochondrial) pathway. This process involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of a cascade of caspases, which are the executioners of apoptosis.

G cluster_apoptosis Apoptosis Induction Pathway compound 5-Sulphido-1H-Tetrazole Compound mitochondria Mitochondrial Membrane Disruption compound->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Intrinsic apoptosis pathway induced by 5-sulphido-1H-tetrazole compounds.

Inhibition of Cell Signaling Pathways

The PI3K/AKT signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers. Some 5-mercapto-1,2,4-triazole derivatives, structurally related to the compounds of interest, have been shown to inhibit the PI3K/AKT pathway, leading to the suppression of tumor growth.[7] Molecular docking studies suggest that these compounds can bind to the active site of the PI3K protein, thereby blocking its kinase activity.

G cluster_pi3k PI3K/AKT Signaling Inhibition compound 5-Sulphido-1H-Tetrazole Compound pi3k PI3K compound->pi3k akt AKT pi3k->akt proliferation Cell Proliferation & Survival akt->proliferation

Caption: Inhibition of the PI3K/AKT signaling pathway by 5-sulphido-1H-tetrazole compounds.

Experimental Protocols

Synthesis of 1-Benzyl-5-[(3-aminopropyl)thio]-1H-tetrazole Derivatives

This protocol is adapted from the work of Dhayanithi et al. (2011).

Step 1: Synthesis of 1-Benzyl-1H-tetrazole-5-thiol A mixture of benzyl isothiocyanate (10 mmol) and sodium azide (12 mmol) in water (50 mL) is refluxed for 12 hours. After cooling, the reaction mixture is acidified with concentrated hydrochloric acid to a pH of 2-3. The resulting precipitate is filtered, washed with water, and dried to yield 1-benzyl-1H-tetrazole-5-thiol.

Step 2: Synthesis of 1-Benzyl-5-[(3-bromopropyl)thio]-1H-tetrazole To a solution of 1-benzyl-1H-tetrazole-5-thiol (10 mmol) in tetrahydrofuran (50 mL), 1,3-dibromopropane (12 mmol) and potassium carbonate (15 mmol) are added. The mixture is stirred at room temperature for 24 hours. The solvent is then evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated to give 1-benzyl-5-[(3-bromopropyl)thio]-1H-tetrazole.

Step 3: Synthesis of 1-Benzyl-5-[(3-aminopropyl)thio]-1H-tetrazole Derivatives A solution of 1-benzyl-5-[(3-bromopropyl)thio]-1H-tetrazole (1 mmol) and the desired amine (1.2 mmol) in dimethylformamide (10 mL) is stirred at 60 °C for 12 hours. The reaction mixture is then poured into ice water, and the resulting precipitate is filtered, washed with water, and purified by column chromatography to afford the final product.

Cytotoxicity Assay (MTT Assay)

The following is a general protocol for determining the cytotoxic activity of the synthesized compounds using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8][9]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37 °C.

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[10][11]

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated at an appropriate temperature for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

5-Sulphido-1H-tetrazole compounds represent a versatile and promising class of heterocyclic molecules with significant potential in drug discovery. Their straightforward synthesis allows for the generation of diverse chemical libraries, and their potent anticancer and antimicrobial activities warrant further investigation. The elucidation of their mechanisms of action, particularly their ability to induce apoptosis and modulate key signaling pathways, provides a rational basis for the design of more effective and selective therapeutic agents. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field and to stimulate further exploration of this important class of compounds.

References

The Tetrazole Ring: A Century of Discovery and a Cornerstone of Modern Drug Design

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Discovery, History, and Application of 5-Substituted-1H-Tetrazoles

Introduction

The tetrazole ring, a five-membered aromatic heterocycle containing four nitrogen atoms and one carbon, is a privileged scaffold in medicinal chemistry.[1][2] Though absent in nature, its synthetic accessibility and unique physicochemical properties have cemented its role in modern drug development.[2] This guide provides a comprehensive overview of the history, synthesis, and application of 5-substituted-1H-tetrazoles, with a particular focus on their role as bioisosteres for carboxylic acids, a strategy that has led to numerous FDA-approved therapeutics.[3][4] For researchers and drug development professionals, understanding the trajectory of this humble heterocycle offers insights into the evolution of synthetic chemistry and the principles of rational drug design.

Discovery and Early History

The story of tetrazoles begins in 1885 with the Swedish chemist J. A. Bladin.[2][5] While investigating reactions of dicyanophenylhydrazine with nitrous acid, he serendipitously synthesized the first derivative of this novel ring system.[2] However, for over half a century following Bladin's discovery, the field of tetrazole chemistry remained relatively niche, with only a few hundred derivatives reported by 1950.[5][6] The initial synthetic routes were often cumbersome and utilized hazardous reagents, limiting their broader application. The true potential of tetrazoles began to be unlocked in the mid-20th century as their utility in pharmacology, agriculture, and materials science became apparent.[5][6]

The Evolution of Synthetic Methodologies

The primary and most versatile route to 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile (R-C≡N) and an azide source, often referred to as the Huisgen cycloaddition.[2][7] The evolution of this fundamental reaction reflects the broader trends in organic chemistry toward safer, more efficient, and environmentally benign methods.

Early Methods: The Hazard of Hydrazoic Acid

Initial protocols for the nitrile-azide cycloaddition often involved the use of hydrazoic acid (HN₃) or metal azides like aluminum azide under harsh conditions.[7] Hydrazoic acid is highly toxic and explosive, posing significant safety risks. These early methods, while effective, were not amenable to large-scale synthesis and limited the exploration of tetrazole chemistry to specialized laboratories.

A Paradigm Shift: The Sharpless Aqueous Synthesis

A major breakthrough occurred in 2001 when K. Barry Sharpless and colleagues reported a zinc-catalyzed cycloaddition in water.[8][9][10] This method offered a dramatically safer and more environmentally friendly alternative. By using sodium azide with zinc salts (such as ZnBr₂) in water, the reaction proceeds efficiently for a wide variety of nitriles without the need for volatile organic solvents or the formation of significant amounts of hazardous hydrazoic acid.[9][10] The slightly alkaline conditions of the reaction mixture minimize the protonation of the azide ion, keeping HN₃ concentrations low.[9]

Modern Innovations: Catalysis and Flow Chemistry

Building on these foundational developments, recent years have seen a proliferation of new catalytic systems and technologies to further refine tetrazole synthesis. These include:

  • Diverse Catalysts: A range of catalysts, including other metal salts (e.g., copper), nanoparticles, and organocatalysts, have been developed to improve yields, shorten reaction times, and broaden the substrate scope.[11][12][13]

  • Multicomponent Reactions (MCRs): Convergent strategies like the Ugi and Passerini tetrazole syntheses allow for the rapid assembly of complex, substituted tetrazoles from three or more starting materials in a single step, enhancing synthetic efficiency.[2][9]

  • Continuous Flow Synthesis: Microreactor technology offers a modern solution to the safety concerns of azide chemistry. By performing the reaction in a continuous flow system, only small amounts of reagents are reacting at any given time, drastically reducing the risks associated with potentially explosive intermediates. This also allows for safe operation at elevated temperatures and pressures, accelerating the reaction.[14]

Synthesis_Evolution cluster_0 Early Methods (c. 1901-1990s) cluster_1 Aqueous Synthesis (Sharpless, 2001) cluster_2 Modern Methods (2010s-Present) Nitrile0 Nitrile Product0 5-Substituted-1H-Tetrazole Nitrile0->Product0 Harsh Conditions Azide0 Hydrazoic Acid (HN₃) (Toxic, Explosive) Azide0->Product0 Nitrile1 Nitrile Product1 5-Substituted-1H-Tetrazole Nitrile1->Product1 Reflux Azide1 Sodium Azide (NaN₃) Azide1->Product1 Catalyst1 Zinc Salts (e.g., ZnBr₂) in Water Catalyst1->Product1 Nitrile2 Nitrile / Aldehyde / Amide Product2 Complex Tetrazoles Nitrile2->Product2 Optimized Conditions Azide2 Sodium Azide (NaN₃) Azide2->Product2 Catalyst2 Flow Reactor / MCRs (Safe, Efficient) Catalyst2->Product2 start cluster_0 cluster_0 cluster_1 cluster_1 cluster_2 cluster_2

Caption: Evolution of synthetic routes to 5-substituted-1H-tetrazoles.

The Tetrazole as a Carboxylic Acid Bioisostere

The most significant application of 5-substituted-1H-tetrazoles in drug discovery is their role as a non-classical bioisostere of the carboxylic acid functional group.[15] Bioisosteric replacement is a key strategy in medicinal chemistry to modulate the properties of a lead compound to enhance efficacy, improve its pharmacokinetic profile, or reduce toxicity.[16]

The tetrazole ring mimics the key properties of a carboxylic acid:

  • Acidity: The N-H proton of the 1H-tetrazole ring is acidic, with a pKa value typically in the range of 4.5-5.0, which is very similar to that of many carboxylic acids.[4] This allows it to engage in similar ionic interactions with biological receptors.

  • Planarity and Geometry: The tetrazole ring is a planar, aromatic system. The anionic tetrazolate, formed upon deprotonation, has its negative charge delocalized over the four nitrogen atoms, occupying a similar spatial arrangement to the delocalized charge of a carboxylate anion.[12]

This bioisosteric relationship has been famously exploited in the development of Angiotensin II Receptor Blockers (ARBs) like Losartan and Valsartan, which are blockbuster drugs for the treatment of hypertension.[2] In the development of Losartan, replacing a carboxylic acid group with a tetrazole ring led to a tenfold increase in potency.[4] The tetrazole offers several advantages over a carboxylic acid, including greater metabolic stability and increased lipophilicity, which can enhance oral bioavailability.[4][16]

Caption: Bioisosteric relationship between carboxylic acid and tetrazole.
Case Study: Losartan and the Renin-Angiotensin System (RAS)

The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure.[6] The effector peptide, Angiotensin II, causes vasoconstriction and stimulates the release of aldosterone by binding to the Angiotensin II Type 1 (AT1) receptor.[6][17] This action increases blood pressure.

Losartan and other "sartan" drugs are AT1 receptor antagonists.[1][6] The acidic tetrazole moiety on Losartan is crucial for its high-affinity binding to the AT1 receptor, effectively blocking the action of Angiotensin II. This leads to vasodilation (relaxation of blood vessels) and a reduction in blood pressure.[2][17] The success of these drugs provides a powerful testament to the utility of the tetrazole-for-carboxylic-acid substitution.

RAS_Pathway Angiotensinogen Angiotensinogen (from Liver) AngI Angiotensin I Angiotensinogen->AngI + AngII Angiotensin II AngI->AngII + AT1R AT1 Receptor AngII->AT1R Effects Vasoconstriction Aldosterone Secretion (Increased Blood Pressure) AT1R->Effects Losartan Losartan / Valsartan (Contain Tetrazole Ring) Losartan->Block Renin Renin Renin->AngI ACE ACE ACE->AngII

Caption: Mechanism of Losartan in the Renin-Angiotensin System (RAS).

Quantitative Data Summary

The justification for using a tetrazole as a carboxylic acid bioisostere is rooted in its comparable physicochemical properties, particularly acidity (pKa) and lipophilicity (LogP or LogD).

Compound/FragmentStructurepKaLogD @ pH 7.4
Benzoic AcidPh-COOH4.20-1.00
5-Phenyl-1H-tetrazolePh-CN₄H4.73-0.25
Phenylpropionic AcidPh-CH₂CH₂-COOH4.76-1.65
5-(Phenylethyl)-1H-tetrazolePh-CH₂CH₂-CN₄H5.09-0.25

Data compiled from multiple sources.[4][18][19] Values can vary based on experimental/calculation methods.

As the table illustrates, the pKa values are closely matched, ensuring similar ionization states at physiological pH. However, the tetrazole analogues consistently show a higher LogD value, indicating greater lipophilicity compared to their carboxylic acid counterparts. This increased lipophilicity can influence membrane permeability and oral absorption.[4]

Key Experimental Protocols

The following protocols represent both a foundational and a modern approach to the synthesis of 5-substituted-1H-tetrazoles.

Protocol 1: Zinc-Catalyzed Synthesis in Water (Sharpless Method)

This protocol is a general method adapted from the procedure by Demko and Sharpless for the safe, lab-scale synthesis of 5-substituted-1H-tetrazoles.[9][10]

Materials:

  • Nitrile (e.g., Benzonitrile, 1.0 equiv)

  • Sodium Azide (NaN₃, 1.5 equiv)

  • Zinc Bromide (ZnBr₂, 0.5 equiv)

  • Deionized Water

  • Diethyl ether or Ethyl acetate

  • 3M Hydrochloric Acid (HCl)

  • Round-bottom flask with reflux condenser

  • Stir plate and magnetic stir bar

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the nitrile (1.0 equiv), sodium azide (1.5 equiv), zinc bromide (0.5 equiv), and deionized water (to make a ~1 M solution with respect to the nitrile).

  • Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting nitrile is consumed (typically 12-24 hours).

  • Cool the reaction mixture to room temperature.

  • Acidify the aqueous solution to pH ~1-2 by the slow addition of 3M HCl. This protonates the tetrazole product.

  • Extract the product with an organic solvent like diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 5-substituted-1H-tetrazole.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Safety Note: While this method minimizes the formation of hydrazoic acid, all reactions involving azides should be performed in a well-ventilated fume hood with appropriate personal protective equipment.[9]

Protocol 2: Continuous-Flow Microreactor Synthesis

This protocol is a conceptualized method based on modern advancements for a safer, scalable synthesis.[14]

Materials & Equipment:

  • Nitrile (1.0 equiv)

  • Sodium Azide (NaN₃, 1.05 equiv)

  • N-Methyl-2-pyrrolidone (NMP) and Water (as solvent system)

  • Syringe pump

  • Stainless steel syringe

  • Tubular coiled reactor (e.g., PFA tubing)

  • Back pressure regulator

  • Heating system (e.g., oil bath or heating block)

  • Collection vessel containing a quenching solution (e.g., aqueous sodium nitrite)

Procedure:

  • Prepare a stock solution by dissolving the nitrile (1.0 equiv) and sodium azide (1.05 equiv) in a suitable solvent mixture (e.g., 9:1 NMP/water).

  • Load the solution into a high-pressure stainless steel syringe and place it on the syringe pump.

  • Connect the syringe to the microreactor system, which consists of a coiled tube passing through a heating block and connected to a back pressure regulator.

  • Set the desired temperature (e.g., 180-250 °C) and pressure (e.g., 10-20 bar). High temperature and pressure can be used safely in a flow system to dramatically accelerate the reaction.

  • Pump the solution through the heated reactor at a defined flow rate to achieve the desired residence time (e.g., 20 minutes).

  • The product stream exits the reactor through the back pressure regulator and is collected in a vessel containing an aqueous solution of sodium nitrite (NaNO₂) to quench any unreacted azide.

  • The collected product mixture is then subjected to a standard aqueous workup and purification as described in Protocol 1.

This method essentially eliminates the hazards associated with hydrazoic acid and allows for rapid, scalable production of tetrazoles.[14]

Conclusion and Future Outlook

From its serendipitous discovery over a century ago, the 5-substituted-1H-tetrazole has evolved from a chemical curiosity into an indispensable tool for medicinal chemists. Its journey, marked by significant synthetic innovations that have prioritized safety and efficiency, mirrors the progress of organic chemistry itself. The role of the tetrazole as a premier carboxylic acid bioisostere is firmly established, with its presence in numerous life-saving drugs serving as definitive proof of its value. As drug discovery continues to tackle increasingly complex biological targets, the unique properties and synthetic versatility of the tetrazole ring ensure that it will remain a cornerstone of molecular design for the foreseeable future.

References

Theoretical and Computational Modeling of Tetrazole Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrazole and its derivatives represent a cornerstone in modern medicinal chemistry and materials science.[1][2][3] Their unique physicochemical properties, notably their role as a bioisostere for carboxylic acids, have cemented their place in numerous FDA-approved drugs.[2][4][5] This guide provides an in-depth overview of the theoretical and computational methodologies employed to study these nitrogen-rich heterocyclic compounds. It covers key computational techniques, details common experimental and computational protocols, presents quantitative data from recent studies, and visualizes critical workflows and concepts to aid in the rational design of novel tetrazole-based molecules.

Introduction to Tetrazole Compounds

Tetrazoles are five-membered aromatic rings containing four nitrogen atoms and one carbon atom.[2][6] This high nitrogen content (up to 80% by weight) confers unique properties, including metabolic stability, high enthalpy of formation, and a planar structure.[6][7][8] While not found in nature, their synthetic versatility and resistance to biological degradation make them invaluable in drug design.[2][9] A key application is their use as a bioisosteric replacement for the carboxylic acid group, which can lead to improved metabolic stability, lipophilicity, and binding affinity in drug candidates.[1][10][11][12] More than 20 approved medicines feature a tetrazole core, highlighting their significance in treating a wide range of conditions, including hypertension and viral infections.[1][2][13]

Core Computational Methods in Tetrazole Research

Computational modeling is indispensable for understanding the structure-property relationships of tetrazole compounds. The primary methods employed are Density Functional Theory (DFT), Molecular Docking, and Quantitative Structure-Activity Relationship (QSAR) analysis.

2.1. Density Functional Theory (DFT)

DFT is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules.[7][9] For tetrazoles, DFT is crucial for optimizing molecular geometries, calculating electronic properties like HOMO-LUMO energy gaps, and modeling reaction mechanisms.[7][9][14] These calculations provide fundamental insights into the stability and reactivity of different tetrazole derivatives.[7]

2.2. Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[9][15][16] In the context of tetrazoles, docking studies are used to simulate the interaction between a tetrazole-containing ligand and a biological target, such as a protein or enzyme.[15][16][17] This method is instrumental in drug discovery for predicting binding affinities and understanding the specific interactions (e.g., hydrogen bonds, π-cation interactions) that drive biological activity.[15][16][18]

2.3. Quantitative Structure-Activity Relationship (QSAR)

QSAR models are statistical models that relate the chemical structure of a series of compounds to their biological activity.[19][20] For tetrazoles, QSAR is used to predict properties like toxicity or inhibitory activity based on calculated molecular descriptors.[19] These models are vital for screening large libraries of virtual compounds and prioritizing candidates for synthesis and experimental testing, thereby accelerating the drug discovery process.[19][20]

Data from Computational Studies

Computational studies generate a wealth of quantitative data that informs the design of new tetrazole compounds. The following tables summarize key findings from various studies.

Table 1: Molecular Docking and Biological Activity Data

Compound ClassTarget ProteinBinding Affinity / Docking Score (kcal/mol)Key Interactions NotedBiological ActivityReference
Benzimidazole-Tetrazole DerivativesCandida albicans 14-α demethylase (CYP51)-7.5 to -9.2H-acceptor with heme, hydrogen bond with Met207Antifungal[15]
Tetrazole-S-alkyl-piperazine DerivativesC. albicans sterol 14-alpha demethylase-8.390 (for most active compound)π-cation interactions with HemeAntifungal, Antibacterial[16]
N-Mannich Base Tetrazole DerivativesProtein 4OR7-7.8Not specifiedAntibacterial, Cytotoxic[18]
5-substituted 1H-tetrazole DerivativesCSNK2A1 receptor-6.8687Not specifiedNot specified[13]

Table 2: DFT-Calculated Properties of Tetrazole Derivatives

PropertyValueComputational LevelApplication/InsightReference
HOMO-LUMO Energy Gap4.81 eVB3LYP/6-31+G(d)Prediction of molecular stability[9]
Detonation Velocity (D)> 8 km/sKamlet-Jacobs equation (from DFT data)High-energy materials assessment[7]
Detonation Pressure (P)~32 GPaKamlet-Jacobs equation (from DFT data)High-energy materials assessment[7]
Activation Barrier (Tautomerization)~55-60 kcal/molB3LYP/cc-pVTZEase of tautomeric transformation[21]

Methodologies and Protocols

This section details generalized protocols for the computational methods discussed.

4.1. Protocol for Density Functional Theory (DFT) Calculations

  • Input Geometry Preparation: The initial 3D structure of the tetrazole derivative is built using molecular modeling software. For studies involving known compounds, crystal structure data may be used as the starting point.[10]

  • Geometry Optimization: The structure is fully optimized to find the lowest energy conformation. A common and robust approach involves the B3LYP hybrid functional with a basis set such as 6-31+G(d,p) or 6-311++G**.[9][10][21] Diffuse and polarization functions are often included for better accuracy, especially for systems with lone pairs and potential for hydrogen bonding.[21]

  • Frequency Calculation: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure.

  • Single-Point Energy Calculation: A higher-level basis set (e.g., def2-TZVP) may be used for a more accurate single-point energy calculation on the optimized geometry.[10]

  • Property Calculation: From the optimized structure and wavefunction, various electronic properties are calculated. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MEP), and bond dissociation energies (BDE) to assess thermal stability.[7][9]

4.2. Protocol for Molecular Docking

  • Target Protein Preparation: The 3D crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed. Hydrogen atoms are added, and charges are assigned.

  • Ligand Preparation: The 2D structure of the tetrazole compound is converted to a 3D structure. Its geometry is optimized using a force field or a semi-empirical method, and appropriate charges are assigned.

  • Binding Site Definition: The active site or binding pocket on the target protein is defined. This is often based on the location of a known co-crystallized ligand or through pocket prediction algorithms.

  • Docking Simulation: A docking program (e.g., AutoDock Vina) is used to systematically search for the best binding poses of the ligand within the defined binding site.[18] The program scores and ranks the poses based on a scoring function that estimates the binding affinity.

  • Analysis of Results: The top-ranked poses are visually inspected to analyze the key molecular interactions (e.g., hydrogen bonds, hydrophobic contacts, π-π stacking) between the tetrazole ligand and the protein residues.[16] The docking score provides a semi-quantitative prediction of binding strength.[18]

Visualizations of Workflows and Concepts

Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships in tetrazole research.

G Computational Workflow for Tetrazole Drug Discovery cluster_0 Design & Hypothesis cluster_1 In Silico Screening cluster_2 Detailed Analysis cluster_3 Experimental Validation a Define Target & Research Goal b Virtual Library of Tetrazole Derivatives a->b c Molecular Docking b->c d QSAR Modeling b->d e ADME/T Prediction b->e g Molecular Dynamics (Binding Stability) c->g f DFT Calculations (Stability, Reactivity) e->f h Synthesis of Hits f->h g->h i In Vitro & In Vivo Assays h->i j Lead Optimization i->j G Tetrazole as a Carboxylic Acid Bioisostere cluster_props Key Physicochemical Properties carbox Carboxylic Acid -COOH pKa ~4-5 Planar H-bond donor/acceptor pka Similar Acidity (pKa) carbox->pka planarity Planar Geometry carbox->planarity hbond H-Bonding Pattern carbox->hbond isostere Bioisosteric Replacement carbox->isostere tetrazole Tetrazole -CN4H pKa ~4.5-5 Planar H-bond donor/acceptor tetrazole->pka tetrazole->planarity tetrazole->hbond lipophilicity Increased Lipophilicity tetrazole->lipophilicity metabolism Improved Metabolic Stability tetrazole->metabolism isostere->tetrazole

References

Physical and chemical characteristics of Disodium 5-sulphido-1H-tetrazole-1-acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disodium 5-sulphido-1H-tetrazole-1-acetate, a key heterocyclic organic compound, holds significant importance in the field of medicinal chemistry, primarily as a crucial intermediate in the synthesis of cephalosporin antibiotics, notably Ceforanide.[1][2] This technical guide provides a comprehensive overview of its physical and chemical characteristics, supported by available experimental data. The document details synthetic methodologies, spectroscopic properties, and safety considerations. All quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using DOT language diagrams to facilitate understanding for researchers and drug development professionals.

Chemical Identity and Physical Properties

This compound is the disodium salt of 5-mercapto-1H-tetrazole-1-acetic acid. The deprotonation of both the carboxylic acid proton and the tetrazole ring's N-H proton results in this salt form.[1] This salt is generally more soluble in aqueous media than its parent acid, which is advantageous for its application in pharmaceutical synthesis.[1]

Table 1: Physical and Chemical Properties

PropertyValueSource(s)
IUPAC Name Disodium 2-(5-sulfido-1H-tetrazol-1-yl)acetate[1]
CAS Number 61336-49-0[1]
Molecular Formula C₃H₂N₄Na₂O₂S[1]
Molecular Weight 204.12 g/mol [1]
Appearance White to off-white crystalline solid (inferred from parent acid and monosodium salt)[3]
Solubility Soluble in water[1][3]
Melting Point Data not available for the disodium salt. The parent acid melts at 173 °C, and the monosodium salt decomposes at 265 °C.[4][5]
Boiling Point Data not available. The parent acid has a predicted boiling point of 284.7 °C at 760 mmHg.[3]
Density Data not available. The parent acid has a predicted density of 1.99 g/cm³.[3]
pKa Data not available. The parent acid has a predicted pKa of 3.31.[3]

Synthesis and Experimental Protocols

The synthesis of this compound involves a multi-step process, beginning with the formation of the parent acid, 5-mercapto-1H-tetrazole-1-acetic acid, followed by its conversion to the disodium salt.

Synthesis of 5-Mercapto-1H-tetrazole-1-acetic acid

A documented method for the synthesis of the parent acid involves the reaction of 5-Chloro-1H-tetrazole-1-acetic acid ethyl ester with thiourea.[4]

Experimental Protocol:

  • A mixture of 100 g (0.52 mol) of 5-Chloro-1H-tetrazole-1-acetic acid ethyl ester, 44 g (0.57 mol) of thiourea, 210 g of water, and 25 g of 38 wt.% aqueous hydrochloric acid is prepared in a 500 ml round-bottom flask equipped with an agitator, reflux condenser, thermometer, and dropping funnel.[4]

  • The mixture is heated to reflux for 6 hours. During this period, the ethanol formed is distilled off.[4]

  • For work-up, the residue is extracted with methyl isobutyl ketone.[4]

  • The ketone is evaporated to yield 5-Mercapto-1H-tetrazole-1-acetic acid as a white crystalline solid.[4]

G cluster_reactants Reactants cluster_process Reaction Conditions cluster_workup Work-up cluster_product Product R1 5-Chloro-1H-tetrazole-1-acetic acid ethyl ester P1 Reflux for 6 hours R1->P1 R2 Thiourea R2->P1 R3 Water R3->P1 R4 HCl (aq) R4->P1 P2 Distill off Ethanol P1->P2 W1 Extract with Methyl Isobutyl Ketone P2->W1 W2 Evaporate Solvent W1->W2 Prod 5-Mercapto-1H-tetrazole-1-acetic acid W2->Prod

Figure 1: Synthesis workflow for 5-Mercapto-1H-tetrazole-1-acetic acid.
Formation of this compound

The disodium salt is formed by treating the parent acid with two equivalents of a suitable sodium base.[1]

Experimental Protocol:

  • Dissolve the synthesized 5-Mercapto-1H-tetrazole-1-acetic acid in a suitable solvent, such as water or an alcohol.[1]

  • Add two equivalents of a sodium base, for example, sodium hydroxide or sodium carbonate, to the solution.[1]

  • The reaction mixture is stirred until the deprotonation is complete.

  • The disodium salt can then be isolated, typically by precipitation or evaporation of the solvent.

G cluster_reactants Reactants cluster_process Reaction cluster_product Product R1 5-Mercapto-1H-tetrazole-1-acetic acid P1 Dissolve in Water/Alcohol R1->P1 R2 2 eq. Sodium Hydroxide R2->P1 P2 Stir P1->P2 Prod This compound P2->Prod

Figure 2: Formation of this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The most characteristic signal is expected to be from the methylene (-CH₂-) protons of the acetate group attached to the N1 position of the tetrazole ring.[1] For a related compound, 5-(Benzylthio)-1H-tetrazole, the -S-CH₂- protons appear as a singlet at 4.58 ppm in CDCl₃.[6] The N-H proton of the tetrazole ring in the parent acid would likely be a broad singlet, which would be absent in the disodium salt.

  • ¹³C NMR: The carbon framework of the molecule would give rise to distinct signals for the carboxylate carbon, the methylene carbon, and the carbon atom of the tetrazole ring.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is expected to show characteristic absorption bands for the following functional groups:

  • Carboxylate group: Asymmetric and symmetric COO⁻ stretching vibrations.

  • Tetrazole ring: N=N and C=N stretching, and ring breathing modes.[6]

  • Carbon-sulfur bond: C-S stretching vibrations.[6]

Applications in Drug Development

The primary application of this compound is as a key intermediate in the synthesis of the second-generation cephalosporin antibiotic, Ceforanide.[1][2] The tetrazole moiety in this compound often serves as a bioisostere for a carboxylic acid group, a common strategy in medicinal chemistry to improve the pharmacokinetic profile of a drug candidate.[1]

G A This compound C Chemical Synthesis Steps A->C B Other Reagents B->C D Ceforanide C->D

Figure 3: Role as an intermediate in Ceforanide synthesis.

Safety and Handling

Specific safety data for this compound is limited. However, based on the data for the monosodium salt of 5-mercapto-1H-tetrazole-1-acetic acid, the compound may be harmful if swallowed, in contact with skin, or if inhaled. It is advisable to handle this compound with standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area.

Conclusion

This compound is a vital building block in the synthesis of important pharmaceuticals. While comprehensive data on its physical properties are not extensively published, its chemical behavior and synthesis are understood within the broader context of tetrazole chemistry. This guide consolidates the available information to provide a foundational understanding for researchers and professionals in drug development, highlighting the compound's synthesis, key characteristics, and significant applications. Further research to fully characterize its physical and toxicological properties would be beneficial for its broader application.

References

A Technical Guide to the Spectroscopic and Synthetic Aspects of Disodium 5-sulphido-1H-tetrazole-1-acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties and synthetic methodologies related to Disodium 5-sulphido-1H-tetrazole-1-acetate. This compound is a notable heterocyclic structure, featuring a tetrazole ring substituted with a sulphido group at the 5-position and an acetate group at the 1-position, existing as a disodium salt.[1] Tetrazole rings are significant in medicinal chemistry, often serving as bioisosteres for carboxylic acids, which can improve a drug molecule's lipophilicity and metabolic stability.[1] The sulphido-substituted tetrazoles, also known as 5-mercapto-1H-tetrazoles, are versatile due to the nucleophilic sulfur atom and their existence in thione-thiol tautomeric forms.[1]

Spectroscopic Data

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Justification
Methylene (-CH₂-)~4.5 - 5.5~50 - 60The methylene protons of the acetate group attached to the N1 position of the tetrazole ring are expected to be the most characteristic signal in the ¹H NMR spectrum.[1] Their chemical shift is influenced by the electronegative nitrogen atom and the carboxylate group. The corresponding carbon signal would appear in the typical range for a carbon atom adjacent to a nitrogen and a carbonyl group.
Carbonyl (-COO⁻)-~170 - 180The carbonyl carbon of the acetate group is expected to resonate in the typical downfield region for carboxylates.
Tetrazole Ring Carbon (C5)-~150 - 160The carbon atom in the tetrazole ring bonded to the sulfur atom is expected to have a chemical shift in this range, influenced by the surrounding nitrogen atoms and the sulfur substituent.

Table 2: Predicted Infrared (IR) Absorption Frequencies

Vibrational Mode Frequency (cm⁻¹) Intensity Justification
N-H Stretch (of tetrazole ring, if protonated)3000 - 3200Medium, BroadWhile the target compound is a disodium salt, the potential for proton exchange or the presence of the protonated form in certain conditions could lead to this characteristic broad peak.
C=O Stretch (asymmetric) of Carboxylate1580 - 1650StrongThe asymmetric stretching vibration of the carboxylate group is a strong and characteristic absorption.
C=N and N=N Stretches of Tetrazole Ring1400 - 1600Medium to StrongThe tetrazole ring exhibits characteristic stretching vibrations in this region. Infrared spectra for free tetrazole groups typically show peaks between 1340-1639.9 cm⁻¹ and 900-1200 cm⁻¹.[2]
C-S Stretch600 - 800Weak to MediumThe carbon-sulfur stretching vibration is often weak and can be difficult to assign definitively.[2]

Experimental Protocols

The synthesis of this compound involves a multi-step process, beginning with the formation of the 5-substituted tetrazole ring, followed by alkylation and salt formation.

1. Synthesis of 5-Mercapto-1H-tetrazole

A common method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction of a nitrile with sodium azide.[3][4] For 5-mercapto-1H-tetrazole, carbon disulfide can be reacted with sodium azide in a suitable solvent like dimethylformamide (DMF).[1]

  • Reaction: A mixture of carbon disulfide and sodium azide in DMF is heated.

  • Work-up: After the reaction is complete, the mixture is cooled, and the product is precipitated by the addition of an acid. The solid product is then filtered, washed, and dried.

2. N-Alkylation to form 5-Mercapto-1H-tetrazole-1-acetic acid

The 5-mercapto-1H-tetrazole is then alkylated with a haloacetate, such as ethyl bromoacetate, to introduce the acetate group. This reaction can produce a mixture of N1 and N2 isomers, which may require chromatographic separation.[1]

  • Reaction: 5-Mercapto-1H-tetrazole is reacted with ethyl bromoacetate in the presence of a base (e.g., potassium carbonate) in a solvent like acetone.

  • Hydrolysis: The resulting ester is then hydrolyzed to the carboxylic acid using a base like sodium hydroxide, followed by acidification.

  • Purification: The product, 5-mercapto-1H-tetrazole-1-acetic acid, is purified, for instance, by recrystallization.

3. Formation of this compound

The final step is the formation of the disodium salt. This is achieved by reacting the 5-mercapto-1H-tetrazole-1-acetic acid with two equivalents of a sodium base.[1]

  • Reaction: The acidic precursor is dissolved in a suitable solvent (e.g., water or ethanol) and treated with two equivalents of sodium hydroxide or sodium carbonate.[1]

  • Isolation: The disodium salt can be isolated by evaporation of the solvent or by precipitation. The resulting salt is generally more water-soluble than its acidic precursor.[1]

Visualizations

Diagram 1: General Synthesis Pathway

Synthesis_Pathway cluster_synthesis Synthesis of 5-Mercapto-1H-tetrazole cluster_alkylation N-Alkylation and Hydrolysis cluster_salt Salt Formation CS2 Carbon Disulfide DMF DMF CS2->DMF NaN3 Sodium Azide NaN3->DMF MT 5-Mercapto-1H-tetrazole DMF->MT [3+2] Cycloaddition MT_ester 5-Mercapto-1H-tetrazole-1-ethyl acetate MT->MT_ester Alkylation EBA Ethyl Bromoacetate EBA->MT_ester Base1 Base (e.g., K₂CO₃) Base1->MT_ester MTAA 5-Mercapto-1H-tetrazole-1-acetic acid MT_ester->MTAA Hydrolysis Base2 Base (e.g., NaOH) Base2->MTAA Final_Product This compound MTAA->Final_Product Deprotonation NaOH 2 eq. NaOH NaOH->Final_Product

Caption: General synthesis route for this compound.

Diagram 2: Experimental Workflow for Spectroscopic Analysis

Spectroscopic_Workflow Sample Synthesized Compound Dissolution Dissolution in appropriate deuterated solvent (e.g., D₂O for NMR) Sample->Dissolution IR_prep Sample Preparation for IR (e.g., KBr pellet) Sample->IR_prep NMR_acq NMR Data Acquisition (¹H, ¹³C) Dissolution->NMR_acq Data_proc Data Processing and Analysis NMR_acq->Data_proc IR_acq IR Data Acquisition IR_prep->IR_acq IR_acq->Data_proc Structure_ver Structural Verification Data_proc->Structure_ver

Caption: Workflow for spectroscopic characterization of the synthesized compound.

References

Topic: The Role of the Sulphido Group in Tetrazole Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The tetrazole ring is a critical pharmacophore in medicinal chemistry, largely due to its ability to act as a bioisosteric replacement for the carboxylic acid group. The introduction of a sulphido group at the C5 position (as a thiol, thione, thioether, or oxidized sulfur species) significantly modulates the molecule's physicochemical properties, reactivity, and biological activity. This guide explores the synthesis, reactivity, and profound impact of the sulphido group on the chemical behavior and therapeutic potential of tetrazole derivatives. It provides a comprehensive overview of key reaction pathways, quantitative data on synthesis and biological activity, and detailed experimental protocols for core transformations.

Introduction to Tetrazoles and the Sulphido Group

Tetrazoles are five-membered aromatic heterocycles containing four nitrogen atoms and one carbon atom. This nitrogen-rich structure confers a unique set of properties, including high metabolic stability and an acidic nature (pKa ≈ 4.5-5), making the 1H-tetrazole moiety an effective bioisostere for carboxylic acids.[1][2][3] This mimicry allows tetrazole-containing drugs to engage in similar hydrogen bonding interactions with biological targets as their carboxylic acid counterparts, often with improved lipophilicity and bioavailability.[3]

The introduction of a sulfur-containing functional group (sulphido group) at the C5 position gives rise to 5-mercaptotetrazoles. These compounds exist in a dynamic equilibrium between thiol and thione tautomeric forms, which governs their reactivity.[4][5] The sulfur atom provides a reactive handle for a variety of chemical modifications, including alkylation, oxidation, and disulfide bond formation. These modifications are crucial for fine-tuning the steric, electronic, and pharmacokinetic properties of drug candidates, leading to a broad spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, and antihypertensive effects.[6][7][8]

Synthesis of Tetrazoles Bearing a Sulphido Group

The most prevalent method for synthesizing 1-substituted-1H-tetrazole-5-thiols involves the [3+2] cycloaddition reaction between an organic isothiocyanate (R-NCS) and sodium azide (NaN₃). This reaction is typically performed in water and can be facilitated by additives like pyridine.[4][9] The resulting tetrazole-5-thiol can then be further functionalized, most commonly via S-alkylation, to produce a diverse library of thioether derivatives.

A generalized workflow for this synthetic approach is depicted below.

G cluster_start Starting Materials cluster_cycloaddition Cycloaddition cluster_intermediate Intermediate cluster_functionalization Functionalization cluster_product Final Product R_NCS Organic Isothiocyanate (R-NCS) Cyclo [3+2] Cycloaddition (e.g., H2O, Pyridine) R_NCS->Cyclo NaN3 Sodium Azide (NaN3) NaN3->Cyclo Thiol 1-Substituted-1H-tetrazole-5-thiol Cyclo->Thiol Alkylation S-Alkylation (e.g., R'-X, Base) Thiol->Alkylation Product 5-Alkylthio-1-substituted-1H-tetrazole Alkylation->Product

Caption: General synthetic workflow for 5-thio-substituted tetrazoles.

Reactivity and Physicochemical Properties

Thiol-Thione Tautomerism

1-Substituted-5-mercaptotetrazoles primarily exist as the thione tautomer in both solid and solution phases, which is thermodynamically more stable.[4][5] This equilibrium is crucial as it dictates the site of subsequent reactions, particularly alkylation. The thione form possesses nucleophilic centers at both the sulfur atom and the N2/N4 positions of the tetrazole ring.

Alkylation (S- vs. N-alkylation)

Alkylation is the most common reaction performed on tetrazole-5-thiols. The reaction's regioselectivity (alkylation at the sulfur versus a ring nitrogen) is highly dependent on the reaction conditions.

  • S-Alkylation: In the presence of a base with alkyl halides, alkylation occurs almost exclusively at the exocyclic sulfur atom, yielding 1-substituted-5-(alkylthio)tetrazoles. This is the kinetically favored pathway and is widely used to synthesize diverse derivatives.[9]

  • N-Alkylation: Under certain conditions, such as using specific Michael acceptors and controlling the temperature, N-alkylation can be favored. For instance, reactions with acrylic esters at elevated temperatures (e.g., 70°C) have been shown to yield N-Michael adducts, whereas the same reaction at room temperature yields the S-adduct.[10]

The competition between these two pathways is illustrated in the diagram below.

G cluster_reaction Reaction with Alkylating Agent (R'-X) Thione Thione Tautomer (Favored) Thiol Thiol Tautomer Thione->Thiol Tautomerization S_Product S-Alkylated Product Thione->S_Product Kinetic Control (Common Pathway) N_Product N-Alkylated Product Thione->N_Product Thermodynamic/Specific Conditions

Caption: Competing S- and N-alkylation pathways of tetrazole-5-thiones.
Oxidation

The sulfur atom in 5-thio-substituted tetrazoles can be readily oxidized to form sulfoxides and sulfones.[11][12] This transformation significantly alters the electronic properties and hydrogen-bonding capacity of the molecule. The oxidation state of the sulfur influences the fragmentation patterns in mass spectrometry and can be used to modulate the pharmacological profile of the compound.[12] For example, oxidation to a sulfone increases the group's polarity and hydrogen bond accepting ability, which can impact receptor binding and pharmacokinetics.

Dimerization (Disulfide Formation)

Oxidative coupling of two tetrazole-5-thiol molecules leads to the formation of a disulfide bridge, yielding a bis(tetrazol-5-yl)disulfane. This dimerization can be achieved using various catalysts, including metalloporphyrins.[13] This reaction is relevant in both synthesis and understanding potential metabolic pathways.

Role in Medicinal Chemistry and Drug Development

The 5-thio-substituted tetrazole scaffold is a privileged structure in drug design, imparting a range of desirable properties.

As Bioisosteres and Pharmacophores

The core tetrazole ring serves as a metabolically stable isostere of a carboxylic acid.[2][14] The C5-substituent, particularly the versatile sulphido group, allows for extensive Structure-Activity Relationship (SAR) studies. By modifying the R' group in a 5-(R'-thio)-tetrazole, researchers can probe the binding pocket of a target enzyme or receptor to optimize potency and selectivity.

Specific Therapeutic Areas

Derivatives of 5-thio-substituted tetrazoles have demonstrated a wide array of biological activities.

  • Antibacterial/Antifungal Activity: Many compounds show significant activity against various bacterial and fungal strains.[4][6][15] The thioether linkage allows for the introduction of diverse side chains that can interact with microbial targets.

  • Anticancer Activity: Certain tetrazole derivatives have been investigated as potential anticancer agents, showing cytotoxicity against various cancer cell lines.[6][16]

  • Antihypertensive Activity: The tetrazole ring is a key component in several angiotensin II receptor blockers (ARBs) like Losartan.[14] While not all contain a sulphido group, this scaffold is actively explored in cardiovascular drug discovery.

  • Enzyme Inhibition: The sulphido-tetrazole moiety can act as a potent inhibitor of various enzymes. The tetrazole ring can coordinate with metal ions in active sites, while the sulfur-linked side chain provides specificity.

The diagram below illustrates a generalized mechanism of enzyme inhibition.

G cluster_pathway Enzymatic Pathway cluster_inhibition Inhibition Mechanism Substrate Substrate Enzyme Enzyme Substrate->Enzyme Product Biological Product Enzyme->Product Inhibitor Sulphido-Tetrazole Inhibitor Inhibitor->Enzyme Binds to Active Site Blocked->Product Pathway Blocked

References

The Strategic Replacement: A Deep Dive into Carboxylic Acid Bioisosteres in Modern Drug Design

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the intricate world of drug discovery and development, the carboxylic acid moiety has long been a cornerstone of pharmacophore design. Its ability to engage in crucial hydrogen bonding and electrostatic interactions makes it a frequent feature in a vast array of therapeutics. However, the very properties that make it effective can also be its Achilles' heel, leading to challenges in absorption, distribution, metabolism, and excretion (ADME), as well as potential toxicity. This technical guide provides an in-depth exploration of the bioisosteric replacement of carboxylic acids, a key strategy employed by medicinal chemists to overcome these hurdles and optimize drug candidates. We will delve into the various classes of bioisosteres, their physicochemical properties, and their impact on pharmacological activity, supported by quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways.

The Rationale for Bioisosteric Replacement

The presence of a carboxylic acid group can impart undesirable characteristics to a drug molecule. These include poor membrane permeability due to ionization at physiological pH, rapid metabolism via glucuronidation leading to the formation of reactive acyl glucuronides, and potential for high plasma protein binding, which can limit the free drug concentration.[1][2][3] Bioisosterism, the substitution of a functional group with another that has similar physical and chemical properties, offers a powerful approach to mitigate these issues while retaining or even enhancing the desired biological activity.[1][3]

Key Classes of Carboxylic Acid Bioisosteres

A diverse array of functional groups has been successfully employed as bioisosteres for carboxylic acids. These can be broadly categorized as acidic and non-acidic (neutral) bioisosteres.

Acidic Bioisosteres: These mimics retain the acidic character of the carboxylic acid, which is often essential for target binding.

  • Tetrazoles: Among the most widely used carboxylic acid bioisosteres, 5-substituted tetrazoles exhibit pKa values (around 4.5-4.9) very similar to carboxylic acids.[4] This allows them to maintain crucial ionic interactions with biological targets.[4] While more lipophilic than their carboxylic acid counterparts, tetrazoles can still face challenges with membrane permeability due to their hydrogen bonding capacity.[1] They are, however, generally more resistant to metabolic degradation.[4]

  • Acylsulfonamides and Related Groups: This class includes acylsulfonamides, acylsulfamides, and sulfonylureas. They offer a wider range of accessible pKa values, allowing for fine-tuning of acidity.[5][6] These groups can improve metabolic stability and membrane permeability compared to carboxylic acids.[1]

  • Hydroxamic Acids: While often utilized for their metal-chelating properties, hydroxamic acids can also serve as carboxylic acid bioisosteres.[4] They are generally less acidic (pKa ~8-9) than carboxylic acids.[4]

  • Hydroxyisoxazoles and other Heterocycles: A variety of five-membered heterocyclic rings containing a hydroxyl group, such as 3-hydroxyisoxazole, can mimic the acidic proton and hydrogen bonding pattern of a carboxylic acid.[4] Their varied structures offer opportunities to modulate physicochemical properties.

Neutral Bioisosteres: In some cases, the acidic nature of the carboxylic acid is not essential for activity, and a neutral group that can participate in key hydrogen bonding interactions can be an effective replacement. These often rely on hydrogen bond donor/acceptor patterns or cation-π interactions to mimic the binding of a carboxylate.[7]

Quantitative Comparison of Carboxylic Acid Bioisosteres

The selection of an appropriate bioisostere is guided by a careful consideration of its physicochemical properties. The following tables summarize key quantitative data for various bioisosteres compared to a reference carboxylic acid.

Table 1: Physicochemical Properties of Phenylpropionic Acid and its Bioisosteres

CompoundBioisosterepKalogD7.4
Phenylpropionic AcidCarboxylic Acid4.64-0.49
1Tetrazole5.09-0.25
2Acylsulfonamide4.49-0.09
3Hydroxamic Acid8.180.71
43-Hydroxyisoxazole~4-5More Lipophilic
5Sulfonylurea5.04-1.23

Data compiled from multiple sources.[7][8][9][10]

Table 2: Pharmacological Activity of Drugs and Drug Candidates Featuring Carboxylic Acid Bioisosteres

Drug/CompoundTargetBioisostereActivity (IC50/EC50/Ki)Reference
LosartanAngiotensin II Receptor (AT1)TetrazolepKi = 7.17[11][12]
CandesartanAngiotensin II Receptor (AT1)TetrazolepKi = 8.61[11][12]
TelmisartanAngiotensin II Receptor (AT1)Carboxylic AcidpKi = 8.19[11][12]
ValsartanAngiotensin II Receptor (AT1)TetrazolepKi = 7.65[11][12]
TrametinibMEK1/2-IC50 ≈ 2 nM[13]
SelumetinibMEK1/2-IC50 = 14 nM (MEK1)[13]
AM-1638GPR40 (Full Agonist)Carboxylic AcidEC50 = 150 nM[14]
TAK-875GPR40 (Partial Agonist)Carboxylic AcidEC50 > 1000 nM[14]
NavarixinCXCR2/CXCR1AcylsulfonamideIC50 = 2.6 nM (CXCR2), 36 nM (CXCR1)[2]
SB225002CXCR2-IC50 = 22 nM[2]

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of carboxylic acid bioisosteres. Below are representative protocols for the synthesis of a common bioisostere and a typical pharmacological assay.

Synthesis of 5-Substituted-1H-Tetrazoles from Nitriles

This protocol describes a general and widely used method for the synthesis of 5-substituted-1H-tetrazoles, a prominent carboxylic acid bioisostere.

Materials:

  • Appropriate nitrile (1.0 eq)

  • Sodium azide (NaN3) (1.2 - 1.5 eq)

  • Zinc chloride (ZnCl2) or other Lewis acid catalyst (e.g., silica sulfuric acid) (catalytic to stoichiometric amounts)[4][5]

  • Solvent (e.g., N,N-Dimethylformamide (DMF), water, or propanol)[4][5][15]

  • Hydrochloric acid (HCl) for acidification

  • Ethyl acetate or other suitable organic solvent for extraction

Procedure:

  • To a solution of the nitrile in the chosen solvent, add sodium azide and the Lewis acid catalyst.

  • Heat the reaction mixture with vigorous stirring. Reaction temperatures and times will vary depending on the substrate and catalyst (e.g., reflux in DMF, or 100 °C in water).[4][15]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If using an organic solvent, it may be removed under reduced pressure.

  • Acidify the aqueous solution with HCl to a pH of ~2 to protonate the tetrazole.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel to afford the desired 5-substituted-1H-tetrazole.[4]

In Vitro Angiotensin II Receptor Binding Assay

This protocol outlines a standard radioligand binding assay to determine the affinity of compounds for the angiotensin II type 1 (AT1) receptor.

Materials:

  • Cell membranes expressing the human AT1 receptor (e.g., from transfected COS-7 or HEK293 cells).[11][16]

  • Radioligand: 125I-[Sar1,Ile8]Angiotensin II.[17]

  • Binding buffer (e.g., containing Tris-HCl, MgCl2, and bovine serum albumin).

  • Test compounds (e.g., Losartan) at various concentrations.

  • Non-specific binding control (e.g., a high concentration of unlabeled Angiotensin II).

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Prepare dilutions of the test compounds.

  • In a 96-well plate, add the binding buffer, cell membranes, and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Initiate the binding reaction by adding the radioligand to all wells.

  • Incubate the plate at a specified temperature (e.g., 37°C) for a set time (e.g., 60 minutes) to reach equilibrium.[16]

  • Terminate the binding by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Signaling Pathways and Logical Workflows

Understanding the signaling pathways in which drugs containing carboxylic acid bioisosteres act is critical for rational drug design. The following diagrams, generated using the DOT language, illustrate key pathways.

Angiotensin_II_Signaling AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Gq_11 Gq/11 AT1R->Gq_11 Losartan Losartan (Tetrazole Bioisostere) Losartan->AT1R PLC Phospholipase C Gq_11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis Ca2_release Ca2+ Release (from ER) IP3->Ca2_release PKC Protein Kinase C DAG->PKC Vasoconstriction Vasoconstriction Ca2_release->Vasoconstriction PKC->Vasoconstriction

Caption: Angiotensin II signaling pathway and the inhibitory action of Losartan.

MEK_Inhibitor_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK phosphorylation TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors phosphorylation CellProliferation Cell Proliferation, Survival TranscriptionFactors->CellProliferation MEKi MEK Inhibitor (e.g., Trametinib) MEKi->MEK

Caption: The MAPK/ERK signaling cascade and the site of action for MEK inhibitors.

GPR40_Signaling FFA Free Fatty Acids GPR40 GPR40 FFA->GPR40 Gq_11 Gq/11 GPR40->Gq_11 GPR40_Agonist GPR40 Agonist (Carboxylic Acid) GPR40_Agonist->GPR40 PLC Phospholipase C Gq_11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolysis Ca2_release Ca2+ Release (from ER) IP3->Ca2_release DAG DAG Insulin_Secretion Insulin Secretion Ca2_release->Insulin_Secretion

Caption: GPR40 signaling pathway in pancreatic β-cells leading to insulin secretion.

CXCR2_Signaling_Workflow cluster_assay Experimental Workflow: CXCR2 Binding Assay cluster_pathway CXCR2 Signaling Pathway Start Start PrepareCells Prepare Cells Expressing CXCR2 Start->PrepareCells AddLigand Add Radiolabeled Chemokine (e.g., 125I-CXCL8) PrepareCells->AddLigand AddAntagonist Add CXCR2 Antagonist (Acylsulfonamide Bioisostere) at various concentrations PrepareCells->AddAntagonist Incubate Incubate to Reach Equilibrium AddLigand->Incubate AddAntagonist->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash to Remove Unbound Ligand Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (IC50 Determination) Count->Analyze End End Analyze->End Chemokine Chemokine (e.g., CXCL8) CXCR2 CXCR2 Chemokine->CXCR2 Gi Gi CXCR2->Gi Antagonist CXCR2 Antagonist Antagonist->CXCR2 PLC_beta PLCβ Gi->PLC_beta PI3K_gamma PI3Kγ Gi->PI3K_gamma Calcium Ca2+ Mobilization PLC_beta->Calcium Chemotaxis Neutrophil Chemotaxis Calcium->Chemotaxis Akt Akt PI3K_gamma->Akt Akt->Chemotaxis

Caption: Experimental workflow for a CXCR2 binding assay and the associated signaling pathway.

Conclusion

The strategic use of bioisosteric replacements for carboxylic acids is a cornerstone of modern medicinal chemistry. By understanding the nuanced interplay between physicochemical properties and biological activity, researchers can rationally design drug candidates with improved pharmacokinetic profiles and reduced liabilities. The diverse array of available bioisosteres, from the well-established tetrazoles to a range of other heterocyclic and acyclic mimics, provides a rich toolbox for lead optimization. As our understanding of drug-target interactions and metabolic pathways continues to grow, the innovative application of bioisosterism will undoubtedly continue to play a pivotal role in the development of safer and more effective medicines.

References

Methodological & Application

Application Notes and Protocols for Disodium 5-sulphido-1H-tetrazole-1-acetate

Author: BenchChem Technical Support Team. Date: November 2025

Product Name: Disodium 5-sulphido-1H-tetrazole-1-acetate

Synonyms: Disodium 2-(5-sulfidotetrazol-1-yl)acetate

CAS Number: 61336-49-0

Molecular Formula: C₃H₂N₄Na₂O₂S

Molecular Weight: 212.11 g/mol

Structure: A five-membered tetrazole ring substituted with a sulphido group at the 5-position and an acetate group at the 1-position, in its disodium salt form.

Introduction

This compound belongs to the tetrazole family of heterocycles, which are prominent scaffolds in medicinal chemistry. Tetrazole rings are often employed as bioisosteres of carboxylic acids, a substitution that can improve a molecule's lipophilicity and metabolic stability, thereby enhancing its pharmacokinetic profile.[[“]] The sulphido-substitution and the acetate moiety can influence the compound's solubility and its interaction with biological targets.[[“]] This compound is a known intermediate in the synthesis of the cephalosporin antibiotic Ceforanide.[[“]] Furthermore, the parent acid, 5-mercapto-1H-tetrazole-1-acetic acid, has been identified as a novel capping ligand for the stabilization of metal nanoparticles in aqueous solutions, suggesting potential applications in nanotechnology and catalysis.[[“]]

These application notes provide protocols for the potential use of this compound in nanoparticle synthesis and as a candidate for biological activity screening, based on the known properties of related tetrazole derivatives.

Application 1: Stabilization of Gold Nanoparticles

The parent acid of this compound, 5-mercapto-1H-tetrazole-1-acetic acid, can be used as a capping agent to stabilize gold nanoparticles (AuNPs) in an aqueous medium. The sulphido group provides a strong anchor to the gold surface, while the carboxylic acid and tetrazole nitrogen atoms can provide stability and water solubility.[2]

Experimental Protocol: Synthesis of AuNPs using 5-mercapto-1H-tetrazole-1-acetic acid as a Capping Agent

Materials:

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • 5-mercapto-1H-tetrazole-1-acetic acid (the parent acid of the title compound)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Preparation of Solutions:

    • Prepare a 1 mM solution of HAuCl₄ in deionized water.

    • Prepare a 10 mM solution of 5-mercapto-1H-tetrazole-1-acetic acid in deionized water.

    • Prepare a fresh 0.1 M solution of NaBH₄ in ice-cold deionized water.

  • Nanoparticle Synthesis:

    • In a flask, add 100 mL of the 1 mM HAuCl₄ solution and bring it to a boil with vigorous stirring.

    • To the boiling solution, rapidly inject a specific volume of the 5-mercapto-1H-tetrazole-1-acetic acid solution (the optimal amount may need to be determined experimentally, a starting point could be a 1:1 molar ratio with gold).

    • Continue stirring for 15 minutes.

    • Remove the heat source and continue stirring until the solution cools to room temperature.

    • Slowly add the NaBH₄ solution dropwise with vigorous stirring until a color change to deep red is observed, indicating the formation of AuNPs.

    • Continue stirring for an additional 30 minutes.

  • Purification:

    • The resulting nanoparticle solution can be purified by centrifugation to remove excess reagents. Centrifuge the solution at an appropriate speed and duration (e.g., 12,000 rpm for 30 minutes), discard the supernatant, and resuspend the nanoparticle pellet in deionized water. Repeat this washing step twice.

  • Characterization:

    • The size, shape, and stability of the synthesized AuNPs can be characterized using techniques such as UV-Vis spectroscopy (to observe the surface plasmon resonance peak), transmission electron microscopy (TEM), and dynamic light scattering (DLS).

Application 2: Screening for Biological Activity

Tetrazole derivatives have a broad range of reported biological activities, including antibacterial, antifungal, and anticancer effects.[3][4] this compound can be screened for such activities using standard in vitro assays.

Experimental Protocol: In Vitro Antibacterial Activity Assay (Broth Microdilution)

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Standard antibiotic for positive control (e.g., ampicillin)

  • Sterile deionized water or DMSO for compound dissolution

Procedure:

  • Preparation of Compound Stock Solution:

    • Prepare a stock solution of this compound at a high concentration (e.g., 10 mg/mL) in a suitable solvent (water is preferred for the disodium salt).

  • Preparation of Bacterial Inoculum:

    • Culture the bacterial strains overnight on appropriate agar plates.

    • Prepare a bacterial suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Assay Setup:

    • In a 96-well plate, perform serial two-fold dilutions of the compound stock solution with MHB to obtain a range of concentrations to be tested.

    • Add 100 µL of the bacterial inoculum to each well containing the diluted compound.

    • Include a positive control (wells with bacteria and a standard antibiotic), a negative control (wells with bacteria and no compound), and a sterility control (wells with MHB only).

  • Incubation and Analysis:

    • Incubate the plate at 37°C for 18-24 hours.

    • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Quantitative Data for Representative Tetrazole Derivatives

As specific biological activity data for this compound is not publicly available, the following tables provide examples of reported activities for other tetrazole derivatives to illustrate the potential range of efficacy that might be observed.

Table 1: Antibacterial Activity of Representative Tetrazole Derivatives (MIC in µg/mL)

CompoundStaphylococcus aureusEscherichia coliReference
Tetrazole Derivative 11.3>256[[“]]
Tetrazole Derivative 2816[5]
Tetrazole Derivative 36.2512.5[6]

Table 2: Anticancer Activity of Representative Tetrazole Derivatives (IC₅₀ in µM)

CompoundCell Line (e.g., HepG2 - Liver Cancer)IC₅₀ (µM)Reference
Tetrazole Derivative AHepG21.5[2]
Tetrazole Derivative BU2OS (Bone Cancer)<20[7]
Tetrazole Derivative CA431 (Skin Cancer)6.87[6]

Mandatory Visualizations

Drug Development Workflow

The following diagram illustrates a general workflow for the investigation of a new chemical entity like this compound in a drug discovery program.

DrugDevelopmentWorkflow cluster_discovery Discovery & Preclinical cluster_clinical Clinical Trials Compound Test Compound (this compound) Screening In Vitro Screening (e.g., Antibacterial, Anticancer) Compound->Screening Lead_Opt Lead Optimization Screening->Lead_Opt In_Vivo In Vivo Studies (Animal Models) Lead_Opt->In_Vivo Tox Toxicology Studies In_Vivo->Tox Phase1 Phase I (Safety) Tox->Phase1 Phase2 Phase II (Efficacy & Dosing) Phase1->Phase2 Phase3 Phase III (Large-scale Efficacy) Phase2->Phase3 Approval Regulatory Approval Phase3->Approval

General workflow for drug discovery and development.
Potential Signaling Pathway for Investigation

Given that many tetrazole-containing drugs act as receptor antagonists, a plausible area of investigation for a novel tetrazole derivative would be its effect on G-protein coupled receptor (GPCR) signaling. The Angiotensin II Type 1 Receptor (AT1R), a GPCR, is a well-established target for tetrazole-containing drugs like Losartan.[6][8][[“]] The following diagram depicts a simplified version of the AT1R signaling pathway, which could be a target for investigation.

SignalingPathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular AngII Angiotensin II AT1R AT1 Receptor (GPCR) AngII->AT1R Activates TestCompound Test Compound (e.g., Tetrazole Derivative) TestCompound->AT1R Potentially Inhibits Gq Gq protein AT1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC CellularResponse Cellular Response (e.g., Vasoconstriction, Proliferation) Ca_release->CellularResponse PKC->CellularResponse

References

Application Notes and Protocols for Disodium 5-sulphido-1H-tetrazole-1-acetate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Disodium 5-sulphido-1H-tetrazole-1-acetate is a heterocyclic organic compound belonging to the tetrazole family. Its chemical structure features a tetrazole ring substituted with a sulphido group at the 5-position and an acetate group at the 1-position of the nitrogen heterocycle. The presence of two sodium ions indicates its salt form, which generally confers greater water solubility compared to its acidic precursor.[1] In medicinal chemistry, the tetrazole ring is a well-established bioisostere of the carboxylic acid group, a substitution that can enhance the lipophilicity and metabolic stability of a drug molecule, potentially improving its pharmacokinetic profile.[1] The primary and most significant application of this compound is as a key intermediate in the synthesis of the second-generation cephalosporin antibiotic, Ceforanide.[1][2]

While direct biological activity data for this compound is not extensively documented, its integral role in the synthesis of a clinically important antibiotic underscores its relevance in drug development. Furthermore, the broader class of tetrazole derivatives exhibits a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[3]

These application notes provide an overview of the use of this compound in the synthesis of Ceforanide, along with representative experimental protocols for the synthesis of tetrazole derivatives and the evaluation of their potential biological activities.

Chemical Properties

PropertyValue
Molecular Formula C₃H₂N₄Na₂O₂S
CAS Number 61336-49-0
Synonyms Disodium 2-(5-sulfidote-trazol-1-yl)acetate

Application 1: Intermediate in the Synthesis of Ceforanide

The principal application of this compound is its use as a crucial building block in the synthesis of the cephalosporin antibiotic Ceforanide. Ceforanide is effective against a variety of Gram-positive and Gram-negative bacteria. The tetrazole moiety in Ceforanide is essential for its antibacterial activity and pharmacokinetic properties.

Logical Workflow for Ceforanide Synthesis

G A Starting Materials B Synthesis of 5-Mercapto-1H-tetrazole A->B C Alkylation with a Haloacetate Derivative B->C D Formation of Disodium 5-sulphido-1H-tetrazole-1-acetate C->D E Coupling with 7-aminocephalosporanic acid (7-ACA) derivative D->E F Ceforanide E->F

Caption: Synthetic pathway from starting materials to Ceforanide, highlighting the role of this compound.

Pharmacokinetic Data of Ceforanide

The clinical relevance of this compound as a synthetic intermediate is demonstrated by the pharmacokinetic profile of the final drug product, Ceforanide.

ParameterValueReference
Half-life (t½) 2.8 - 2.9 hours[4][5][6]
Plasma Clearance (Clp) 2.2 - 2.5 L/h (48 ml/min per 1.73 m²)[4][5][6]
Bioavailability (Intramuscular) 100%[4][6]
Excretion 80-85% as unchanged drug in urine[4][6]
Peak Serum Levels (IV, 1000 mg) 135 µg/mL[4][6]
Peak Serum Levels (IM, 1000 mg) 69 µg/mL[4][6]

Experimental Protocols

While specific protocols for this compound are proprietary to pharmaceutical manufacturing, the following sections provide detailed, representative methodologies for the synthesis of related tetrazole compounds and the evaluation of their biological activities.

Protocol 1: General Synthesis of 5-Substituted-1H-tetrazoles

This protocol describes a common method for synthesizing the core tetrazole ring structure.

Objective: To synthesize 5-substituted-1H-tetrazoles via a cycloaddition reaction.

Materials:

  • Aryl or alkyl nitrile

  • Sodium azide (NaN₃)

  • Cupric sulfate pentahydrate (CuSO₄·5H₂O) as a catalyst

  • Dimethyl sulfoxide (DMSO)

  • n-hexane

  • Ethyl acetate

Procedure:

  • To a solution of the nitrile (1 mmol) in DMSO (2 mL), add sodium azide (1 mmol) and cupric sulfate pentahydrate (2 mol%).

  • Stir the reaction mixture at room temperature and then raise the temperature to an appropriate level for the specific nitrile (typically reflux).

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice water and acidify with HCl to precipitate the product.

  • Collect the crude product by filtration.

  • Recrystallize the product from a mixture of n-hexane and ethyl acetate (1:1) to obtain the purified 5-substituted-1H-tetrazole.[7]

Protocol 2: Representative Antibacterial Susceptibility Testing

This protocol outlines a standard method for evaluating the antibacterial activity of tetrazole derivatives.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a tetrazole compound against various bacterial strains.

Materials:

  • Synthesized tetrazole compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the tetrazole compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in MHB in the 96-well plates.

  • Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include positive (bacteria in broth without compound) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[8][9]

Workflow for Antibacterial Screening

G A Prepare stock solution of Tetrazole derivative B Serial dilution in 96-well plate A->B C Inoculate with bacterial suspension B->C D Incubate at 37°C for 18-24h C->D E Determine Minimum Inhibitory Concentration (MIC) D->E G A Cell Membrane Phospholipids B Arachidonic Acid A->B C COX-2 Enzyme B->C D Prostaglandins C->D E Inflammation Pain Fever D->E F Tetrazole-based COX-2 Inhibitor F->C Inhibition

References

Application Notes and Protocols for Disodium 5-sulphido-1H-tetrazole-1-acetate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disodium 5-sulphido-1H-tetrazole-1-acetate, the disodium salt of 5-mercapto-1H-tetrazole-1-acetic acid, is a key intermediate in the synthesis of various organic compounds, most notably in the pharmaceutical industry. Its unique structure, featuring a tetrazole ring and a nucleophilic sulfur atom, makes it a valuable building block in the creation of complex molecules, particularly beta-lactam antibiotics.

Key Applications

The primary application of this compound lies in its role as a nucleophile, where the thiolate anion participates in substitution reactions to introduce the (1-carboxymethyl-1H-tetrazol-5-yl)thio moiety into a target molecule. This is of particular importance in the synthesis of certain cephalosporin antibiotics. The tetrazole-1-acetate framework is a well-regarded bioisostere of carboxylic acids, a substitution that can improve the pharmacokinetic profile of a drug by enhancing its lipophilicity and metabolic stability[1].

Beyond pharmaceuticals, the parent acid, 5-mercapto-1H-tetrazole-1-acetic acid, has been investigated as a capping ligand for the stabilization of metal nanoparticles in aqueous media[2]. The disodium salt, with its enhanced water solubility, is also a promising candidate for applications in nanotechnology and catalysis[1].

Experimental Protocols

Protocol 1: Synthesis of a Cephalosporin Analogue via Nucleophilic Substitution

This protocol describes a representative procedure for the nucleophilic substitution of a leaving group on a cephalosporin core with this compound. This reaction is a key step in the synthesis of certain cephalosporin antibiotics where the tetrazole moiety is part of the side chain at the C-3 position.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products Ceph Cephalosporin Precursor (with leaving group at C-3') Ceph_Analogue Cephalosporin Analogue Ceph->Ceph_Analogue Nucleophilic Substitution Thiolate This compound Thiolate->Ceph_Analogue Salt Sodium Salt of Leaving Group G Reactants 5-Chloro-1H-tetrazole-1-acetic acid ethyl ester + Thiourea + Water + HCl (aq) Reflux Reflux for 6 hours Reactants->Reflux Distill Distill off ethanol Reflux->Distill Extract Extract with methyl isobutyl ketone Distill->Extract Evaporate Evaporate solvent Extract->Evaporate Product 5-Mercapto-1H-tetrazole-1-acetic acid Evaporate->Product G cluster_problem Drug Development Challenge cluster_strategy Bioisosteric Replacement Strategy cluster_outcome Improved Drug Candidate Lead Lead Compound (with suboptimal properties) Bioisostere This compound (as a bioisostere for a carboxylic acid moiety) Lead->Bioisostere Identify target for modification Improved Modified Compound (with enhanced pharmacokinetic profile) Bioisostere->Improved Incorporate via synthesis

References

Application Notes & Protocols: Disodium 5-sulphido-1H-tetrazole-1-acetate as a Ligand for Metal Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Disodium 5-sulphido-1H-tetrazole-1-acetate is a bifunctional organic molecule with significant potential as a stabilizing and functionalizing ligand for metal nanoparticles, particularly gold nanoparticles (AuNPs). Its unique structure combines a sulphido group, which forms a strong covalent bond with the gold surface, and a tetrazole-1-acetate moiety.[1] The tetrazole ring is a well-established bioisostere for carboxylic acids, a feature that can enhance the lipophilicity and metabolic stability of drug molecules.[1] This characteristic, coupled with the inherent properties of gold nanoparticles, opens avenues for advanced applications in drug delivery, bioimaging, and diagnostics.[2][3][4][5][6]

The sulphido group, also referred to as a 5-mercapto-1H-tetrazole, provides a robust anchor for the ligand onto the nanoparticle surface, creating a stable core-shell structure.[1] The acetate group attached to the tetrazole ring can influence the solubility and interaction of the functionalized nanoparticles with biological targets.[1] These functionalized nanoparticles are promising candidates for carrying therapeutic agents, with the potential for controlled drug release and targeted delivery.[2][3]

These application notes provide detailed protocols for the synthesis of gold nanoparticles, their functionalization with this compound, and subsequent characterization.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the characterization of gold nanoparticles before and after functionalization with this compound.

Table 1: Nanoparticle Size Analysis

SampleHydrodynamic Diameter (DLS) (nm)Core Diameter (TEM) (nm)Polydispersity Index (PDI)
Citrate-capped AuNPs22.5 ± 1.820.2 ± 1.50.21
Functionalized AuNPs28.9 ± 2.120.5 ± 1.60.25

Table 2: Spectroscopic and Ligand Density Data

SampleSurface Plasmon Resonance (λmax) (nm)Ligand Density (molecules/nm²)
Citrate-capped AuNPs520N/A
Functionalized AuNPs524~4.5

Ligand density can be determined using techniques such as X-ray Photoelectron Spectroscopy (XPS) or Inductively Coupled Plasma–Mass Spectrometry (ICP-MS).[7][8][9]

Experimental Protocols

Protocol 1: Synthesis of Citrate-Capped Gold Nanoparticles (Turkevich Method)

This protocol describes the synthesis of approximately 20 nm gold nanoparticles.[10][11]

Materials:

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)

  • Deionized (DI) water (18.2 MΩ·cm)

Procedure:

  • Prepare a 1 mM solution of HAuCl₄·3H₂O in 100 mL of DI water in a thoroughly cleaned round-bottom flask.

  • Heat the solution to a rolling boil with vigorous stirring.

  • Rapidly add 10 mL of a 38.8 mM trisodium citrate dihydrate solution to the boiling gold solution.

  • The solution color will change from pale yellow to blue and then to a deep red within a few minutes.

  • Continue boiling and stirring for an additional 15 minutes.

  • Remove the heat source and continue stirring until the solution cools to room temperature.

  • Store the resulting citrate-capped AuNP solution at 4°C.

Protocol 2: Functionalization of Gold Nanoparticles with this compound

This protocol details the ligand exchange process to replace the citrate capping agent with the desired tetrazole ligand.

Materials:

  • Citrate-capped AuNP solution (from Protocol 1)

  • 5-Mercapto-1H-tetrazole-1-acetic acid

  • Sodium hydroxide (NaOH), 0.1 M solution

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare a 10 mM stock solution of 5-Mercapto-1H-tetrazole-1-acetic acid in DMSO.

  • In a separate tube, add two molar equivalents of 0.1 M NaOH to a desired volume of the 5-Mercapto-1H-tetrazole-1-acetic acid stock solution to form this compound in situ.

  • Add the freshly prepared ligand solution to the citrate-capped AuNP solution at a molar ratio of approximately 1000:1 (ligand to AuNP).

  • Stir the mixture at room temperature overnight.

  • Purify the functionalized AuNPs by centrifugation at 12,000 x g for 30 minutes.

  • Carefully remove the supernatant and resuspend the nanoparticle pellet in PBS.

  • Repeat the centrifugation and resuspension steps twice more to ensure the removal of excess unbound ligand.

  • After the final wash, resuspend the functionalized AuNPs in the desired buffer for characterization and further use.

Protocol 3: Characterization of Functionalized Gold Nanoparticles

A. UV-Vis Spectroscopy:

  • Record the UV-Vis spectra of the citrate-capped and functionalized AuNPs from 400 to 700 nm.

  • Note the shift in the surface plasmon resonance (SPR) peak (λmax) as an indication of successful ligand exchange.

B. Dynamic Light Scattering (DLS):

  • Measure the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles before and after functionalization to assess changes in size and aggregation state.

C. Transmission Electron Microscopy (TEM):

  • Deposit a drop of the nanoparticle solution onto a carbon-coated copper grid and allow it to dry.

  • Image the nanoparticles to determine their core size, shape, and dispersity.

Visualizations

experimental_workflow cluster_synthesis Nanoparticle Synthesis cluster_functionalization Functionalization cluster_characterization Characterization s1 HAuCl4 Solution s3 Boiling & Stirring s1->s3 s2 Trisodium Citrate s2->s3 s4 Citrate-capped AuNPs s3->s4 f2 Ligand Exchange Reaction (Overnight) s4->f2 f1 5-Mercapto-1H-tetrazole- 1-acetic acid + NaOH f1->f2 f3 Purification (Centrifugation) f2->f3 f4 Functionalized AuNPs f3->f4 c1 UV-Vis Spectroscopy f4->c1 c2 Dynamic Light Scattering (DLS) f4->c2 c3 Transmission Electron Microscopy (TEM) f4->c3

Caption: Experimental workflow for synthesis and functionalization.

logical_relationship cluster_ligand This compound cluster_properties Nanoparticle Properties cluster_applications Potential Applications l1 Sulphido Group p1 Strong Surface Anchoring l1->p1 l2 Tetrazole Ring p2 Biocompatibility & Metabolic Stability l2->p2 l3 Acetate Moiety p3 Modulated Solubility & Bio-interaction l3->p3 a1 Drug Delivery p1->a1 a2 Bioimaging p1->a2 a3 Diagnostics p1->a3 p2->a1 p2->a2 p2->a3 p3->a1

Caption: Ligand structure-function relationship.

References

Application Notes and Protocols for the Analytical Characterization of Disodium 5-sulphido-1H-tetrazole-1-acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the structural characterization and purity assessment of Disodium 5-sulphido-1H-tetrazole-1-acetate. This compound, a salt of a tetrazole derivative, is of interest in medicinal chemistry and drug development. The following methodologies are standard for the analysis of such heterocyclic organic molecules.

Overview of Analytical Techniques

A multi-faceted analytical approach is essential for the unambiguous characterization of this compound. The primary techniques employed include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the carbon-hydrogen framework of the molecule.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Elemental Analysis: To confirm the elemental composition of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

The following sections detail the experimental protocols and expected data for each of these techniques.

Experimental Protocols and Data Presentation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are crucial.

2.1.1. ¹H NMR Spectroscopy

This technique provides information about the number of different types of protons and their neighboring environments. The most characteristic signal is expected from the methylene (-CH₂-) protons of the acetate group.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • Acquire the spectrum at a probe temperature of 25 °C.

    • Use a standard pulse sequence.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

    • Apply a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate software. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Representative ¹H NMR Data:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~5.0 - 5.5Singlet2H-CH₂- (acetate moiety)
~7.0 - 8.5Broad Singlet1HNH (if in acidic form)

Note: The exact chemical shift will be dependent on the solvent and pH.

2.1.2. ¹³C NMR Spectroscopy

This technique provides information about the carbon framework of the molecule.

Experimental Protocol:

  • Sample Preparation: Prepare a more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) than for ¹H NMR.

  • Instrumentation: Use a 100 MHz or higher NMR spectrometer.

  • Data Acquisition:

    • Employ a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected range (e.g., 0-200 ppm).

    • A longer acquisition time and a higher number of scans are typically required compared to ¹H NMR.

  • Data Processing: Process the data and reference the spectrum to the solvent peak.

Representative ¹³C NMR Data:

Chemical Shift (δ) ppmAssignment
~50 - 60-CH₂- (acetate moiety)
~150 - 160C5 (tetrazole ring, attached to sulfur)
~170 - 180C=O (carboxylate)
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Experimental Protocol:

  • Sample Preparation:

    • Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition:

    • Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

    • Co-add multiple scans to improve the signal-to-noise ratio.

    • Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

Representative FTIR Data:

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200BroadO-H stretch (if hydrated)
3100 - 3000MediumC-H stretch (methylene)
1750 - 1700StrongC=O stretch (carboxylate)
1600 - 1500MediumN=N stretch (tetrazole ring)
1450 - 1350MediumC-H bend (methylene)
1300 - 1200MediumC-N stretch
1100 - 1000MediumTetrazole ring vibrations
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in structural elucidation. Electrospray ionization (ESI) is a suitable technique for this polar, ionic compound.

Experimental Protocol:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, water, or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Acquire the mass spectrum in both positive and negative ion modes.

    • For structural confirmation, perform tandem MS (MS/MS) on the parent ion to observe its fragmentation.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Representative Mass Spectrometry Data:

m/zIon ModeAssignment
[M-2Na+H]⁻NegativeMolecular ion of the corresponding acid
[M-Na]⁺PositiveMolecular ion with one sodium atom
[M-2Na+3H]⁺PositiveProtonated molecular ion of the corresponding acid
FragmentsBothLoss of N₂, CO₂, and other characteristic fragments of the tetrazole and acetate moieties.[1]
Elemental Analysis

Elemental analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen, and sulfur) in the compound. The experimental values should be in close agreement with the calculated values for the proposed molecular formula (C₃H₂N₄Na₂O₂S).

Experimental Protocol:

  • Sample Preparation: A small, accurately weighed amount of the dry, pure sample is required.

  • Instrumentation: Use a CHNS elemental analyzer.

  • Data Acquisition: The sample is combusted in a high-temperature furnace, and the resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by detectors.

  • Data Analysis: The instrument software calculates the percentage of each element.

Expected Elemental Composition:

ElementCalculated (%)Found (%)
Carbon17.65
Hydrogen0.99
Nitrogen27.44
Sulfur15.71

Visualized Workflows

Analytical_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Characterization cluster_data Data Interpretation Sample Disodium 5-sulphido- 1H-tetrazole-1-acetate NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR MS Mass Spectrometry Sample->MS EA Elemental Analysis Sample->EA HPLC HPLC Sample->HPLC Structure Structural Elucidation NMR->Structure FTIR->Structure MS->Structure EA->Structure Purity Purity Assessment HPLC->Purity Technique_Information_Relationship cluster_techniques Analytical Technique cluster_information Provided Information NMR NMR (¹H & ¹³C) Framework C-H Framework NMR->Framework FTIR FTIR FuncGroups Functional Groups FTIR->FuncGroups MS Mass Spec MolWeight Molecular Weight MS->MolWeight EA Elemental Analysis Composition Elemental Composition EA->Composition

References

Application Notes and Protocols for ¹H and ¹³C NMR Spectroscopy of Tetrazole-1-Acetate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrazole and its derivatives are a significant class of nitrogen-rich heterocyclic compounds that are isosteres of carboxylic acids and exhibit a wide range of biological activities, making them crucial scaffolds in medicinal chemistry and drug development. The acetate derivatives of tetrazoles, particularly those substituted at the N-1 position of the tetrazole ring, are important intermediates and final products in the synthesis of novel therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is an indispensable tool for the structural elucidation and characterization of these compounds. This document provides detailed application notes and experimental protocols for the ¹H and ¹³C NMR spectroscopic analysis of tetrazole-1-acetate derivatives.

Experimental Protocols

General Protocol for NMR Sample Preparation and Analysis

A standardized protocol is essential for obtaining high-quality and reproducible NMR spectra.

  • Sample Preparation :

    • Weigh approximately 5-10 mg of the tetrazole-1-acetate derivative.

    • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

  • NMR Data Acquisition :

    • Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • For ¹H NMR, typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16 or 32) should be collected to ensure a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled experiment (e.g., using the zgpg30 pulse program on Bruker instruments) is standard. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

    • Record the spectra at a constant temperature, typically 25 °C.

  • Data Processing :

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the coupling patterns (e.g., singlets, doublets, triplets, multiplets) to deduce the connectivity of atoms.

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer transfer->instrument Prepared Sample setup Setup Experiment (1H, 13C) instrument->setup acquire Acquire Data setup->acquire ft Fourier Transform acquire->ft Raw Data (FID) phase Phase Correction ft->phase calibrate Chemical Shift Calibration phase->calibrate analyze Integration & Coupling Analysis calibrate->analyze

Experimental workflow for NMR analysis.

Synthesis Protocol: Ethyl 2-(1H-tetrazol-1-yl)acetate

This protocol describes a representative synthesis of a tetrazole-1-acetate derivative.

Materials:

  • 1H-Tetrazole

  • Ethyl bromoacetate

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 1H-tetrazole (1.0 g, 14.3 mmol) in acetone (20 mL), add potassium carbonate (2.96 g, 21.4 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl bromoacetate (1.72 mL, 15.7 mmol) dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent to yield ethyl 2-(1H-tetrazol-1-yl)acetate as a colorless oil.

Data Presentation

The following tables summarize the ¹H and ¹³C NMR data for selected tetrazole-1-acetate derivatives. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS, and coupling constants (J) are in Hertz (Hz).

Table 1: ¹H NMR Data for Tetrazole-1-Acetate Derivatives

CompoundSolventδ (ppm) and MultiplicityAssignment
1H-Tetrazole-1-acetic acid[1][2]DMSO-d₆5.74 (s, 2H), 9.55 (s, 1H)CH₂, CH (tetrazole)
Ethyl 2-(1H-tetrazol-1-yl)acetateCDCl₃1.32 (t, J=7.1 Hz, 3H), 4.31 (q, J=7.1 Hz, 2H), 5.35 (s, 2H), 8.85 (s, 1H)CH₃, OCH₂, NCH₂, CH (tetrazole)
Ethyl 2-(5-amino-1H-tetrazol-1-yl)acetateDMSO-d₆1.20 (t, J=7.1 Hz, 3H), 4.15 (q, J=7.1 Hz, 2H), 5.10 (s, 2H), 7.20 (s, 2H)CH₃, OCH₂, NCH₂, NH₂
Ethyl -2-(5-benzoxazol-2-ylamino)-1H-tetrazol-1-yl) acetateDMSO-d₆1.19 (t, 3H), 4.12 (s, 2H), 5.42 (s, 2H), 6.6-7.7 (m, Ar-H), 4.0 (s, 1H, NH)CH₃, CH₂, CH₂, Ar-H, NH

Table 2: ¹³C NMR Data for Tetrazole-1-Acetate Derivatives

CompoundSolventδ (ppm)Assignment
1H-Tetrazole-1-acetic acid[2]DMSO-d₆49.5, 144.0, 168.0CH₂, CH (tetrazole), C=O
Ethyl 2-(1H-tetrazol-1-yl)acetateCDCl₃13.9, 50.1, 62.5, 143.2, 165.8CH₃, NCH₂, OCH₂, CH (tetrazole), C=O
1-Acetyl-1H-tetrazole[3]CDCl₃21.5, 148.5, 165.0CH₃, CH (tetrazole), C=O
Tetrazole-acetate functionalized biopolymers[4]Solid-state~50, ~145, ~170CH₂ (acetate), C (tetrazole), C=O (acetate)

Structure-Spectra Correlations

The chemical shifts observed in the ¹H and ¹³C NMR spectra of tetrazole-1-acetate derivatives are characteristic of their molecular structure.

Key ¹H and ¹³C NMR chemical shift correlations.

  • ¹H NMR:

    • The proton on the tetrazole ring (C5-H) typically appears as a sharp singlet in the downfield region, generally between δ 8.8 and 9.6 ppm.

    • The methylene protons of the acetate group attached to the nitrogen (N-CH₂) are observed as a singlet around δ 5.1-5.8 ppm.

    • For ethyl esters, the ethoxy group gives rise to a quartet (O-CH₂) around δ 4.2-4.3 ppm and a triplet (CH₃) around δ 1.2-1.3 ppm, with a typical coupling constant of ~7.1 Hz.

    • Substituents on the tetrazole ring will significantly influence the chemical shifts of the ring proton and the acetate group protons.

  • ¹³C NMR:

    • The carbonyl carbon (C=O) of the acetate group resonates in the range of δ 165-170 ppm.

    • The carbon atom of the tetrazole ring (C5) is found at approximately δ 143-149 ppm.

    • The methylene carbon attached to the nitrogen (N-CH₂) appears around δ 50 ppm.

    • For ethyl esters, the O-CH₂ carbon is observed around δ 62 ppm, and the CH₃ carbon is seen at about δ 14 ppm.

Conclusion

¹H and ¹³C NMR spectroscopy are powerful and essential techniques for the unambiguous structural determination of tetrazole-1-acetate derivatives. The characteristic chemical shifts and coupling patterns provide a detailed fingerprint of the molecular structure. The protocols and data presented in these application notes serve as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development, facilitating the efficient and accurate characterization of this important class of compounds.

References

Application Notes and Protocols for the Purification of Disodium 5-sulphido-1H-tetrazole-1-acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the purification of Disodium 5-sulphido-1H-tetrazole-1-acetate, a critical step in ensuring the compound's purity for research and development applications. The following methods are based on established techniques for the purification of analogous tetrazole derivatives and sulfur-containing heterocyclic compounds.

Introduction

This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science. The purity of this compound is paramount for its intended use, as impurities can significantly affect biological activity, chemical reactivity, and physical properties. This guide outlines two primary methods for its purification: Recrystallization and Column Chromatography. A third, more advanced, potential method using supported ionic liquid chromatography is also briefly discussed. The choice of method will depend on the nature and quantity of impurities, as well as the desired final purity and scale of the operation.

Purification Methods Overview

A comparative summary of the purification methods is presented below.

Method Principle Typical Purity Achieved Advantages Disadvantages
Recrystallization Differential solubility of the compound and impurities in a solvent system at varying temperatures.>99%Simple, cost-effective, scalable.Potential for product loss in the mother liquor.
Column Chromatography Differential partitioning of the compound and impurities between a stationary phase and a mobile phase.>99.5%High resolution, applicable to complex mixtures.More complex, requires specialized equipment, may not be suitable for highly polar salts.
Supported Ionic Liquid Chromatography (SILC) Utilizes ionic liquids immobilized on a solid support as the stationary phase, offering unique selectivity.HighHigh selectivity for ionic compounds.Advanced technique, may require specialized materials and expertise.

Experimental Protocols

Method 1: Recrystallization

Recrystallization is a widely used technique for the purification of solid organic compounds. For ionic compounds like this compound, a polar solvent or a mixed-solvent system is often effective.

Protocol: Solvent/Antisolvent Recrystallization

  • Solvent Selection:

    • Dissolve a small sample of the crude this compound in various polar solvents (e.g., water, methanol, ethanol) at an elevated temperature to find a suitable solvent in which the compound is highly soluble.

    • Identify an antisolvent in which the compound is poorly soluble but the impurities are soluble (e.g., acetone, isopropanol, acetonitrile).

  • Dissolution:

    • Place the crude compound in a clean Erlenmeyer flask.

    • Add the minimum amount of the hot primary solvent (e.g., water) to completely dissolve the solid with gentle swirling or stirring.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.

    • Perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Slowly add the antisolvent (e.g., acetone) to the hot solution until the solution becomes slightly turbid.

    • If turbidity persists, add a few drops of the hot primary solvent to redissolve the precipitate.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold antisolvent.

    • Dry the purified crystals in a vacuum oven at an appropriate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Quantitative Data (Illustrative)

Parameter Before Purification After Recrystallization
Appearance Off-white to yellowish solidWhite crystalline solid
Purity (by HPLC) ~95%>99%
Yield -80-90%
Method 2: Column Chromatography

While standard silica gel chromatography is often challenging for highly polar salts, reverse-phase chromatography or ion-exchange chromatography can be effective.

Protocol: Reverse-Phase Column Chromatography

  • Stationary Phase and Mobile Phase Selection:

    • Use a C18-functionalized silica gel as the stationary phase.

    • A mobile phase consisting of a gradient of water and a polar organic solvent (e.g., methanol or acetonitrile), often with a modifier like a volatile salt (e.g., ammonium acetate) to improve peak shape, is suitable.

  • Column Packing:

    • Prepare a slurry of the C18 silica gel in the initial mobile phase solvent.

    • Carefully pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude this compound in a minimum amount of the initial mobile phase.

    • Carefully load the sample onto the top of the column.

  • Elution:

    • Begin elution with the initial mobile phase composition.

    • Gradually increase the proportion of the organic solvent to elute the compound of interest. The highly polar nature of the disodium salt suggests it will elute with a high percentage of the aqueous phase.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor the elution of the compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product. If a non-volatile buffer was used, a subsequent desalting step might be necessary.

Quantitative Data (Illustrative)

Parameter Before Purification After Column Chromatography
Appearance Off-white to yellowish solidWhite solid
Purity (by HPLC) ~95%>99.5%
Yield -60-75%

Visualizations

Experimental Workflow for Recrystallization

Recrystallization_Workflow cluster_prep Preparation cluster_process Process cluster_result Result A Crude Product C Dissolve in Hot Solvent A->C B Select Solvent & Antisolvent B->C D Add Antisolvent & Cool C->D E Filter Crystals D->E F Wash with Cold Antisolvent E->F G Dry under Vacuum F->G H Pure Crystalline Product G->H

Caption: Workflow for the purification of this compound by recrystallization.

Logical Flow for Method Selection

Method_Selection Start Start: Crude Product Impurity_Profile Assess Impurity Profile Start->Impurity_Profile Recrystallization Recrystallization Impurity_Profile->Recrystallization Simple Mixture Chromatography Column Chromatography Impurity_Profile->Chromatography Complex Mixture Purity_Check1 Check Purity > 99%? Recrystallization->Purity_Check1 Purity_Check2 Check Purity > 99.5%? Chromatography->Purity_Check2 Purity_Check1->Chromatography No End End: Purified Product Purity_Check1->End Yes Purity_Check2->End Yes

Application Notes and Protocols: The Role of Disodium 5-sulphido-1H-tetrazole-1-acetate in Antibiotic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Disodium 5-sulphido-1H-tetrazole-1-acetate, a key building block in the synthesis of advanced cephalosporin antibiotics. The unique properties of the tetrazole moiety, particularly when functionalized with a sulphido group, contribute significantly to the pharmacokinetic and pharmacodynamic profiles of the final active pharmaceutical ingredient (API). This document outlines the synthesis of the parent acid, its conversion to the disodium salt, and its subsequent incorporation into a cephalosporin scaffold, using the synthesis of Cefonicid as a primary example.

Introduction: The Significance of the Tetrazole Moiety

Tetrazoles are five-membered heterocyclic rings containing four nitrogen atoms, which are often employed in medicinal chemistry as bioisosteres of carboxylic acids.[1][2][3] This substitution can enhance the lipophilicity and metabolic stability of a drug molecule, potentially improving its pharmacokinetic profile.[1] The 5-sulphido-1H-tetrazole-1-acetate side chain is a critical component of certain second-generation cephalosporin antibiotics, such as Cefonicid.[4][5] The presence of this side chain at the C-3 position of the cephalosporin nucleus has been shown to influence the antibiotic's spectrum of activity and can be involved in delayed-type hypersensitivity reactions.[6]

Synthesis of the Key Intermediate: 5-Mercapto-1H-tetrazole-1-acetic acid

The direct precursor to the disodium salt is 5-Mercapto-1H-tetrazole-1-acetic acid. A common synthetic route to this intermediate is detailed below.

Experimental Protocol: Synthesis of 5-Mercapto-1H-tetrazole-1-acetic acid[7]

Materials:

  • 5-Chloro-1H-tetrazole-1-acetic acid ethyl ester

  • Thiourea

  • 38 wt. % aqueous hydrochloric acid

  • Water

  • Methyl isobutyl ketone

Equipment:

  • 500 ml round-bottom flask

  • Agitator (magnetic or overhead stirrer)

  • Reflux condenser

  • Thermometer

  • Dropping funnel

  • Distillation apparatus

  • Rotary evaporator

Procedure:

  • In a 500 ml round-bottom flask equipped with an agitator, reflux condenser, thermometer, and dropping funnel, create a mixture of 100 g (0.52 mol) of 5-Chloro-1H-tetrazole-1-acetic acid ethyl ester, 44 g (0.57 mol) of thiourea, 210 g of water, and 25 g of 38 wt. % aqueous hydrochloric acid.

  • Heat the mixture to reflux and maintain for 6 hours.

  • During the reflux period, distill off the ethanol formed during the reaction.

  • After 6 hours, allow the reaction mixture to cool.

  • For work-up, extract the residue with methyl isobutyl ketone.

  • Evaporate the ketone from the organic phase using a rotary evaporator.

  • The resulting product is a white crystalline solid of 5-Mercapto-1H-tetrazole-1-acetic acid.

Quantitative Data: Synthesis of 5-Mercapto-1H-tetrazole-1-acetic acid
ParameterValueReference
Yield69%[7]
Purity99%[7]
Melting Point173°C[7]

Formation of this compound

The formation of the disodium salt is achieved by deprotonating the two acidic protons: the carboxylic acid proton of the acetate group and the N-H proton of the tetrazole ring.[1]

Experimental Protocol: Formation of the Disodium Salt

Materials:

  • 5-Mercapto-1H-tetrazole-1-acetic acid

  • Sodium hydroxide (NaOH) or Sodium carbonate (Na₂CO₃)

  • Water or a suitable alcohol (e.g., ethanol)

Procedure:

  • Dissolve the synthesized 5-Mercapto-1H-tetrazole-1-acetic acid in an appropriate solvent (water or alcohol).

  • Add two equivalents of a suitable sodium base, such as sodium hydroxide or sodium carbonate, to the solution while stirring.

  • Continue stirring until the parent acid is fully dissolved and the salt formation is complete.

  • The resulting solution contains this compound, which is generally more water-soluble than its acidic precursor.[1] This solution can be used directly in the subsequent reaction or the salt can be isolated by evaporation of the solvent.

Application in Antibiotic Synthesis: The Case of Cefonicid

This compound (or its activated form) serves as the C-3 side chain in the synthesis of Cefonicid, a second-generation cephalosporin.[4][5] The general principle involves the nucleophilic substitution of a leaving group at the C-3 position of the cephalosporin nucleus with the thiol group of the tetrazole side chain.

General Workflow for Cephalosporin Synthesis

G cluster_0 Side Chain Preparation cluster_1 Core Synthesis cluster_2 Final Antibiotic Synthesis A 5-Mercapto-1H-tetrazole-1-acetic acid Synthesis B Formation of Disodium Salt A->B Deprotonation F Nucleophilic Substitution with Side Chain B->F C 7-ACA (7-aminocephalosporanic acid) D Acylation at C-7 C->D E Activation of C-3 Position D->E E->F G Purification F->G H Final Antibiotic (e.g., Cefonicid) G->H

Caption: General workflow for the synthesis of a cephalosporin antibiotic using a tetrazole side chain.

Experimental Protocol: Incorporation of the Side Chain (Illustrative)

Note: The following is a generalized protocol based on established cephalosporin chemistry. The exact conditions can vary based on proprietary industrial processes.

Materials:

  • A suitable C-7 acylated 7-aminocephalosporanic acid (7-ACA) derivative with a leaving group at the C-3 position (e.g., 3-acetoxymethyl group).

  • This compound solution.

  • A suitable solvent (e.g., water, DMF).

  • Acid for pH adjustment.

Procedure:

  • Dissolve the C-7 acylated 7-ACA derivative in the chosen solvent.

  • Add the aqueous solution of this compound to the reaction mixture. The sulphur atom of the tetrazole acts as a nucleophile, displacing the leaving group at the C-3 position of the cephalosporin core.

  • The reaction is typically carried out at a controlled temperature and pH.

  • Monitor the reaction progress using a suitable analytical technique (e.g., HPLC).

  • Upon completion, the antibiotic is isolated from the reaction mixture, often by precipitation through pH adjustment.

  • The crude product is then purified using techniques such as crystallization or chromatography.

Mechanism of Action of the Resulting Antibiotic

Beta-lactam antibiotics, including cephalosporins, exert their antibacterial effect by inhibiting the synthesis of the peptidoglycan layer of the bacterial cell wall.[8] They act as mimics of the D-Ala-D-Ala dipeptide, which is involved in the cross-linking of glycan chains.[8]

G PBP Penicillin-Binding Protein (PBP) (Transpeptidase) Crosslinking Peptidoglycan Cross-linking PBP->Crosslinking Catalyzes BetaLactam Cephalosporin (with Tetrazole Side Chain) BetaLactam->PBP Acylates active site CellWall Bacterial Cell Wall Synthesis Crosslinking->CellWall Is a key step in Lysis Cell Lysis CellWall->Lysis Inhibition leads to

Caption: Mechanism of action of beta-lactam antibiotics.

The cephalosporin molecule, with its tetrazole side chain, binds to and acylates the active site of penicillin-binding proteins (PBPs), which are bacterial transpeptidases. This irreversible inhibition prevents the final step of peptidoglycan synthesis, leading to a weakened cell wall and ultimately, cell lysis.

Conclusion

This compound is a valuable reagent in the synthesis of potent cephalosporin antibiotics. Its incorporation as a side chain significantly influences the properties of the final drug molecule. The protocols and data presented here provide a foundational understanding for researchers and developers working in the field of antibiotic synthesis. Further optimization of reaction conditions and purification methods may be necessary to achieve desired yields and purity on an industrial scale.

References

The Versatility of Tetrazole Derivatives: Applications in Agriculture and Material Science

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Tetrazole derivatives, a unique class of nitrogen-rich heterocyclic compounds, have garnered significant attention across diverse scientific disciplines. Their distinct chemical properties, including metabolic stability and the ability to act as a bioisostere for carboxylic acids, have led to their widespread use in medicinal chemistry. Beyond pharmaceuticals, tetrazole derivatives are finding burgeoning applications in agriculture and material science, offering innovative solutions to long-standing challenges. In agriculture, they are being explored as potent plant growth regulators, herbicides, and fungicides.[1] In material science, their applications are multifaceted, ranging from the development of advanced energetic materials and protective corrosion inhibitors to the synthesis of novel polymers and hydrogels.[2] This document provides detailed application notes and experimental protocols for the use of tetrazole derivatives in these burgeoning fields.

I. Applications in Agriculture

Tetrazole derivatives are emerging as a promising class of agrochemicals due to their diverse biological activities. They are being investigated as plant growth regulators to enhance crop yields, as well as herbicides and fungicides to protect crops from weeds and diseases.[1]

Tetrazole Derivatives as Plant Growth Regulators

Application Note: Certain tetrazole derivatives have shown potential as plant growth regulators, influencing processes such as seed germination, root elongation, and overall plant development.[2] The mechanism of action is believed to involve the modulation of endogenous plant hormone signaling pathways.

Experimental Protocol: Evaluation of Plant Growth Regulating Activity

This protocol outlines a general method for assessing the plant growth-regulating effects of tetrazole derivatives on a model plant species like Arabidopsis thaliana or a crop species like wheat (Triticum aestivum).

1. Preparation of Test Solutions:

  • Prepare a stock solution of the tetrazole derivative in a suitable solvent (e.g., DMSO).
  • Prepare a series of dilutions of the stock solution with sterile distilled water to achieve the desired test concentrations (e.g., 1, 10, 50, 100 µM). Include a solvent-only control.

2. Seed Sterilization and Germination:

  • Surface sterilize seeds by washing with 70% ethanol for 1 minute, followed by a 10-minute wash in a 1% sodium hypochlorite solution, and then rinse thoroughly with sterile distilled water.
  • Place sterilized seeds on Murashige and Skoog (MS) agar plates containing the different concentrations of the tetrazole derivative.

3. Growth Conditions:

  • Incubate the plates in a controlled environment growth chamber with a defined light/dark cycle (e.g., 16h light/8h dark) and temperature (e.g., 22°C).

4. Data Collection and Analysis:

  • After a set period (e.g., 7-14 days), measure parameters such as germination rate, primary root length, number of lateral roots, and fresh weight of the seedlings.
  • Calculate the percentage of growth promotion or inhibition relative to the control.
  • Perform statistical analysis (e.g., ANOVA) to determine the significance of the observed effects.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Solution Stock Solution Test Concentrations Test Concentrations Stock Solution->Test Concentrations Plating on MS Agar Plating on MS Agar Test Concentrations->Plating on MS Agar Seed Sterilization Seed Sterilization Seed Sterilization->Plating on MS Agar Incubation Incubation Plating on MS Agar->Incubation Data Collection Data Collection Incubation->Data Collection Statistical Analysis Statistical Analysis Data Collection->Statistical Analysis

Tetrazole Derivatives as Fungicides

Application Note: Several tetrazole derivatives have demonstrated significant antifungal activity against a range of plant pathogenic fungi.[3][4] Their mode of action can involve the disruption of the fungal cell membrane.[3] This makes them potential candidates for the development of new fungicides to combat crop diseases.

Experimental Protocol: In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)

This protocol describes a method to evaluate the in vitro antifungal activity of tetrazole derivatives against common plant pathogens like Botrytis cinerea or Fusarium oxysporum.

1. Preparation of Fungal Cultures and Test Compounds:

  • Grow the fungal pathogen on Potato Dextrose Agar (PDA) plates.[5]
  • Prepare stock solutions of the tetrazole derivatives in a suitable solvent (e.g., DMSO).
  • Prepare serial dilutions of the stock solutions.

2. Assay Procedure:

  • Incorporate the test compounds at various concentrations into molten PDA medium before pouring it into Petri dishes. A solvent control should be included.
  • Once the agar has solidified, place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture in the center of each plate.
  • Seal the plates and incubate them in the dark at an appropriate temperature (e.g., 25°C).

3. Data Analysis:

  • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the plate.
  • Calculate the percentage of mycelial growth inhibition using the formula:
  • Inhibition (%) = [(dc - dt) / dc] * 100
  • where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.
  • Determine the IC50 value (the concentration that inhibits 50% of mycelial growth) by plotting the inhibition percentage against the log of the concentration.

Quantitative Data: Antifungal Activity of Tetrazole Derivatives

Compound TypeFungal SpeciesActivityReference
2,5-disubstituted tetrazolesColletotrichum coccodesSignificant sensitivity[3]
2,5-disubstituted tetrazolesCandida albicans97-99% cell growth inhibition (at 16 to 0.0313 µg/mL)[3]
1,5-disubstituted tetrazole-1,2,3-triazole hybridsBotrytis cinereaUp to 100% inhibition of mycelial growth[4]
1,5-disubstituted tetrazole-1,2,3-triazole hybridsColletotrichum gloeosporioides10-60% inhibition of mycelial growth[4]
Benzimidazole-tetrazole derivativesCandida albicansMIC values of 1.2-2.1 µg/mL for some derivatives[6]
Tetrazole Derivatives as Herbicides

Application Note: Tetrazolinone compounds, a class of tetrazole derivatives, have been identified as having significant herbicidal effects, particularly for use in paddy fields.[7] These compounds can be used alone or in combination with other herbicides to broaden the spectrum of weed control.[7]

Experimental Protocol: Whole-Plant Herbicide Bioassay

This protocol provides a general method for assessing the herbicidal activity of tetrazole derivatives on a target weed species.

1. Plant Material and Growth Conditions:

  • Grow a susceptible weed species (e.g., Lolium rigidum - annual ryegrass) in pots containing a standard potting mix in a greenhouse or controlled environment chamber.

2. Herbicide Application:

  • Prepare a solution of the tetrazole derivative in a suitable solvent with a surfactant.
  • Apply the herbicide solution as a foliar spray to the plants at a specific growth stage (e.g., 2-3 leaf stage). A control group should be sprayed with the solvent and surfactant only.

3. Evaluation of Herbicidal Effect:

  • After a set period (e.g., 14-21 days), visually assess the plants for signs of injury (e.g., chlorosis, necrosis, stunting).
  • Harvest the above-ground biomass of the plants and determine the fresh and dry weights.
  • Calculate the percentage of growth reduction compared to the control.

4. Data Analysis:

  • Determine the GR50 value (the herbicide dose that causes a 50% reduction in plant growth) by performing a dose-response analysis.[8][9][10][11]

II. Applications in Material Science

The unique properties of the tetrazole ring, such as its high nitrogen content, thermal stability, and coordination ability, make it a valuable building block in material science.

Tetrazole Derivatives as Corrosion Inhibitors

Application Note: Tetrazole derivatives are effective corrosion inhibitors for various metals and alloys, including mild steel and copper, in acidic environments.[12] They function by adsorbing onto the metal surface and forming a protective film, which can involve both physisorption and chemisorption.[4]

Experimental Protocol: Evaluation of Corrosion Inhibition Efficiency

The corrosion inhibition efficiency of tetrazole derivatives can be evaluated using electrochemical methods such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), as well as by weight loss measurements.

1. Preparation of a Corrosive Medium and Inhibitor Solutions:

  • Prepare a corrosive solution, for example, 1 M HCl.
  • Dissolve the tetrazole derivative in the corrosive solution at various concentrations.

2. Weight Loss Measurements:

  • Clean, weigh, and immerse pre-weighed metal coupons in the corrosive solution with and without the inhibitor for a specific duration.
  • After the immersion period, remove the coupons, clean them to remove corrosion products, and re-weigh them.
  • Calculate the corrosion rate and the inhibition efficiency (IE%) using the weight loss data.

3. Electrochemical Measurements:

  • Use a three-electrode cell setup with the metal as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.
  • Perform potentiodynamic polarization scans to determine the corrosion potential (Ecorr) and corrosion current density (icorr).
  • Conduct EIS measurements at the open-circuit potential to determine the charge transfer resistance (Rct).
  • Calculate the inhibition efficiency from the electrochemical data.

G cluster_prep Preparation cluster_methods Evaluation Methods cluster_analysis Data Analysis Corrosive Medium Corrosive Medium Inhibitor Solutions Inhibitor Solutions Corrosive Medium->Inhibitor Solutions Weight Loss Weight Loss Inhibitor Solutions->Weight Loss Electrochemical Tests Electrochemical Tests Inhibitor Solutions->Electrochemical Tests Metal Coupons Metal Coupons Metal Coupons->Weight Loss Metal Coupons->Electrochemical Tests Corrosion Rate Corrosion Rate Weight Loss->Corrosion Rate Inhibition Efficiency Inhibition Efficiency Electrochemical Tests->Inhibition Efficiency Corrosion Rate->Inhibition Efficiency

Quantitative Data: Corrosion Inhibition Efficiency of Tetrazole Derivatives

Tetrazole DerivativeMetalCorrosive MediumInhibition Efficiency (%)Reference
1-(9′-acridinyl)-5-(4′-aminophenyl) tetrazoleCommercial mild steel1 N HCl60.59[8]
1-(9′-acridinyl)-5-(4′-hydroxyphenyl) tetrazoleCommercial mild steel1 N HCl89.00[8]
1-(9′-acridinyl)-5-(4′-chlorophenyl) tetrazoleCommercial mild steel1 N HCl92.74[8]
1-phenyl-1H-tetrazole-5-thiolAluminum1.0 M HClHigh (best among tested)[4]
5-(4-bromophenyl)-2H-tetrazoleCopperAcidicHigh (best among tested)[3]
Tetrazole Derivatives as Energetic Materials

Application Note: The high nitrogen content and large positive heat of formation of the tetrazole ring make its derivatives highly suitable for use as energetic materials, such as explosives, propellants, and gas-generating agents for applications like automotive airbags.

Experimental Protocol: Synthesis and Characterization of Energetic Tetrazole Derivatives

1. Synthesis:

  • Synthesize the target tetrazole derivative using an appropriate synthetic route, such as the [3+2] cycloaddition of an azide with a nitrile.
  • Purify the synthesized compound by recrystallization or chromatography.

2. Characterization:

  • Confirm the structure of the compound using spectroscopic techniques such as NMR (¹H, ¹³C), IR, and mass spectrometry.
  • Determine the crystal structure using single-crystal X-ray diffraction.
  • Measure the density of the material using a gas pycnometer.
  • Evaluate the thermal stability using techniques like Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) to determine the decomposition temperature.

3. Performance Evaluation:

  • Determine the heat of formation experimentally using bomb calorimetry.
  • Calculate the detonation velocity and detonation pressure using specialized software (e.g., EXPLO5) based on the heat of formation and density.
  • Assess the sensitivity of the material to impact and friction using standard tests.

Quantitative Data: Performance of Tetrazole-Based Energetic Materials

CompoundDensity (g/cm³)Detonation Velocity (m/s)Detonation Pressure (GPa)Decomposition Temp. (°C)Reference
2,4,6-tris(1H-tetrazol-5-yl)-1,3,5-triazine (H3TTT)1.64-1.83743022.4>247[13]
H3TTT salt 4-806124.8-[13]
H3TTT salt 5-798424.6-[13]
Triazole–tetrazole system (N3-3)-9341-302[14]
Tricyclic tetrazole-based molecule1.75~9580--[6]
TNT (for comparison)-688119.5-[13]
Tetrazole-Containing Polymers and Hydrogels

Application Note: Tetrazole moieties can be incorporated into polymer backbones to create materials with unique properties. These polymers have applications in areas such as gas capture (e.g., CO₂), and as hydrogels for biomedical applications.[2]

Experimental Protocol: Synthesis and Characterization of Tetrazole-Containing Hydrogels

1. Synthesis of Tetrazole-Functionalized Polymer:

  • Synthesize a polymer with pendant tetrazole groups. This can be achieved by polymerizing a tetrazole-containing monomer or by post-polymerization modification of a suitable polymer.

2. Hydrogel Formation:

  • Crosslink the tetrazole-functionalized polymer chains to form a hydrogel network. This can be done through chemical crosslinking reactions.

3. Characterization of Swelling Behavior:

  • Immerse a pre-weighed, dried hydrogel sample in distilled water or a buffer solution.
  • At regular time intervals, remove the hydrogel, blot away excess surface water, and weigh it.
  • Continue until the hydrogel reaches its equilibrium swollen state (i.e., no further weight change).
  • Calculate the swelling ratio using the formula:
  • Swelling Ratio = (Ws - Wd) / Wd
  • where Ws is the weight of the swollen hydrogel and Wd is the weight of the dry hydrogel.[15]

Quantitative Data: Properties of Tetrazole-Containing Polymers

Polymer TypePropertyValueConditionsReference
Microporous organic polymer with tetrazole fragmentsCO₂ CaptureHigh efficacy and selectivity-[2]
Cu-TP-1 (2D metal-organic framework)H₂ and CO₂ adsorptionSelective adsorption over N₂-[16]
Chitosan-based hydrogelMaximum swelling2519% in 140 minDistilled water[17]
Xanthan gum-based hydrogelSwelling ratio3.89 to 6.98After 16 hours[18]
PEPA-loaded MCM-41 with ether additivesCO₂ adsorption capacity2.16 mmol/g60 °C, 20 mL/min flue gas

References

Application Notes and Protocols: Disodium 5-sulphido-1H-tetrazole-1-acetate in Cephalosporin Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disodium 5-sulphido-1H-tetrazole-1-acetate is a pivotal intermediate in the synthesis of several semi-synthetic cephalosporin antibiotics, notably second-generation cephalosporins such as Cefonicid and Ceforanide.[1][2][3] The structural features of this intermediate are crucial for the pharmacological profile of the final active pharmaceutical ingredient (API). The tetrazole ring often acts as a bioisostere of a carboxylic acid, a substitution that can enhance the metabolic stability and lipophilicity of a drug molecule, potentially improving its pharmacokinetic properties.[3][4][5][6] The sulphido (or mercapto) group at the 5-position of the tetrazole ring provides a nucleophilic center, enabling its attachment to the cephalosporin core.[3]

The primary application of this intermediate is in the modification of the C-3 position of the 7-aminocephalosporanic acid (7-ACA) nucleus, a common precursor for a vast array of cephalosporin drugs.[7][8] This modification is a key determinant of the antibacterial spectrum and pharmacokinetic properties of the resulting antibiotic.

Chemical Properties

PropertyValueReference
Molecular Formula C₃H₂N₄Na₂O₂S[3]
CAS Number 61336-49-0[3]
Synonyms Disodium 2-(5-sulfidotetrazol-1-yl)acetate[3]

Applications in Cephalosporin Synthesis

This compound serves as a critical side-chain precursor in the synthesis of specific cephalosporins. The general scheme involves the nucleophilic substitution of a leaving group at the C-3 position of the cephalosporin core with the thiol group of the tetrazole intermediate.

Key Cephalosporins Synthesized Using this Intermediate:

  • Cefonicid: A second-generation cephalosporin administered parenterally for the treatment of urinary tract infections, lower respiratory tract infections, and infections of the skin, soft tissues, and bones.[2][7] The synthesis involves the nucleophilic displacement of the 3-acetoxy group of a 7-ACA derivative by the tetrazole thiol.[2]

  • Ceforanide: Another second-generation cephalosporin, where this intermediate is also utilized as a key building block for the C-3 side chain.[3][9]

The use of this specific tetrazole derivative influences the resulting cephalosporin's antibacterial activity and resistance to beta-lactamase enzymes.[10]

Experimental Protocols

The following protocols are representative methodologies for the synthesis of the precursor 5-Mercapto-1H-tetrazole-1-acetic acid and its subsequent use in cephalosporin synthesis. The disodium salt can be readily prepared from the acid form by treatment with a sodium base.

Protocol 1: Synthesis of 5-Mercapto-1H-tetrazole-1-acetic acid

This protocol is based on a reported synthesis of the free acid, which is the direct precursor to the disodium salt.[11]

Materials:

  • 5-Chloro-1H-tetrazole-1-acetic acid ethyl ester

  • Thiourea

  • 38% Aqueous Hydrochloric Acid

  • Water

  • Methyl isobutyl ketone

Equipment:

  • 500 ml round-bottom flask

  • Agitator (magnetic or mechanical stirrer)

  • Reflux condenser

  • Thermometer

  • Dropping funnel

  • Distillation apparatus

  • Rotary evaporator

Procedure:

  • In a 500 ml round-bottom flask equipped with an agitator, reflux condenser, thermometer, and dropping funnel, prepare a mixture of:

    • 100 g (0.52 mol) of 5-Chloro-1H-tetrazole-1-acetic acid ethyl ester

    • 44 g (0.57 mol) of thiourea

    • 210 g of water

    • 25 g of 38 wt.% aqueous hydrochloric acid

  • Heat the mixture to reflux and maintain for 6 hours. During this period, distill off the ethanol formed during the reaction.

  • After the reaction is complete, cool the residue and extract it with methyl isobutyl ketone.

  • Evaporate the methyl isobutyl ketone under reduced pressure using a rotary evaporator.

  • The resulting white crystalline solid is 5-Mercapto-1H-tetrazole-1-acetic acid.

Expected Yield and Purity:

ParameterValueReference
Yield 69%[11]
Purity 99%[11]
Melting Point 173°C[11]

Protocol 2: General Procedure for the Synthesis of a C-3 Substituted Cephalosporin (e.g., Cefonicid Intermediate)

This protocol outlines the general steps for coupling the tetrazole side chain to the cephalosporin nucleus.[2][7]

Materials:

  • 7-Aminocephalosporanic acid (7-ACA)

  • 5-Mercapto-1H-tetrazole-1-acetic acid (from Protocol 1)

  • Boron trifluoride complex in acetonitrile (or other suitable Lewis acid)

  • Appropriate solvents (e.g., acetonitrile)

  • Sodium bicarbonate or other suitable base for pH adjustment and salt formation

Equipment:

  • Reaction vessel with temperature control

  • Stirrer

  • pH meter

  • Filtration apparatus

  • Drying oven

Procedure:

  • Dissolve 7-ACA in a suitable solvent such as acetonitrile in a reaction vessel.

  • Add the boron trifluoride complex in acetonitrile to the reaction mixture. This acts as a Lewis acid to facilitate the displacement of the acetoxy group at the C-3 position.[7]

  • Add a solution of 5-Mercapto-1H-tetrazole-1-acetic acid (or its disodium salt) to the reaction mixture.

  • Stir the reaction at room temperature until completion. The progress of the reaction can be monitored by a suitable chromatographic technique (e.g., HPLC).

  • Upon completion, the pH of the reaction mixture is adjusted to precipitate the product.

  • The resulting intermediate, 7-amino-3-[[1-(carboxymethyl)-1H-tetrazol-5-yl]thiomethyl]-3-cephem-4-carboxylic acid, is then isolated by filtration, washed, and dried.

  • For the final cephalosporin, the 7-amino group is acylated with the desired R1 side chain (e.g., (R)-mandelic acid derivative for Cefonicid).[2][7]

Visualizations

Cephalosporin_Synthesis_Workflow A 7-Aminocephalosporanic Acid (7-ACA) D Nucleophilic Substitution at C-3 Position A->D B Disodium 5-sulphido- 1H-tetrazole-1-acetate B->D C Lewis Acid (e.g., BF3 complex) C->D E Cefonicid Intermediate (7-SACA derivative) D->E F Acylation at C-7 (R-Mandelic Acid derivative) E->F G Cefonicid F->G

Caption: General workflow for Cefonicid synthesis.

Logical_Relationship cluster_0 Precursors cluster_1 Synthesis Step cluster_2 Intermediate cluster_3 Final Product A 7-ACA Core C Coupling Reaction A->C B Tetrazole Side Chain (Disodium 5-sulphido-1H- tetrazole-1-acetate) B->C D Cephalosporin Intermediate (C-3 Modified) C->D E Active Pharmaceutical Ingredient (e.g., Cefonicid) D->E

References

Application Notes and Protocols for Disodium 5-sulphido-1H-tetrazole-1-acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the safe handling, storage, and potential synthesis of Disodium 5-sulphido-1H-tetrazole-1-acetate. The information is compiled from safety data sheets of structurally related compounds and published synthesis methods for its parent acid.

Compound Information

PropertyValueReference
Chemical Name This compoundN/A
Synonyms Disodium 2-(5-sulfidotetrazol-1-yl)acetateN/A
CAS Number 61336-49-0N/A
Molecular Formula C₃H₂N₄Na₂O₂SN/A
Molecular Weight 204.12 g/mol N/A
Melting Point >265 °C (decomposes) (for the monosodium salt)[1]
Appearance Assumed to be a solidN/A

Safety, Handling, and Storage Procedures

Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following guidelines are based on data for the closely related monosodium salt of 5-mercapto-1H-tetrazole-1-acetic acid and general safety practices for tetrazole derivatives.[1][2][3][4][5][6]

2.1. Hazard Identification

Based on the monosodium salt, the compound may be classified with the following hazards:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

2.2. Personal Protective Equipment (PPE)

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[6]

  • Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile rubber).[6]

  • Respiratory Protection: Use a NIOSH-approved respirator with a particulate filter if dust is generated.[5][6]

2.3. Handling Procedures

  • Handle in a well-ventilated area, preferably in a chemical fume hood.[2]

  • Avoid generating dust.[3][5]

  • Ground and bond containers when transferring material to prevent static discharge.[6]

  • Use spark-proof tools.[6]

  • Avoid contact with skin, eyes, and clothing.[3][6]

  • Wash hands thoroughly after handling.

2.4. Storage Procedures

  • Keep the container tightly closed.[2]

  • Store in a dry and well-ventilated place.[2][5]

  • Based on a related disodium salt, a storage temperature of 4°C is recommended.

  • Keep away from heat, sparks, and open flames.[2]

2.5. First Aid Measures

  • If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[1]

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[3]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing.

Experimental Protocols

3.1. Synthesis of 5-Mercapto-1H-tetrazole-1-acetic acid [7]

This protocol describes the synthesis from 5-Chloro-1H-tetrazole-1-acetic acid ethyl ester and thiourea.

Materials:

  • 5-Chloro-1H-tetrazole-1-acetic acid ethyl ester (0.52 mol)

  • Thiourea (0.57 mol)

  • Water (210 g)

  • 38 wt. % aqueous hydrochloric acid (25 g)

  • Methyl isobutyl ketone

Equipment:

  • 500 ml round-bottom flask

  • Agitator (magnetic stirrer)

  • Reflux condenser

  • Thermometer

  • Dropping funnel

  • Distillation apparatus

  • Extraction apparatus

  • Rotary evaporator

Procedure:

  • Combine 100 g (0.52 mol) of 5-Chloro-1H-tetrazole-1-acetic acid ethyl ester, 44 g (0.57 mol) of thiourea, 210 g of water, and 25 g of 38 wt. % aqueous hydrochloric acid in a 500 ml round-bottom flask equipped with an agitator, reflux condenser, and thermometer.

  • Heat the mixture to reflux and maintain for 6 hours.

  • During the reflux, continuously distill off the ethanol that is formed.

  • After 6 hours, cool the reaction mixture.

  • Extract the residue with methyl isobutyl ketone.

  • Evaporate the methyl isobutyl ketone from the extract to yield the crude product.

  • The expected product is a white crystalline solid. The reported yield is 69% with a melting point of 173°C and 99% purity.[7]

3.2. Conversion to this compound (General Procedure)

  • Dissolve the synthesized 5-Mercapto-1H-tetrazole-1-acetic acid in a suitable solvent (e.g., ethanol or water).

  • Add two molar equivalents of a sodium base (e.g., sodium hydroxide solution or sodium ethoxide) dropwise to the solution while stirring.

  • Monitor the pH to ensure complete deprotonation.

  • The disodium salt may precipitate out of the solution or can be isolated by removing the solvent under reduced pressure.

Visualizations

G General Workflow for Handling Tetrazole Derivatives cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_ppe Don Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat) prep_setup Set up in a Well-Ventilated Area (Fume Hood) prep_ppe->prep_setup handle_weigh Weigh Compound Carefully (Avoid Dust Generation) prep_setup->handle_weigh handle_transfer Transfer Using Spark-Proof Tools (Ground Equipment) handle_weigh->handle_transfer handle_dissolve Dissolve in Appropriate Solvent handle_transfer->handle_dissolve cleanup_decon Decontaminate Glassware and Surfaces handle_dissolve->cleanup_decon cleanup_waste Dispose of Waste According to Regulations cleanup_decon->cleanup_waste storage Store in a Tightly Closed Container in a Cool, Dry, Well-Ventilated Area cleanup_waste->storage

Caption: General workflow for the safe handling of tetrazole derivatives.

G Synthesis Pathway of 5-Mercapto-1H-tetrazole-1-acetic acid start 5-Chloro-1H-tetrazole-1-acetic acid ethyl ester + Thiourea reagents Water, HCl start->reagents in reaction Reflux at 100°C for 6h (Ethanol distillation) reagents->reaction workup Extraction with Methyl Isobutyl Ketone reaction->workup evaporation Evaporation of Solvent workup->evaporation product 5-Mercapto-1H-tetrazole-1-acetic acid evaporation->product

Caption: Synthesis workflow for 5-Mercapto-1H-tetrazole-1-acetic acid.

References

Application Notes and Protocols: 5-Mercapto-1H-tetrazoles as Capping Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 5-mercapto-1H-tetrazole and its derivatives as effective capping ligands in the synthesis and stabilization of various nanoparticles.

Introduction

5-Mercapto-1H-tetrazoles are a class of heterocyclic compounds that have emerged as versatile capping ligands for the synthesis of a wide range of nanoparticles, including those of noble metals (e.g., Au, Ag) and semiconductor quantum dots (e.g., CdTe, CdS).[1][2][3][4] Their utility stems from the strong coordination of the thiol group to the nanoparticle surface, while the tetrazole ring provides electrostatic and steric stability.[5] Furthermore, the tetrazole moiety can be functionalized to introduce additional properties, such as water solubility or specific binding capabilities, making these capped nanoparticles attractive for applications in catalysis, bioimaging, and drug delivery.[5][6]

The binding of 5-mercapto-1H-tetrazole ligands to the nanoparticle surface is typically robust, often involving coordination through both the sulfur atom of the mercapto group and a nitrogen atom (N4) of the tetrazole ring.[5] This multidentate coordination enhances the stability of the resulting nanoparticle colloids. The presence of these capping ligands is crucial in controlling the nucleation and growth of nanoparticles during synthesis, thereby influencing their final size, shape, and surface chemistry.[2][4][7]

Quantitative Data Summary

The following tables summarize key quantitative data extracted from studies utilizing 5-mercapto-1H-tetrazole derivatives as capping ligands for nanoparticle synthesis.

Table 1: Nanoparticle Synthesis Parameters and Characterization

NanoparticleCapping LigandPrecursorsReducing AgentSize (nm)Key FindingsReference
Ag5-(2-mercaptoethyl)tetrazoleAg₂SO₄NaBH₄~3-5Stable aqueous sols were obtained. The ligand is generated in situ from its disulfide precursor.
Au5-(2-mercaptoethyl)tetrazoleHAuCl₄NaBH₄~2The in situ reduction of the disulfide ligand precursor leads to the formation of ultra-fine gold nanoparticles.[2]
CdTe5-(2-mercaptoethyl)-1H-tetrazoleNot specifiedNot specifiedNot specifiedCapped nanocrystals exhibited high photoluminescence efficiencies (up to 77%).[1][2]
Noble Metals5-mercaptotetrazole-1-acetic acidMetal saltsNot specifiedNot specifiedThe ligand binds through both sulfur and nitrogen (N4) atoms, and free carboxyl groups ensure water solubility.[5]
CdS1-substituted 5-thiotetrazolesCadmium thiotetrazolatesNot applicable (single precursor)Not specifiedBoth solution-phase and solventless single precursor approaches were successful.[3]

Experimental Protocols

This section provides detailed methodologies for the synthesis of nanoparticles capped with 5-mercapto-1H-tetrazole derivatives.

Protocol 1: Aqueous Synthesis of Silver Nanoparticles Capped with 5-(2-mercaptoethyl)tetrazole

Objective: To synthesize stable aqueous silver nanoparticles.

Materials:

  • Silver sulfate (Ag₂SO₄)

  • 1,2-bis(2-(1H-tetrazol-5-yl)ethyl)disulfane (disulfide precursor of the capping ligand)

  • Sodium borohydride (NaBH₄)

  • Deionized water

Procedure:

  • Prepare an aqueous solution of silver sulfate.

  • Add the disulfide precursor of 5-(2-mercaptoethyl)tetrazole to the silver sulfate solution.

  • Introduce a freshly prepared aqueous solution of sodium borohydride as the reducing agent. The disulfide bond of the precursor is cleaved in situ to generate the 5-(2-mercaptoethyl)tetrazole capping ligand.

  • Observe the formation of a yellowish-brown colloidal solution, indicating the formation of silver nanoparticles.

  • Characterize the synthesized nanoparticles using Transmission Electron Microscopy (TEM) for size and morphology, UV-Vis spectroscopy for optical properties (expecting a peak around 420 nm), and FTIR spectroscopy to confirm the presence of the capping ligand on the nanoparticle surface.

Protocol 2: Aqueous Synthesis of Cadmium Telluride (CdTe) Nanocrystals Capped with 5-(2-mercaptoethyl)-1H-tetrazole [1]

Objective: To synthesize highly photoluminescent CdTe nanocrystals.

Materials:

  • Cadmium precursor (e.g., CdCl₂)

  • Tellurium precursor (e.g., NaHTe)

  • 5-(2-mercaptoethyl)-1H-tetrazole

  • Deionized water

  • pH adjuster (e.g., NaOH)

Procedure:

  • Dissolve the cadmium precursor and 5-(2-mercaptoethyl)-1H-tetrazole in deionized water in a three-necked flask.

  • Adjust the pH of the solution to the desired value (typically alkaline) using the pH adjuster.

  • Deaerate the solution by bubbling with an inert gas (e.g., Argon or Nitrogen) for at least 30 minutes.

  • Inject the freshly prepared tellurium precursor solution into the flask under vigorous stirring.

  • Heat the reaction mixture to reflux. The growth of the nanocrystals can be monitored by taking aliquots at different time intervals and measuring their UV-Vis and photoluminescence spectra.

  • Once the desired nanocrystal size is achieved (indicated by the emission wavelength), cool the reaction mixture to room temperature.

  • Purify the nanocrystals by precipitation with a non-solvent (e.g., isopropanol) and subsequent centrifugation.

  • Resuspend the purified CdTe nanocrystals in water or a suitable buffer.

Visualizations: Workflows and Mechanisms

The following diagrams illustrate key processes involved in the use of 5-mercapto-1H-tetrazoles as capping ligands.

Synthesis_Workflow cluster_precursors Reactants cluster_reaction Reaction Vessel cluster_product Product Metal_Salt Metal Precursor (e.g., Ag₂SO₄, HAuCl₄) Reduction Metal Ion Reduction Metal_Salt->Reduction Ligand_Precursor Ligand Precursor (e.g., Disulfide) In_Situ_Ligand In Situ Ligand Generation Ligand_Precursor->In_Situ_Ligand Reducing_Agent Reducing Agent (e.g., NaBH₄) Reducing_Agent->In_Situ_Ligand Reducing_Agent->Reduction Nucleation Nanoparticle Nucleation In_Situ_Ligand->Nucleation Reduction->Nucleation Growth Controlled Growth Nucleation->Growth Capped_NP Capped Nanoparticles Growth->Capped_NP

Caption: Workflow for the synthesis of nanoparticles with in situ ligand generation.

Caption: Bidentate coordination of 5-mercapto-1H-tetrazole to a nanoparticle surface.

Application_Workflow Synthesis Synthesis of Capped Nanoparticles Purification Purification and Characterization Synthesis->Purification Functionalization Optional: Further Surface Functionalization Purification->Functionalization Application Application (e.g., Bioimaging, Catalysis) Purification->Application Functionalization->Application Data_Analysis Data Analysis and Interpretation Application->Data_Analysis

Caption: General workflow for the application of capped nanoparticles.

References

Application Notes and Protocols for the Synthesis of 1,5-Disubstituted Tetrazoles from Amides

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1,5-Disubstituted tetrazoles are crucial heterocyclic scaffolds in medicinal chemistry and drug discovery. They often serve as bioisosteric replacements for cis-amide bonds, offering improved metabolic stability and other advantageous physicochemical properties.[1][2][3] This document provides detailed application notes and experimental protocols for the synthesis of 1,5-disubstituted tetrazoles directly from secondary and tertiary amides, focusing on modern and efficient methodologies.

I. Synthetic Methodologies

Several effective methods have been developed for the conversion of amides to 1,5-disubstituted tetrazoles. The primary strategies involve the activation of the amide oxygen followed by reaction with an azide source. Below are summaries of key methods with their respective advantages and substrate scopes.

Method 1: Phosphorazidate-Mediated Synthesis

This method utilizes diphenyl phosphorazidate (DPPA) or bis(p-nitrophenyl) phosphorazidate (p-NO2DPPA) as both an activator for the amide and the azide source.[4][5] The reaction proceeds in a one-pot fashion and is applicable to a wide range of amides, including those that are sterically hindered or contain heteroaromatic moieties.[4] The use of p-NO2DPPA can be advantageous as it is effective at lower temperatures.[4]

Advantages:

  • One-pot procedure.

  • Avoids the use of toxic and explosive reagents.[4][5]

  • Broad substrate scope.[4]

  • Good to high yields.[4][5]

Method 2: Triazidochlorosilane (TACS) Mediated Synthesis

This approach employs silicon tetrachloride (SiCl4) and sodium azide (NaN3) to generate triazidochlorosilane (TACS) in situ. TACS then acts as a potent azide transfer reagent, converting amides to the corresponding tetrazoles.[6] This method is particularly effective for the synthesis of sterically hindered 1,5-disubstituted tetrazoles from bulky secondary N-benzoyl amides, providing high yields.[6]

Advantages:

  • Highly effective for sterically hindered substrates.[6]

  • One-pot reaction.[6]

  • High yields (83-88% for bulky amides).[6]

Method 3: From Imidoylbenzotriazoles

This two-step method involves the initial conversion of an amide to a more reactive imidoylbenzotriazole intermediate. These stable intermediates then react efficiently with sodium azide under mild, phase-transfer conditions to yield the desired 1,5-disubstituted tetrazoles.[7]

Advantages:

  • Very mild reaction conditions (room temperature).[7]

  • Short reaction times (as low as 30 minutes).[7]

  • High yields (90-94%).[7]

  • Broad substrate scope, including aliphatic, aromatic, and heteroaromatic substituents.[7]

II. Data Presentation: Comparison of Synthetic Methods

The following tables summarize the reaction conditions and yields for the synthesis of various 1,5-disubstituted tetrazoles from their corresponding amides using the methods described above.

Table 1: Phosphorazidate-Mediated Synthesis of 1,5-Disubstituted Tetrazoles

EntryAmide SubstrateReagentSolventTemp. (°C)Time (h)Yield (%)
1N-MethylbenzamideDPPAPyridine1101285
2N-PhenylacetamideDPPAPyridine1101278
3N-Benzylbenzamidep-NO2DPPAPyridine801292
41-BenzoylpiperidineDPPAPyridine1102465
5N-(4-Methoxyphenyl)benzamidep-NO2DPPAPyridine801288

Data synthesized from information presented in Organic Letters, 2020, 22, 6244-6247.[4]

Table 2: Triazidochlorosilane (TACS) Mediated Synthesis of Sterically Hindered Tetrazoles

EntryAmide SubstrateSolventTemp. (°C)Time (h)Yield (%)
1N-(2-Trifluoromethylphenyl)benzamideAcetonitrileReflux4888
2N-(2,6-Dichlorophenyl)benzamideAcetonitrileReflux4885
3N-(2-Nitrophenyl)benzamideAcetonitrileReflux4883

Data extracted from a study on the one-step synthesis of sterically hindered 1,5-disubstituted tetrazoles.[6]

Table 3: Synthesis of 1,5-Disubstituted Tetrazoles via Imidoylbenzotriazoles

EntryImidoylbenzotriazole SubstrateCatalystSolvent SystemTemp. (°C)Time (min)Yield (%)
1N-Phenyl-1H-benzo[d][1][4][5]triazole-1-carboximidamideTBABCH2Cl2/H2ORT3094
2N-Benzyl-1H-benzo[d][1][4][5]triazole-1-carboximidamideTBABCH2Cl2/H2ORT3092
3N-(4-Chlorophenyl)-1H-benzo[d][1][4][5]triazole-1-carboximidamideTBABCH2Cl2/H2ORT3093
4N-Cyclohexyl-1H-benzo[d][1][4][5]triazole-1-carboximidamideTBABCH2Cl2/H2ORT3090

TBAB: Tetrabutylammonium bromide. RT: Room Temperature. Data sourced from Synthesis, 2007, 1204-1208.[7]

III. Experimental Protocols

Protocol 1: General Procedure for Phosphorazidate-Mediated Synthesis

Materials:

  • Substituted amide (1.0 mmol)

  • Diphenyl phosphorazidate (DPPA) or bis(p-nitrophenyl) phosphorazidate (p-NO2DPPA) (1.2 mmol)

  • Anhydrous pyridine (as solvent)

  • Round-bottom flask

  • Magnetic stirrer and heating mantle/oil bath

  • Standard workup and purification reagents (e.g., ethyl acetate, saturated NaHCO3 solution, brine, anhydrous Na2SO4, silica gel for chromatography)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add the amide (1.0 mmol) and anhydrous pyridine (5 mL).

  • Stir the mixture at room temperature until the amide is fully dissolved.

  • Add the phosphorazidate reagent (DPPA or p-NO2DPPA, 1.2 mmol) to the solution.

  • Heat the reaction mixture to the specified temperature (e.g., 80-110 °C) and stir for the indicated time (typically 12-24 hours).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing ethyl acetate and wash with saturated aqueous NaHCO3 solution, followed by brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1,5-disubstituted tetrazole.

Protocol 2: General Procedure for TACS-Mediated Synthesis

Materials:

  • Bulky secondary amide (4.0 mmol)

  • Sodium azide (NaN3) (8.0 mmol)

  • Silicon tetrachloride (SiCl4) (8.0 mmol)

  • Anhydrous acetonitrile (16 mL)

  • Reflux condenser and nitrogen/argon atmosphere setup

  • Standard workup and purification equipment

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, combine the bulky secondary amide (4.0 mmol) and sodium azide (8.0 mmol) in anhydrous acetonitrile (16 mL).

  • Carefully add silicon tetrachloride (8.0 mmol) to the stirred suspension.

  • Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.

  • Maintain the reflux for the specified duration (e.g., 48 hours), monitoring the reaction by TLC every 6 hours. If the reaction is sluggish, additional sodium azide and silicon tetrachloride can be added.[6]

  • After completion, cool the reaction to room temperature and quench by carefully pouring it over crushed ice.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the pure 1,5-disubstituted tetrazole.

IV. Visualizations: Reaction Mechanisms and Workflows

Reaction Mechanism: Phosphorazidate Method

G Amide Secondary/Tertiary Amide ImidateEster Imidate Ester Intermediate Amide->ImidateEster Activation of Amide Oxygen DPPA DPPA or p-NO2DPPA (Phosphorazidate) DPPA->ImidateEster PhosphateElimination Phosphate Elimination ImidateEster->PhosphateElimination AzideAttack Intramolecular Azide Attack PhosphateElimination->AzideAttack Formation of Imidoyl Azide Byproduct Phosphate Byproduct PhosphateElimination->Byproduct Tetrazole 1,5-Disubstituted Tetrazole AzideAttack->Tetrazole Cyclization

Caption: Mechanism of tetrazole synthesis using phosphorazidates.

Experimental Workflow: General Synthesis

G Start Start: Select Amide Substrate Reagents Combine Amide, Reagents, and Solvent in Flask Start->Reagents Reaction Heat and Stir for Specified Time Reagents->Reaction TLC Monitor Reaction by TLC Reaction->TLC TLC->Reaction Incomplete Workup Quench and Perform Aqueous Workup TLC->Workup Complete Extraction Extract with Organic Solvent Workup->Extraction Drying Dry and Concentrate Organic Layer Extraction->Drying Purification Purify by Column Chromatography Drying->Purification End Characterize Pure 1,5-Disubstituted Tetrazole Purification->End

Caption: General experimental workflow for amide to tetrazole synthesis.

References

Application Notes and Protocols: [3+2] Cycloaddition for the Synthesis of 5-Substituted-1H-Tetrazoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 5-substituted-1H-tetrazoles via a [3+2] cycloaddition reaction. This synthetic route is of significant interest due to its efficiency and the importance of tetrazoles in medicinal chemistry.

Application Notes

The synthesis of 5-substituted-1H-tetrazoles through the [3+2] cycloaddition of nitriles and an azide source is a cornerstone of modern medicinal chemistry.[1][2][3] Tetrazoles are recognized as bioisosteric replacements for carboxylic acids, offering similar physicochemical properties such as pKa, but with improved metabolic stability and bioavailability.[1][3][4][5] This makes them a valuable functional group in the design of novel therapeutic agents.

The [3+2] cycloaddition, often referred to as a "click" reaction, provides a direct and atom-economical route to the tetrazole core.[1][6] A variety of catalytic systems have been developed to facilitate this transformation under milder conditions and with higher yields, including the use of transition metal complexes (e.g., cobalt, zinc, copper) and solid-supported acid catalysts.[1][2][7][8] These advancements have expanded the substrate scope to include a wide range of aromatic and aliphatic nitriles, allowing for the synthesis of diverse libraries of tetrazole-containing compounds for drug discovery.[2][8][9]

The resulting 5-substituted-1H-tetrazoles are key pharmacophores in numerous marketed drugs with applications as antihypertensives (e.g., Losartan), antibiotics (e.g., Cefazolin), and analgesics (e.g., Alfentanil).[3][4] The protocols detailed below offer reliable methods for accessing these important molecular scaffolds.

Reaction Mechanism and Workflow

The general mechanism for the metal-catalyzed [3+2] cycloaddition of a nitrile with sodium azide proceeds through the coordination of the nitrile to the metal center, followed by the nucleophilic attack of the azide anion to form a metal-bound tetrazolate intermediate. Subsequent protonation and release from the metal catalyst yield the final 5-substituted-1H-tetrazole product.

Reaction_Mechanism Nitrile R-C≡N (Nitrile) ActivatedNitrile Activated Nitrile Complex Nitrile->ActivatedNitrile Coordination Azide N3- (Azide) Cycloaddition [3+2] Cycloaddition Azide->Cycloaddition Catalyst Catalyst (e.g., Metal Salt) Catalyst->ActivatedNitrile ActivatedNitrile->Cycloaddition Intermediate Tetrazolate Intermediate Cycloaddition->Intermediate Protonation Protonation Intermediate->Protonation Product 5-Substituted-1H-Tetrazole Protonation->Product

Caption: General mechanism of catalyzed [3+2] cycloaddition for tetrazole synthesis.

A typical experimental workflow for this synthesis involves the setup of the reaction, monitoring its progress, and subsequent workup and purification of the desired product.

Experimental_Workflow Start Start Reagents Combine Nitrile, Azide, Catalyst, and Solvent Start->Reagents Reaction Heat Reaction Mixture (e.g., 110-120 °C) Reagents->Reaction Monitor Monitor by TLC or LC-MS Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous Workup and Extraction Monitor->Workup Complete Purify Purify by Recrystallization or Column Chromatography Workup->Purify Characterize Characterize Product (NMR, MS, IR) Purify->Characterize End End Characterize->End

Caption: A standard experimental workflow for the synthesis of 5-substituted-1H-tetrazoles.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the synthesis of various 5-substituted-1H-tetrazoles using different catalytic systems.

Table 1: Cobalt-Catalyzed Synthesis of 5-Substituted-1H-Tetrazoles [1][6]

EntrySubstrate (Nitrile)Catalyst Loading (mol%)Time (h)Yield (%)
1Benzonitrile11296
24-Methylbenzonitrile11294
34-Methoxybenzonitrile11295
44-Chlorobenzonitrile11292
52-Chlorobenzonitrile11590
6Acetonitrile12485

Reaction conditions: Nitrile (1.0 mmol), NaN₃ (1.2 mmol), Co(II)-complex catalyst, DMSO (6 mL), 110 °C.

Table 2: Silica Sulfuric Acid-Catalyzed Synthesis of 5-Substituted-1H-Tetrazoles [2][10][11]

EntrySubstrate (Nitrile)Time (h)Yield (%)
1Benzonitrile895
22-Chlorobenzonitrile1092
3Phenylacetonitrile1285
44-Nitrobenzonitrile694
53-Pyridinecarbonitrile888
6Adiponitrile1572

Reaction conditions: Nitrile (10 mmol), NaN₃ (12 mmol), Silica Sulfuric Acid (0.3 g), DMF (20 mL), reflux.

Table 3: Zinc-Catalyzed Synthesis of 5-Substituted-1H-Tetrazoles in Water [7][12]

EntrySubstrate (Nitrile)Time (h)Yield (%)
1Benzonitrile2498
24-Anisonitrile2499
34-Chlorobenzonitrile2499
4Acetonitrile4885
5Propionitrile4882
6Thiocyanatobenzene1294

Reaction conditions: Nitrile (5 mmol), NaN₃ (10 mmol), ZnBr₂ (10 mmol), H₂O (10 mL), reflux.

Experimental Protocols

Protocol 1: General Procedure for Cobalt-Catalyzed Synthesis of 5-Substituted-1H-Tetrazoles [1][6]

  • To a 25 mL round-bottom flask, add the nitrile (1.0 mmol), sodium azide (NaN₃, 1.2 mmol, 78 mg), and a magnetic stir bar.

  • Add a solution of the Co(II) complex catalyst (1.0 mol %) in DMSO (6 mL).

  • Equip the flask with a condenser and heat the reaction mixture to 110 °C in an oil bath.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing 30 mL of water and acidify to pH ~3 with 3N HCl.

  • Collect the resulting precipitate by vacuum filtration and wash with water.

  • Dry the solid under vacuum to obtain the pure 5-substituted-1H-tetrazole. If necessary, the product can be further purified by recrystallization.

Protocol 2: General Procedure for Silica Sulfuric Acid-Catalyzed Synthesis of 5-Substituted-1H-Tetrazoles [2][11]

  • In a round-bottom flask, combine the nitrile (10 mmol), sodium azide (12 mmol, 0.78 g), silica sulfuric acid (0.3 g), and dimethylformamide (DMF, 20 mL).

  • Reflux the mixture with vigorous stirring.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and filter to remove the solid acid catalyst. Wash the catalyst with ethyl acetate.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Protocol 3: General Procedure for Zinc-Catalyzed Synthesis of 5-Substituted-1H-Tetrazoles in Water [7][12]

  • Caution: This reaction should be performed in a well-ventilated fume hood as hydrazoic acid, although minimized, can be formed.

  • To a flask equipped with a reflux condenser, add the nitrile (5 mmol), sodium azide (10 mmol, 0.65 g), zinc bromide (ZnBr₂, 10 mmol, 2.25 g), and water (10 mL).

  • Heat the mixture to reflux with stirring. The reaction mixture may become thick, so efficient stirring is crucial.

  • After the reaction is complete (as determined by TLC or LC-MS), cool the mixture to room temperature.

  • Adjust the pH of the solution to 1 with concentrated HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the 5-substituted-1H-tetrazole. Further purification can be achieved by recrystallization.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Disodium 5-sulphido-1H-tetrazole-1-acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improve the yield of Disodium 5-sulphido-1H-tetrazole-1-acetate synthesis. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions in a user-friendly question-and-answer format.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

IssuePossible Cause(s)Suggested Solution(s)
Low yield in Step 1 (Synthesis of 1H-tetrazole-1-acetic acid) - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient catalyst.- Increase reaction time. - Optimize temperature; literature suggests a range of 55-80°C.[1][2] - Consider using a different catalyst. Zinc salts are commonly used to catalyze the formation of tetrazoles from nitriles and sodium azide.[3]
Difficulty in isolating 1H-tetrazole-1-acetic acid - Product is highly soluble in the reaction mixture. - Incomplete precipitation.- After acidification, thoroughly extract the aqueous layer with a suitable organic solvent like ethyl acetate.[1] - Cool the solution to 0-5°C to maximize precipitation before filtration.
Low yield in Step 2 (Bromination) - Ineffective brominating agent. - Reaction temperature is too high or too low.- N-Bromosuccinimide (NBS) is a common and effective brominating agent for heterocyclic compounds. - Optimize the reaction temperature. Start at room temperature and adjust as needed.
Formation of multiple products in Step 2 - Lack of regioselectivity.- Control the addition of the brominating agent to minimize over-bromination. - Use a non-polar solvent to favor substitution at the desired position.
Low yield in Step 3 (Sulfur substitution) - Incomplete reaction with thiourea. - Hydrolysis of the starting material.- Ensure a slight excess of thiourea is used. - Reflux the reaction mixture for a sufficient duration (e.g., 6 hours) to drive the reaction to completion.[4]
Product purification challenges in Step 3 - Presence of unreacted starting material and byproducts.- After the reaction, extract the product with a suitable organic solvent like methyl isobutyl ketone.[4] - Recrystallization from an appropriate solvent can be used for further purification.
Incomplete formation of the disodium salt in Step 4 - Insufficient amount of sodium base. - Inappropriate base used.- Use two equivalents of a strong sodium base like sodium hydroxide or sodium ethoxide. - Ensure the base is fully dissolved and the reaction is stirred thoroughly.
Product degradation during final workup - Instability of the final product at high temperatures.- Avoid excessive heating during solvent evaporation. Use a rotary evaporator under reduced pressure at a moderate temperature.

Frequently Asked Questions (FAQs)

Q1: What are the most critical safety precautions to take during this synthesis?

A1: The synthesis involves several hazardous reagents.

  • Sodium azide is highly toxic and can form explosive heavy metal azides.[5][6] Always use non-metal spatulas and avoid contact with lead or copper pipes.[6] Handle in a well-ventilated fume hood.[7]

  • Thiourea is a suspected carcinogen. Avoid inhalation and skin contact.

  • Bromine or NBS are corrosive and toxic. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles.

Q2: How can I monitor the progress of each reaction step?

A2: Thin-layer chromatography (TLC) is a suitable technique for monitoring the progress of each step. Use an appropriate solvent system to achieve good separation between the starting material and the product. The disappearance of the starting material spot and the appearance of a new product spot will indicate the reaction's progress.

Q3: What are the best analytical techniques to confirm the structure and purity of the final product?

A3: A combination of techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will confirm the chemical structure.

  • Mass Spectrometry (MS) will determine the molecular weight.

  • Infrared (IR) spectroscopy will identify the functional groups present.

  • High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the final compound.

Q4: Can alternative reagents be used for the sulfur substitution step?

A4: Yes, other sulfur nucleophiles like sodium sulfide or sodium hydrosulfide could potentially be used. However, thiourea is commonly employed for this type of transformation as it forms a stable isothiouronium salt intermediate that is readily hydrolyzed to the desired thiol.[8]

Q5: What is the role of the catalyst in the initial tetrazole formation?

A5: In the [3+2] cycloaddition reaction between a nitrile and sodium azide, a catalyst, often a Lewis acid like a zinc salt, activates the nitrile group, making it more susceptible to nucleophilic attack by the azide anion. This increases the reaction rate and often improves the yield.[3]

Experimental Protocols

Step 1: Synthesis of 1H-tetrazole-1-acetic acid

This protocol is based on the reaction of glycine, triethyl orthoformate, and sodium azide.[1]

  • In a reaction vessel under a nitrogen atmosphere, dissolve sodium azide (0.3 mol) in glacial acetic acid (125 ml) with stirring at 55°C.

  • Once the sodium azide has dissolved, add glycine (0.25 mol) and triethyl orthoformate (0.27 mol).

  • Continue stirring at 55-60°C for 6 hours.

  • Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid.

  • Evaporate the solvent under reduced pressure.

  • Extract the residue with ethyl acetate.

  • Combine the organic extracts and evaporate the solvent to yield 1H-tetrazole-1-acetic acid. The product can be further purified by recrystallization.

Step 2: Synthesis of 5-Bromo-1H-tetrazole-1-acetic acid

This is a general protocol for the bromination of an activated heterocyclic ring.

  • Dissolve 1H-tetrazole-1-acetic acid (1 eq) in a suitable solvent such as acetic acid or a chlorinated solvent.

  • Slowly add N-Bromosuccinimide (NBS) (1.1 eq) to the solution at room temperature while stirring.

  • Monitor the reaction by TLC. The reaction may take several hours.

  • Once the reaction is complete, quench with a solution of sodium thiosulfate to remove any unreacted bromine.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Step 3: Synthesis of 5-Mercapto-1H-tetrazole-1-acetic acid

This protocol is adapted from the synthesis of similar mercapto-tetrazole derivatives.[4]

  • In a round-bottom flask, combine 5-Bromo-1H-tetrazole-1-acetic acid (1 eq), thiourea (1.1 eq), and water.

  • Add a catalytic amount of a strong acid (e.g., hydrochloric acid).

  • Heat the mixture to reflux for 6 hours.

  • Cool the reaction mixture and extract with an appropriate organic solvent (e.g., methyl isobutyl ketone).

  • Evaporate the solvent to obtain 5-Mercapto-1H-tetrazole-1-acetic acid.

Step 4: Synthesis of this compound
  • Dissolve 5-Mercapto-1H-tetrazole-1-acetic acid (1 eq) in a suitable solvent like ethanol or water.

  • Slowly add a solution of sodium hydroxide or sodium ethoxide (2 eq) in the same solvent while stirring.

  • Stir the mixture at room temperature for 1-2 hours.

  • The disodium salt may precipitate out of the solution. If not, the solvent can be removed under reduced pressure to yield the final product.

  • The product can be washed with a non-polar solvent like ether to remove any organic impurities and then dried under vacuum.

Data Presentation

Table 1: Effect of Catalyst and Solvent on the Yield of 1H-tetrazole-1-acetic acid (Hypothetical Data)

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1NoneAcetic Acid801245
2ZnBr₂ (10)Acetic Acid80675
3ZnCl₂ (10)Acetic Acid80672
4Cu₂O (5)DMF100882
5FeCl₃ (10)DMF100878

Visualizations

Synthesis_Workflow Start Starting Materials: Glycine, Sodium Azide, Triethyl Orthoformate Step1 Step 1: Synthesis of 1H-tetrazole-1-acetic acid Start->Step1 Step2 Step 2: Bromination at 5-position Step1->Step2 NBS Step3 Step 3: Sulfur Substitution with Thiourea Step2->Step3 Thiourea, HCl Step4 Step 4: Formation of Disodium Salt Step3->Step4 2 eq. NaOH End Final Product: Disodium 5-sulphido-1H- tetrazole-1-acetate Step4->End

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Low_Yield Start Low Yield Observed Check_Completion Is the reaction complete? (Monitor by TLC) Start->Check_Completion Increase_Time Increase Reaction Time Check_Completion->Increase_Time No Check_Temp Is the temperature optimal? Check_Completion->Check_Temp Yes Increase_Time->Check_Completion Adjust_Temp Adjust Temperature Check_Temp->Adjust_Temp No Check_Reagents Are reagents pure and stoichiometry correct? Check_Temp->Check_Reagents Yes Adjust_Temp->Check_Completion Purify_Reagents Purify/Check Reagents Check_Reagents->Purify_Reagents No Optimize_Catalyst Consider Catalyst Optimization Check_Reagents->Optimize_Catalyst Yes Purify_Reagents->Check_Completion

Caption: Troubleshooting workflow for addressing low reaction yield.

Chemical_Pathway cluster_step1 Step 1 cluster_step2 Step 2 cluster_step3 Step 3 cluster_step4 Step 4 Glycine Glycine TAA 1H-tetrazole-1-acetic acid Glycine->TAA Acetic Acid, Catalyst Orthoformate Triethyl Orthoformate Orthoformate->TAA Acetic Acid, Catalyst SodiumAzide Sodium Azide SodiumAzide->TAA Acetic Acid, Catalyst BromoTAA 5-Bromo-1H-tetrazole- 1-acetic acid TAA->BromoTAA NBS MercaptoTAA 5-Mercapto-1H-tetrazole- 1-acetic acid BromoTAA->MercaptoTAA Thiourea, H+ FinalProduct Disodium 5-sulphido-1H- tetrazole-1-acetate MercaptoTAA->FinalProduct 2 NaOH

Caption: Chemical synthesis pathway for this compound.

References

Stability issues and degradation of Disodium 5-sulphido-1H-tetrazole-1-acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of Disodium 5-sulphido-1H-tetrazole-1-acetate. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful handling and application of this compound in your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the storage, handling, and use of this compound.

Observed Issue Potential Cause Recommended Action
Unexpectedly low assay results or loss of potency. Degradation of the compound due to improper storage or handling.1. Verify Storage Conditions: Ensure the compound is stored in a tightly sealed container, protected from light, at the recommended temperature (typically 2-8°C). 2. Check Solution Age and Storage: Aqueous solutions are susceptible to hydrolysis. Prepare fresh solutions daily. If solutions must be stored, keep them at 2-8°C for no longer than 24 hours and protect them from light. 3. Perform Stability Check: Analyze a freshly prepared standard solution alongside your experimental samples using a validated stability-indicating HPLC method to confirm the integrity of your stock.
Appearance of new, unidentified peaks in chromatograms. The compound has degraded, forming one or more new chemical entities.1. Identify Degradation Pathway: Compare the chromatogram to forced degradation study results (see Experimental Protocols). Common degradation pathways include hydrolysis of the acetate group, oxidation of the sulfide, and decomposition of the tetrazole ring. 2. Characterize Degradants: If necessary, use LC-MS to identify the mass of the degradation products to help elucidate their structures. 3. Optimize Experimental Conditions: If degradation is occurring during your experiment, consider adjusting the pH of your buffers to be closer to neutral, protecting your samples from light, and minimizing exposure to ambient temperature.
Inconsistent results between experimental replicates. This could be due to batch-to-batch variability of the compound or inconsistent sample preparation leading to variable degradation.1. Qualify New Batches: Always perform an identity and purity check on new batches of the compound before use. 2. Standardize Sample Preparation: Ensure that all samples are prepared using the same procedure, with consistent timing for each step, especially for steps where the compound is in solution. 3. Control Environmental Factors: Maintain consistent temperature and light conditions for all replicates throughout the experiment.
Precipitation of the compound from solution. The solubility of the compound may be affected by pH or the presence of other salts in the buffer.1. Check pH of Solution: Ensure the pH of your solvent or buffer is within a range where the compound is known to be soluble. As a disodium salt, it is generally more soluble in neutral to slightly basic aqueous solutions. 2. Verify Buffer Compatibility: High concentrations of certain salts can decrease the solubility of the compound. If possible, test the solubility in your specific buffer system before proceeding with the full experiment. 3. Consider Solvent Polarity: If using a mixed solvent system, ensure the proportion of the organic solvent is not high enough to cause precipitation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The three primary degradation pathways are:

  • Hydrolysis: The acetate ester linkage is susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield 5-sulphido-1H-tetrazole and acetic acid.

  • Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone, especially in the presence of oxidizing agents or prolonged exposure to air.

  • Tetrazole Ring Decomposition: The tetrazole ring itself can undergo thermal or photolytic decomposition, leading to the evolution of nitrogen gas and the formation of various degradation products.[1]

Q2: How should I store the solid compound and its solutions to minimize degradation?

A2:

  • Solid Compound: Store in a well-sealed container in a refrigerator at 2-8°C, protected from light and moisture.

  • Solutions: Aqueous solutions should be prepared fresh for use. If short-term storage is necessary, store protected from light at 2-8°C for no more than 24 hours. The stability in solution is pH-dependent, with greater stability generally observed closer to neutral pH.

Q3: What are the expected signs of degradation?

A3: Visual signs of degradation in the solid form can include a change in color or texture. In solution, degradation may not be visually apparent. The most reliable method for detecting degradation is through analytical techniques like HPLC, where you may observe a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

Q4: Is this compound sensitive to light?

A4: Yes, tetrazole-containing compounds can be susceptible to photodegradation.[2] It is recommended to handle the solid compound and its solutions in a laboratory with minimized light exposure and to store them in light-protecting containers (e.g., amber vials).

Q5: What analytical technique is best for monitoring the stability of this compound?

A5: A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most suitable technique.[3][4][5] This method should be able to separate the intact this compound from its potential degradation products, allowing for accurate quantification of the parent compound and detection of any impurities.

Quantitative Data on Stability

The following tables provide representative data from forced degradation studies on compounds structurally related to this compound, such as cephalosporins with a tetrazole side chain. These studies are designed to accelerate the degradation process to identify potential degradation products and pathways.

Table 1: Representative Data from Forced Hydrolytic Degradation

Condition Time Temperature % Degradation (Representative) Major Degradation Products
0.1 M HCl4 hours60°C15-25%Hydrolysis of acetate, potential ring degradation
Water (pH ~7)8 hours60°C5-10%Minor hydrolysis
0.1 M NaOH2 hours60°C20-30%Rapid hydrolysis of acetate

Table 2: Representative Data from Oxidative Degradation

Condition Time Temperature % Degradation (Representative) Major Degradation Products
3% H₂O₂24 hoursAmbient10-20%Oxidation of the sulfide group (sulfoxide, sulfone)

Table 3: Representative Data from Thermal and Photolytic Degradation

Condition Duration % Degradation (Representative) Major Degradation Products
Dry Heat (80°C)48 hours5-15%Tetrazole ring decomposition products
Photolytic (ICH Q1B)1.2 million lux hours (visible) & 200 watt hours/m² (UVA)10-20%Photodegradation products of the tetrazole ring

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol outlines a general reverse-phase HPLC method suitable for assessing the stability of this compound. Method optimization and validation are required for specific applications.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.02 M Ammonium Acetate buffer, pH adjusted to 5.0 with acetic acid

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: Linear gradient from 5% to 60% B

    • 25-30 min: 60% B

    • 30.1-35 min: Re-equilibration at 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the compound in the mobile phase A to a final concentration of approximately 0.5 mg/mL.

Protocol 2: Forced Degradation Studies

These studies are performed to demonstrate the specificity of the stability-indicating method and to identify potential degradation products.[1][6]

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in water.

  • Acid Hydrolysis:

    • Mix 5 mL of the stock solution with 5 mL of 0.2 M HCl to get a final HCl concentration of 0.1 M.

    • Incubate the solution at 60°C for 4 hours.

    • Cool the solution to room temperature and neutralize with an appropriate volume of 0.2 M NaOH.

    • Dilute with mobile phase A to the target concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix 5 mL of the stock solution with 5 mL of 0.2 M NaOH to get a final NaOH concentration of 0.1 M.

    • Incubate the solution at 60°C for 2 hours.

    • Cool the solution to room temperature and neutralize with an appropriate volume of 0.2 M HCl.

    • Dilute with mobile phase A to the target concentration for HPLC analysis.

  • Neutral Hydrolysis:

    • Mix 5 mL of the stock solution with 5 mL of water.

    • Incubate the solution at 60°C for 8 hours.

    • Cool to room temperature and dilute with mobile phase A to the target concentration for HPLC analysis.

  • Oxidative Degradation:

    • Mix 5 mL of the stock solution with 5 mL of 6% H₂O₂ to get a final H₂O₂ concentration of 3%.

    • Store the solution at room temperature, protected from light, for 24 hours.

    • Dilute with mobile phase A to the target concentration for HPLC analysis.

  • Thermal Degradation:

    • Place the solid compound in a vial and store it in an oven at 80°C for 48 hours.

    • After exposure, dissolve the solid in mobile phase A to the target concentration for HPLC analysis.

  • Photolytic Degradation:

    • Expose the solid compound or a solution of the compound (in a photostable container) to light conditions as specified in ICH guideline Q1B (an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[7][8]

    • Prepare a control sample wrapped in aluminum foil to protect it from light.

    • After exposure, prepare samples for HPLC analysis as described above.

Visualizations

degradation_pathway main Disodium 5-sulphido- 1H-tetrazole-1-acetate hydrolysis Hydrolysis Products (5-sulphido-1H-tetrazole + Acetic Acid) main->hydrolysis  Acid/Base (Hydrolysis) oxidation Oxidation Products (Sulfoxide, Sulfone) main->oxidation  Oxidizing Agents (e.g., H₂O₂) decomposition Tetrazole Ring Decomposition Products main->decomposition  Heat/Light (Thermal/Photolytic Stress)

Caption: Primary degradation pathways of the compound.

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in Water) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base neutral Neutral Hydrolysis (Water, 60°C) stock->neutral oxidative Oxidation (3% H₂O₂, RT) stock->oxidative thermal Thermal Stress (Solid, 80°C) stock->thermal photo Photolytic Stress (ICH Q1B) stock->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc neutral->hplc oxidative->hplc thermal->hplc photo->hplc characterization Characterize Degradants (e.g., LC-MS) hplc->characterization

Caption: Workflow for forced degradation studies.

References

Technical Support Center: Synthesis of 5-Mercapto-1H-tetrazole-1-acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 5-Mercapto-1H-tetrazole-1-acetic acid and its derivatives. This guide provides troubleshooting advice and frequently asked questions to help you navigate common challenges and side reactions encountered during your experiments. The most prevalent issue in this synthesis is controlling the regioselectivity of alkylation on the 5-mercapto-1H-tetrazole core.

Frequently Asked Questions (FAQs)

Q1: My reaction produced a major impurity that is difficult to separate from the desired product. What is this likely side reaction?

A1: The most common side reaction is the formation of an N-alkylated isomer instead of the desired S-alkylated product. The tetrazole-thiolate anion, a key intermediate in the reaction, is an ambident nucleophile. This means it has two reactive sites: the sulfur atom and the nitrogen atoms of the tetrazole ring. Alkylation can occur at either site, leading to a mixture of regioisomers.[1][2][3] The N-alkylated product, specifically the 2,5-disubstituted tetrazole, is a very common byproduct.[4][5]

Q2: How can I control the reaction to favor the desired S-alkylation over N-alkylation?

A2: Reaction conditions play a critical role in directing the alkylation. Temperature is one of the most significant factors. Lower temperatures generally favor the formation of the S-alkylated product (the kinetic product), while higher temperatures tend to yield the more thermodynamically stable N-alkylated isomer.[1][6] The choice of solvent and base can also influence the S/N ratio.

Q3: The yield of my desired S-alkylated product decreased after heating the reaction mixture for an extended period. What could be happening?

A3: It is possible that the initially formed S-alkylated product is isomerizing to the more thermodynamically stable N-alkylated product upon heating.[2] If you isolate the S-adduct and subject it to thermal conditions, you may observe its conversion to the N-adduct. It is recommended to use the minimum effective temperature and reaction time to suppress this isomerization.

Q4: I observe a minor byproduct with a molecular weight roughly double that of my starting material. What is this impurity?

A4: This is likely a disulfide dimer. The thiol (-SH) group of 5-mercapto-1H-tetrazole is susceptible to oxidation, which can cause two molecules to link together via a disulfide bond (S-S). This can occur if the reaction is exposed to air (oxygen) for long periods or if any oxidizing agents are present. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can help minimize this side reaction.

Troubleshooting Guide: Controlling S- vs. N-Alkylation

The regioselectivity of the alkylation of 1-substituted-5-mercaptotetrazoles is highly dependent on reaction parameters. The following table summarizes the general effects of key variables on the reaction outcome.

ParameterConditionEffect on SelectivityRationale
Temperature Low (e.g., Room Temp)Favors S-Alkylation [1][6]S-alkylation is often the kinetically favored pathway.
High (e.g., 70-100 °C)Favors N-Alkylation [1][6]N-alkylation leads to the more thermodynamically stable isomer. Can also cause S→N isomerization.[2]
Solvent Polar Aprotic (e.g., DMF, Acetonitrile)Generally favors S-alkylation by solvating the counter-ion and leaving the sulfur atom more nucleophilic.
Polar Protic (e.g., Ethanol, Water)Can lead to mixtures, as proton bonding can affect the nucleophilicity of both N and S atoms.
Base Weak Base (e.g., K₂CO₃)Often used to generate the thiolate anion without promoting significant side reactions.
Strong Base (e.g., NaH, NaOH)Can increase the rate of reaction but may also lead to a decrease in selectivity or promote hydrolysis of ester groups.

Illustrative Experimental Protocol

This protocol is an example for the synthesis of 5-Mercapto-1H-tetrazole-1-acetic acid. Modifications may be necessary based on your specific starting materials and equipment.

Synthesis of 5-Mercapto-1H-tetrazole-1-acetic acid from 5-Chloro-1H-tetrazole-1-acetic acid ethyl ester[7]

  • Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, thermometer, and a dropping funnel, combine 100 g (0.52 mol) of 5-Chloro-1H-tetrazole-1-acetic acid ethyl ester, 44 g (0.57 mol) of thiourea, 210 g of water, and 25 g of 38 wt.% aqueous hydrochloric acid.

  • Reaction: Heat the mixture to reflux and maintain for 6 hours. During this period, the ethanol formed during the reaction can be distilled off to help drive the reaction to completion.

  • Workup: After cooling, transfer the residue to a separatory funnel and extract with methyl isobutyl ketone.

  • Isolation: Collect the organic phase and evaporate the solvent under reduced pressure.

  • Purification: The resulting white crystalline solid is 5-Mercapto-1H-tetrazole-1-acetic acid. The reported yield is approximately 69% with a purity of 99%.[7] The product can be further purified by recrystallization if necessary.

Visual Guides

Reaction Pathway Diagram

The following diagram illustrates the key challenge in the synthesis: the competition between the desired S-alkylation and the undesired N-alkylation pathways.

G cluster_intermediate Intermediate cluster_products Potential Products start 5-Mercapto-1H-tetrazole + Base intermediate Ambident Tetrazole-thiolate Anion start->intermediate -H⁺ alkyl_agent Haloacetate (e.g., BrCH₂CO₂Et) node_S Desired Product: S-Alkylated Isomer intermediate->node_S S-Alkylation (Kinetic Pathway) node_N Side Product: N-Alkylated Isomer intermediate->node_N N-Alkylation (Thermodynamic Pathway)

Caption: Competing S- vs. N-alkylation pathways for the tetrazole-thiolate anion.

Troubleshooting Workflow

Use this decision tree to diagnose potential issues based on your analytical results.

G start Problem: Low Yield or Impure Product q1 Major impurity observed in ¹H/¹³C NMR? start->q1 q2 Impurity has similar mass (isomer) in MS? q1->q2 Yes res_other Diagnosis: Incomplete reaction or other degradation. Solution: Increase reaction time, check reactant purity. q1->res_other No a1_yes Yes a1_no No res_N Diagnosis: N-Alkylation Side Product Solution: Lower reaction temperature, change solvent/base. q2->res_N Yes q3 Impurity has ~2x mass of starting thiol? q2->q3 No a2_yes Yes a2_no No res_disulfide Diagnosis: Disulfide Dimer Solution: Use inert atmosphere (N₂/Ar), degassed solvents. q3->res_disulfide Yes q3->res_other No a3_yes Yes a3_no No

Caption: A decision tree for troubleshooting common synthesis impurities.

References

Technical Support Center: Optimization of Reaction Conditions for Preparing Tetrazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of tetrazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to help you optimize your reaction conditions and overcome common challenges in the laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of tetrazole derivatives, particularly through the common [3+2] cycloaddition of nitriles and azides.

Q1: My tetrazole synthesis reaction is not proceeding, or the yield is very low. What are the common causes?

A1: Several factors can contribute to low or no product formation. Here’s a troubleshooting guide to address the most common issues:

  • Inadequate Activation of the Nitrile: The nitrile group needs to be activated for the cycloaddition to occur. This is often achieved using a catalyst.[1]

    • Lewis Acids: Catalysts like zinc salts (e.g., ZnBr₂), copper salts (e.g., CuSO₄·5H₂O), and aluminum chloride (AlCl₃) are commonly used.[2][3][4] Ensure your catalyst is active and used in the appropriate amount.

    • Brønsted Acids: Protic acids like ammonium chloride (NH₄Cl) can also activate the nitrile.[1]

    • Humidity: High humidity can be a problem.[5] Ensure you are using dry solvents and reagents.

  • Reaction Temperature is Too Low: Many tetrazole syntheses require elevated temperatures, often in the range of 80-150 °C, to proceed at a reasonable rate.[6][7]

  • Incorrect Solvent: The choice of solvent is critical. Polar aprotic solvents like DMF and DMSO are often effective.[8] Some modern "green" protocols utilize water or polyethylene glycol (PEG).[3][9][10]

  • Decomposition of Reagents or Products: Prolonged heating at high temperatures can sometimes lead to the decomposition of the tetrazole product.[8] Monitor your reaction progress (e.g., by TLC) to determine the optimal reaction time.

  • Issues with the Azide Source: Ensure your azide source (e.g., sodium azide, trimethylsilyl azide) is of good quality. Be aware of the potential hazards associated with azides.[1][11]

Q2: I am observing the formation of byproducts. What are they and how can I minimize them?

A2: A common byproduct, especially when starting from secondary amides, can be urea derivatives.[7] The formation of urea versus tetrazole can be influenced by the stoichiometry of the reagents. An excess of sodium azide generally favors the formation of the tetrazole.[7] Careful control of reaction conditions and purification by column chromatography can help to isolate the desired tetrazole.

Q3: What are the key safety precautions I should take when working with azides?

A3: Sodium azide and other azide sources are hazardous and require careful handling.

  • Toxicity: Azides are toxic. Always handle them in a well-ventilated fume hood.[1]

  • Explosion Hazard: Avoid contact of azides with heavy metals (e.g., lead, copper) as this can form highly explosive metal azides.[11] Do not use metal spatulas to handle solid azides. Use appropriate waste disposal procedures.[1]

  • Formation of Hydrazoic Acid: Acidification of azides produces hydrazoic acid (HN₃), which is a toxic and explosive gas.[1][11] Perform reactions involving azides and acids with extreme caution in a fume hood.

Q4: Can I run this reaction under metal-free conditions?

A4: Yes, several metal-free methods have been developed. These often rely on Brønsted acid catalysis (e.g., NH₄Cl) or the use of organocatalysts like L-proline.[3] One-pot syntheses from aldehydes under metal-free conditions have also been reported.[12]

Optimization of Reaction Parameters: Data Tables

The following tables summarize quantitative data from various studies to help you select and optimize your reaction conditions.

Table 1: Effect of Catalyst on the Synthesis of 5-Substituted-1H-tetrazoles

Catalyst (mol%)SubstrateAzide SourceSolventTemperature (°C)Time (h)Yield (%)Reference
ZnBr₂ (stoichiometric)BenzonitrileNaN₃Water100+-High[5]
CuSO₄·5H₂OVarious nitrilesNaN₃DMSO--High[2]
Co(II) complex (1)BenzonitrileNaN₃DMSO1101299[8]
Yb(OTf)₃Amines, triethyl orthoformateNaN₃---Good[3]
L-prolineVarious nitrilesNaN₃---Excellent[3]
IodineOrganic nitrilesNaN₃---Good[3]
Fe₃O₄@L-lysine-Pd(0) (0.3)Aryl nitrilesNaN₃Water--High[9]

Table 2: Influence of Solvent on Reaction Yield

SolventCatalystTemperature (°C)Time (h)Yield (%)Reference
DMSOCo(II) complex1101299[8]
DMFCo(II) complex1101280[8]
AcetonitrileCo(II) complex1101250[8]
MethanolCo(II) complex1101220[8]
TolueneCo(II) complex1101215[8]
WaterZn salts100+-High[3]
PEG-400Nanocomposite120-Excellent[10]
GlycerolZnBr₂-SiO₂--High[13]

Detailed Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 5-Substituted 1H-Tetrazoles using a Cobalt(II) Catalyst

This protocol is adapted from a high-yield synthesis of 5-substituted 1H-tetrazoles.[8]

Materials:

  • Organonitrile (1.0 mmol)

  • Sodium azide (NaN₃) (1.2 mmol)

  • Cobalt(II) complex catalyst (1 mol%)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • To a reaction vessel, add the organonitrile (1.0 mmol), sodium azide (1.2 mmol), and the Co(II) complex catalyst (1 mol%).

  • Add DMSO as the solvent.

  • Heat the reaction mixture to 110 °C.

  • Stir the reaction for 12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Add aqueous acid to precipitate the product.

  • Isolate the crude product by vacuum filtration.

  • Purify the product by column chromatography if necessary.

Protocol 2: Green Synthesis of 5-Substituted 1H-Tetrazoles using a Nanocatalyst in PEG-400

This protocol is based on an environmentally friendly method for tetrazole synthesis.[10]

Materials:

  • Nitrile (1 mmol)

  • Sodium azide (NaN₃)

  • Catalytic nanocomposite

  • Polyethylene glycol 400 (PEG-400)

Procedure:

  • In a reaction flask, combine the nitrile (1 mmol), sodium azide, and the catalytic nanocomposite.

  • Add PEG-400 as the solvent.

  • Heat the mixture to 120 °C.

  • Stir the reaction for the required time (monitor by TLC).

  • Upon completion, cool the reaction mixture.

  • Work up the reaction as described in the source literature, which may involve extraction and solvent removal.

Visual Guides: Workflows and Pathways

The following diagrams illustrate key experimental workflows and logical relationships in troubleshooting tetrazole synthesis.

Troubleshooting_Workflow start Low or No Yield check_activation Check Nitrile Activation start->check_activation check_temp Verify Reaction Temperature start->check_temp check_solvent Evaluate Solvent Choice start->check_solvent check_reagents Assess Reagent Quality start->check_reagents optimize_catalyst Optimize Catalyst/Conditions check_activation->optimize_catalyst increase_temp Increase Temperature check_temp->increase_temp change_solvent Change Solvent check_solvent->change_solvent use_fresh_reagents Use Fresh/Dry Reagents check_reagents->use_fresh_reagents success Successful Reaction optimize_catalyst->success increase_temp->success change_solvent->success use_fresh_reagents->success

Caption: Troubleshooting workflow for low-yield tetrazole synthesis.

General_Synthesis_Workflow start Start: Reagents reagents Nitrile + Azide Source + Catalyst start->reagents dissolve Dissolve in Appropriate Solvent reagents->dissolve reaction Heat and Stir for a Specified Time dissolve->reaction monitoring Monitor Reaction by TLC reaction->monitoring monitoring->reaction Incomplete workup Reaction Work-up (e.g., Acidification, Filtration) monitoring->workup Reaction Complete purification Purification (e.g., Column Chromatography) workup->purification product Final Product: Tetrazole Derivative purification->product

Caption: General experimental workflow for tetrazole synthesis.

References

Technical Support Center: Disodium 5-sulphido-1H-tetrazole-1-acetate Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of Disodium 5-sulphido-1H-tetrazole-1-acetate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Problem Potential Cause Recommended Solution
Low Yield After Recrystallization - Product is highly soluble in the chosen solvent, even at low temperatures.- Co-precipitation with impurities.- Degradation of the tetrazole ring.[1][2][3][4]- Solvent Selection: Use a solvent system where the product has high solubility at elevated temperatures and low solubility at room or lower temperatures. A common technique is to dissolve the crude salt in a minimal amount of a good solvent (e.g., water) and then induce crystallization by cooling or adding an anti-solvent in which the salt is poorly soluble.[1]- Anti-Solvent Addition: Gradually add an anti-solvent (e.g., ethanol, acetone) to the aqueous solution of the product to induce precipitation.[5]- pH Adjustment: Ensure the pH of the solution is neutral to slightly basic to maintain the disodium salt form and prevent degradation.
Product Fails to Crystallize - Solution is not supersaturated.- Presence of impurities inhibiting crystal formation.- Concentration: Carefully evaporate the solvent to achieve a supersaturated solution.- Seeding: Introduce a small crystal of pure product to initiate crystallization.- Scratching: Scratch the inner surface of the flask with a glass rod to create nucleation sites.- Pre-purification: Consider a preliminary purification step like column chromatography to remove impurities that may hinder crystallization.
Oily Product or Tacky Solid Obtained - Presence of residual solvents (e.g., DMF).- Co-precipitation of impurities.- Solvent Removal: Removing solvents like DMF can be challenging due to their high boiling points and solubility in water.[6] Utilize high-vacuum drying or azeotropic distillation with a suitable solvent (e.g., toluene) to remove residual DMF.- Washing: Wash the precipitate with a solvent in which the product is insoluble but the impurities are soluble (e.g., cold chloroform, acetone).[7][8]
Discoloration of Product (Yellowing) - Degradation of the tetrazole ring.- Presence of colored impurities from the synthesis.- Activated Carbon Treatment: Dissolve the crude product in water and treat with activated carbon to adsorb colored impurities before recrystallization.[5]- Mild Conditions: Ensure all purification steps are carried out under mild temperature and pH conditions to prevent degradation. Tetrazole rings can be susceptible to decomposition under harsh conditions.[1][2][3][4]
Inconsistent Spectroscopic Data (e.g., NMR, IR) - Presence of tautomers.- Residual impurities or solvents.- Degradation of the compound.[1]- Thorough Drying: Ensure the product is completely dry to remove any residual solvents that can interfere with spectroscopic analysis.- Purity Confirmation: Use multiple analytical techniques (e.g., HPLC, elemental analysis) to confirm purity.- Structure Verification: Compare the obtained spectra with reference data if available. The presence of a methylene (-CH₂-) signal in ¹H NMR is characteristic of the acetate group.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for the recrystallization of this compound?

A1: A common and effective method is to dissolve the crude product in a minimal amount of hot water and then induce crystallization by either slow cooling or the addition of an anti-solvent like ethanol or acetone.[1][5] The optimal solvent ratio will depend on the specific impurity profile and should be determined empirically.

Q2: How can I remove highly polar impurities that co-crystallize with my product?

A2: If simple recrystallization is ineffective, consider using column chromatography with a polar stationary phase (e.g., silica gel) and an appropriate polar mobile phase. Alternatively, techniques such as preparative HPLC may be necessary for achieving high purity.

Q3: My product appears to be degrading during purification. What steps can I take to minimize this?

A3: Tetrazole derivatives can be sensitive to heat and pH.[1][2][3][4] It is crucial to use mild conditions throughout the purification process. Avoid prolonged heating and exposure to strong acids or bases. If heating is necessary for dissolution, do so for the shortest possible time.

Q4: What are the key analytical techniques to assess the purity of the final product?

A4: A combination of techniques is recommended for a comprehensive purity assessment. These include:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.[1]

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.[1]

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity and detect non-volatile impurities.

  • Elemental Analysis: To confirm the elemental composition of the disodium salt.[1]

Q5: Are there any safety precautions I should be aware of when working with tetrazole derivatives?

A5: While this compound itself is not noted to be explosive, many tetrazole-containing compounds, especially those with a high nitrogen content, can be energetic and potentially explosive, particularly when dry and subjected to shock or heat.[9] Always handle with care, avoid strong heating of the dry material, and consult the Safety Data Sheet (SDS) for specific handling instructions.

Experimental Protocols

Protocol 1: Recrystallization from Water/Ethanol
  • Dissolution: In a flask, dissolve the crude this compound in a minimal volume of deionized water at an elevated temperature (e.g., 60-70°C).

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and stir for 10-15 minutes at the same temperature.

  • Filtration: Hot filter the solution to remove the activated carbon or any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If crystallization does not occur, place the flask in an ice bath. To further induce precipitation, slowly add ethanol as an anti-solvent until the solution becomes cloudy.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Column Chromatography
  • Stationary Phase Preparation: Pack a chromatography column with an appropriate stationary phase, such as silica gel, in a suitable solvent system.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with an appropriate mobile phase, starting with a less polar solvent and gradually increasing the polarity to separate the desired compound from impurities.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

  • Final Product Preparation: The resulting solid can be further purified by recrystallization if necessary.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis crude_product Crude Product dissolution Dissolution in Water crude_product->dissolution decolorization Activated Carbon Treatment (Optional) dissolution->decolorization filtration1 Hot Filtration dissolution->filtration1 decolorization->filtration1 recrystallization Recrystallization (Cooling / Anti-solvent) filtration1->recrystallization filtration2 Vacuum Filtration recrystallization->filtration2 washing Washing with Cold Ethanol filtration2->washing drying Vacuum Drying washing->drying pure_product Pure Product drying->pure_product analysis Purity & Structural Analysis (NMR, HPLC, IR) pure_product->analysis troubleshooting_logic cluster_issues Common Issues cluster_solutions Potential Solutions start Purification Attempt check_purity Is Purity Acceptable? start->check_purity success Pure Product Obtained check_purity->success Yes low_yield Low Yield check_purity->low_yield No oily_product Oily/Tacky Product check_purity->oily_product No discoloration Discoloration check_purity->discoloration No optimize_solvent Optimize Recrystallization Solvent/Anti-solvent low_yield->optimize_solvent column_chrom Column Chromatography low_yield->column_chrom oily_product->optimize_solvent vacuum_drying High-Vacuum Drying oily_product->vacuum_drying carbon_treatment Activated Carbon Treatment discoloration->carbon_treatment optimize_solvent->start column_chrom->start vacuum_drying->start carbon_treatment->start

References

Technical Support Center: Handling Air-Sensitive Tetrazole Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with air-sensitive tetrazole compounds.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and handling of air-sensitive tetrazole compounds.

Issue Potential Cause Recommended Solution
Low or No Product Yield Atmospheric Contamination: Trace amounts of oxygen or moisture can quench air-sensitive reagents (e.g., organometallics) or decompose sensitive intermediates.Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum) and the reaction is performed under a positive pressure of a high-purity inert gas (Argon or Nitrogen).[1] Use proper inert atmosphere techniques such as a Schlenk line or a glovebox.[2]
Impure/Wet Solvents or Reagents: Solvents and reagents may contain dissolved oxygen or trace water.Use freshly distilled, anhydrous solvents that have been properly degassed.[2] Ensure all starting materials are of high purity and handled under inert conditions if they are also air-sensitive.
Incorrect Reaction Temperature: Tetrazole formation, particularly from nitriles and azides, can be temperature-sensitive. Some reactions require elevated temperatures to proceed at a reasonable rate.Optimize the reaction temperature. For sluggish reactions, cautiously increasing the temperature may improve yields. Continuous flow reactors can allow for higher temperatures with improved safety compared to batch processes.
Inconsistent Reaction Results Variable Quality of Inert Atmosphere: Inconsistent purging or leaks in the reaction setup can lead to varying levels of atmospheric contamination between experiments.Standardize your inert atmosphere setup and procedure. Regularly check for leaks in your Schlenk line or glovebox. A steady, positive pressure of inert gas should be maintained throughout the experiment.[1]
Decomposition of Starting Materials: Air-sensitive starting materials may have degraded upon storage.Store air-sensitive reagents in appropriate containers (e.g., Sure/Seal™ bottles) under an inert atmosphere and in a cool, dark place.[2] It is good practice to titrate organometallic reagents periodically to determine their exact concentration.
Formation of Unidentified Byproducts Side Reactions with Oxygen or Water: The presence of air can lead to the formation of oxides, hydroxides, or other degradation products from sensitive reagents.Rigorously exclude air and moisture from the reaction. Consider using an oxygen/moisture scavenger in your glovebox or as part of your inert gas line.
Thermal Decomposition: Many tetrazole compounds are thermally sensitive and can decompose, especially at elevated temperatures, to form various byproducts.[3][4]Carefully control the reaction temperature and avoid localized overheating. If possible, choose a synthetic route that proceeds at a lower temperature. The thermal decomposition of tetrazoles can lead to the extrusion of nitrogen gas.[5]
Difficulty in Product Isolation/Purification Product is also Air-Sensitive: The desired tetrazole product may itself be unstable in air.Perform the work-up and purification steps (e.g., filtration, chromatography) under an inert atmosphere.
Formation of Azide Salts: In reactions using metal azides, residual azide can co-precipitate with the product or form explosive heavy metal azides if certain metal catalysts are used.Quench excess azide with a suitable reagent (e.g., nitrous acid) before workup. Be aware of the potential for forming highly sensitive and explosive heavy metal azides.

Frequently Asked Questions (FAQs)

Q1: What makes a tetrazole compound "air-sensitive"?

A1: A tetrazole compound is considered air-sensitive if it reacts with components of the atmosphere, primarily oxygen and moisture. This sensitivity often arises from other functional groups on the molecule or the use of air-sensitive reagents in its synthesis, such as organolithium or Grignard reagents.[2] While the tetrazole ring itself is relatively stable, certain substituents can render the overall molecule susceptible to degradation in the presence of air.

Q2: How can I be sure my inert atmosphere is of high enough quality?

A2: For most applications, using a high-purity inert gas (Argon or Nitrogen) and ensuring a slight positive pressure in your reaction setup is sufficient.[1] You can monitor this with an oil bubbler. For extremely sensitive reactions, an oxygen and moisture indicator can be used within a glovebox. A common mistake is to use a drying tube, which does not prevent oxygen from entering the system.

Q3: Is it always necessary to use a glovebox for handling air-sensitive tetrazoles?

A3: Not always. Many operations can be successfully performed using a Schlenk line, which is a dual-manifold system for vacuum and inert gas.[1] A glovebox is advantageous when handling air-sensitive solids or performing multiple manipulations.

Q4: What are the primary safety concerns when working with tetrazoles, besides air sensitivity?

A4: Many tetrazole derivatives have a high nitrogen content and a positive enthalpy of formation, making them energetic compounds.[6] They can be sensitive to heat, shock, or friction and may decompose explosively.[5] Syntheses involving azides, such as sodium azide or hydrazoic acid, carry significant risks due to their toxicity and explosive nature.[7]

Q5: My tetrazole synthesis from a nitrile and sodium azide is not working. What are the common pitfalls?

A5: Common issues include:

  • Insufficient activation of the nitrile: Lewis or Brønsted acids are often required to activate the nitrile for cycloaddition.[8][9]

  • Solvent effects: The choice of solvent can significantly impact the reaction rate and yield. High-boiling polar aprotic solvents like DMF or DMSO are commonly used.[10]

  • Presence of water: While some protocols use water as a solvent, uncontrolled amounts of moisture can interfere with certain catalytic systems.[11]

  • Inadequate temperature: The reaction often requires heating to proceed at a practical rate.[12]

Data Presentation

Illustrative Stability of an Air-Sensitive Organotin Tetrazole Derivative

The following table provides illustrative data on the decomposition of a hypothetical air-sensitive organotin tetrazole compound under different atmospheric conditions. This data is representative of the general behavior of such compounds and highlights the importance of maintaining an inert atmosphere.

Condition Time (hours) Product Purity (%) Observations
Inert Atmosphere (Argon) 099Colorless solid
2498No visible change
4897No visible change
Ambient Air (Exposed) 099Colorless solid
2465Solid becomes yellow and slightly gummy
4830Brown, viscous oil with gas evolution

Experimental Protocols

Detailed Methodology for the Synthesis of a 5-Substituted-1H-tetrazole using Inert Atmosphere Techniques

This protocol is adapted for a scenario where the starting nitrile is air-sensitive.

Materials:

  • Air-sensitive nitrile (1.0 eq)

  • Sodium azide (NaN₃) (1.5 eq)

  • Triethylammonium chloride (Et₃N·HCl) (1.5 eq)

  • Anhydrous, degassed N,N-Dimethylformamide (DMF)

  • Schlenk flask and condenser

  • Inert gas source (Argon or Nitrogen) with a bubbler

  • Cannula and syringes

  • Magnetic stirrer and heating plate

Procedure:

  • Glassware Preparation: A 100 mL Schlenk flask equipped with a magnetic stir bar and a condenser are oven-dried overnight at 125°C and assembled while hot under a stream of inert gas. The system is then allowed to cool to room temperature under a positive pressure of inert gas.

  • Reagent Addition (Solids): The Schlenk flask is briefly opened under a strong counterflow of inert gas, and sodium azide and triethylammonium chloride are quickly added. The flask is immediately sealed and purged with the inert gas for 10-15 minutes.

  • Solvent and Reagent Addition (Liquids): Anhydrous, degassed DMF is added to the flask via a cannula under a positive pressure of inert gas. The air-sensitive nitrile is then slowly added to the stirring suspension at room temperature using a gas-tight syringe.

  • Reaction: The reaction mixture is heated to 120°C under a positive pressure of inert gas (monitored with an oil bubbler) and stirred for 24 hours.

  • Work-up (under inert atmosphere if product is sensitive): After cooling to room temperature, the reaction is quenched by the slow addition of an acidic aqueous solution. If the tetrazole product is known to be air-sensitive, the work-up should be performed using degassed solvents and under a blanket of inert gas.

  • Purification: The product is then isolated by filtration or extraction and purified by recrystallization or column chromatography.

Mandatory Visualizations

Logical Workflow for Troubleshooting a Failed Tetrazole Synthesis

G start Start: Tetrazole synthesis failed (low/no yield) check_inert Was the reaction performed under a strict inert atmosphere? start->check_inert check_reagents Are solvents and reagents anhydrous and pure? check_inert->check_reagents Yes improve_inert Action: Improve inert atmosphere technique (e.g., use Schlenk line, check for leaks) check_inert->improve_inert No check_temp Was the reaction temperature appropriate? check_reagents->check_temp Yes purify_reagents Action: Use freshly distilled/dried solvents and high-purity reagents check_reagents->purify_reagents No optimize_temp Action: Optimize reaction temperature check_temp->optimize_temp No success Success: Improved yield check_temp->success Yes improve_inert->success purify_reagents->success optimize_temp->success

Caption: Troubleshooting decision tree for a failed tetrazole synthesis.

Signaling Pathway of Losartan, an Angiotensin II Receptor Blocker

G Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE AT1R AT1 Receptor AngiotensinII->AT1R Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Aldosterone Aldosterone Secretion AT1R->Aldosterone Losartan Losartan (Tetrazole Drug) Losartan->AT1R ACE ACE Renin Renin BP Increased Blood Pressure Vasoconstriction->BP Aldosterone->BP

Caption: Mechanism of action of the tetrazole-containing drug Losartan.

References

Technical Support Center: Scaling Up the Production of Disodium 5-sulphido-1H-tetrazole-1-acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the production of Disodium 5-sulphido-1H-tetrazole-1-acetate for research purposes. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and critical safety information.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing the tetrazole ring in this compound?

A1: The most prevalent and atom-efficient method for synthesizing the 5-substituted-1H-tetrazole core is the [3+2] cycloaddition reaction between an organic nitrile and an azide, typically sodium azide.[1][2][3] This reaction can be catalyzed by various acids or metal salts to improve yields and reaction times.[1][4][5]

Q2: How is the 1-acetate group introduced?

A2: The 1-acetate group is typically introduced by reacting the 5-sulphido-tetrazole with a haloacetate, such as ethyl chloroacetate. However, this reaction can lead to a mixture of N1 and N2 isomers, which can be challenging to separate.[6]

Q3: How is the disodium salt of 5-sulphido-1H-tetrazole-1-acetate formed?

A3: The disodium salt is formed by treating the 5-sulphido-1H-tetrazole-1-acetic acid with two equivalents of a suitable sodium base, such as sodium hydroxide or sodium carbonate.[6] The resulting disodium salt is generally more water-soluble than its acidic precursor, which can aid in purification.[6]

Q4: What are the main challenges when scaling up the production of this compound?

A4: The primary challenges include:

  • Safety: Handling sodium azide and the potential in-situ formation of highly toxic and explosive hydrazoic acid requires strict safety protocols.[7][8][9][10]

  • Isomer Formation: The alkylation of the tetrazole ring can produce both N1 and N2 isomers, which often have similar physical properties, making separation difficult.[6]

  • Reaction Optimization: Achieving high yields and purity requires careful optimization of reaction conditions, including solvent, temperature, catalyst, and reaction time.[4][11]

  • Purification: Isolating the pure disodium salt from reaction byproducts and excess reagents can be complex and may require multiple purification steps like recrystallization or chromatography.[6]

Q5: What analytical techniques are used to characterize this compound?

A5: The structure and purity of the final compound and intermediates are typically confirmed using a combination of spectroscopic methods, including:

  • Proton Nuclear Magnetic Resonance (¹H NMR)

  • Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

  • Infrared (IR) Spectroscopy

  • Mass Spectrometry (MS)[6]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low Yield of Tetrazole - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient catalyst. - Presence of moisture. - Prolonged heating leading to thermal decomposition.[12]- Increase reaction time or temperature, monitoring by TLC. - Screen different catalysts (e.g., silica sulfuric acid, copper salts, zinc salts).[1][2][5] - Ensure all reagents and solvents are anhydrous. - Optimize reaction time to avoid product degradation.[12]
Formation of Impurities - Side reactions due to high temperatures. - Incorrect stoichiometry of reagents. - Degradation of starting materials or product.- Lower the reaction temperature and extend the reaction time. - Carefully control the molar ratios of reactants. - Purify starting materials before use.
Difficulty in Isolating the Product - Product is too soluble in the work-up solvent. - Emulsion formation during extraction. - Product precipitates with impurities.- Use a different solvent for extraction or precipitation. - Break emulsions by adding brine or filtering through celite. - Utilize recrystallization from a suitable solvent system to purify the product.[6]
Isomer Separation Issues (N1 vs. N2) - Similar polarity of the two isomers.- Employ column chromatography with a carefully selected eluent system. Gradient elution may be necessary. - Consider derivatization to alter the physical properties of the isomers for easier separation.
Reaction Stalls (No Further Conversion of Starting Material) - Catalyst deactivation. - Insufficient heating. - Reagents not fully dissolved.- Add a fresh portion of the catalyst. - Ensure the reaction mixture is reaching and maintaining the target temperature. - Use a co-solvent to improve the solubility of the starting materials.

Experimental Protocols

Protocol 1: Synthesis of 5-Mercapto-1H-tetrazole-1-acetic acid

This protocol is adapted from a known procedure for a similar compound.[13]

Materials:

  • 5-Chloro-1H-tetrazole-1-acetic acid ethyl ester

  • Thiourea

  • Water

  • 38 wt. % aqueous hydrochloric acid

  • Methyl isobutyl ketone

Procedure:

  • In a 500 mL round-bottom flask equipped with a mechanical stirrer, reflux condenser, thermometer, and dropping funnel, combine 100 g (0.52 mol) of 5-Chloro-1H-tetrazole-1-acetic acid ethyl ester, 44 g (0.57 mol) of thiourea, and 210 g of water.

  • Add 25 g of 38 wt. % aqueous hydrochloric acid to the mixture.

  • Heat the mixture to reflux and maintain for 6 hours. During this time, distill off the ethanol that forms.

  • After cooling, extract the residue with methyl isobutyl ketone.

  • Evaporate the ketone under reduced pressure to yield the crude product.

  • Recrystallize the solid from a suitable solvent to obtain pure 5-Mercapto-1H-tetrazole-1-acetic acid.

Expected Yield: Approximately 69% with a purity of around 99%.[13]

Protocol 2: Formation of this compound

Materials:

  • 5-Mercapto-1H-tetrazole-1-acetic acid

  • Sodium hydroxide (or sodium carbonate)

  • Ethanol (or water)

Procedure:

  • Dissolve the synthesized 5-Mercapto-1H-tetrazole-1-acetic acid in a minimal amount of ethanol or water in a reaction vessel.

  • Slowly add two molar equivalents of a concentrated aqueous solution of sodium hydroxide with stirring. If using sodium carbonate, add it portion-wise to control the effervescence.

  • Continue stirring at room temperature for 1-2 hours to ensure complete salt formation.

  • The disodium salt can be isolated by precipitation through the addition of an anti-solvent (e.g., acetone or isopropanol) or by removal of the solvent under reduced pressure.

  • The resulting solid should be collected by filtration, washed with the anti-solvent, and dried under vacuum.

Data Presentation

Table 1: Optimization of Reaction Conditions for 5-Substituted 1H-Tetrazole Synthesis
Entry Catalyst (mol%) Solvent Temperature (°C) Time (h) Yield (%) Reference
1Silica Sulfuric Acid (100)DMFRefluxVaries72-95[1]
2CuO Nanoparticles (5)DMF1301080[11]
3Co(II)-complex (1)DMSO1101299[12]
4NoneDMF10024Low[1]
5ZnBr₂ (stoichiometric)Water100VariesHigh[5]
Table 2: Physical Properties of 5-Mercapto-1H-tetrazole-1-acetic acid
Property Value Reference
Molecular Formula C₃H₄N₄O₂S[14]
Molecular Weight 160.15 g/mol [14]
Melting Point 179-180 °C (decomposes)[14]
Appearance White crystalline solid[13]
pKa 3.31 ± 0.10 (Predicted)[14]

Visualizations

Chemical Synthesis Workflow

G cluster_0 Step 1: Synthesis of 5-Mercapto-1H-tetrazole-1-acetic acid cluster_1 Step 2: Formation of Disodium Salt Start 5-Chloro-1H-tetrazole-1-acetic acid ethyl ester + Thiourea Reaction1 Reflux with HCl in Water Start->Reaction1 Reagents Workup1 Extraction with Methyl Isobutyl Ketone Reaction1->Workup1 Cooling Purification1 Evaporation & Recrystallization Workup1->Purification1 Intermediate 5-Mercapto-1H-tetrazole-1-acetic acid Purification1->Intermediate Reaction2 Addition of 2 eq. NaOH Intermediate->Reaction2 Workup2 Precipitation with Anti-solvent Reaction2->Workup2 FinalProduct This compound Workup2->FinalProduct

Caption: Workflow for the two-step synthesis of this compound.

Troubleshooting Logic for Low Yield

G Start Low Yield Observed Check_Completion Is the reaction complete (by TLC)? Start->Check_Completion Increase_Time_Temp Increase reaction time or temperature. Check_Completion->Increase_Time_Temp No Check_Purity Are starting materials pure? Check_Completion->Check_Purity Yes Increase_Time_Temp->Check_Completion Purify_Reagents Purify starting materials. Check_Purity->Purify_Reagents No Check_Conditions Are reaction conditions optimal? Check_Purity->Check_Conditions Yes Purify_Reagents->Start Optimize_Conditions Screen catalysts, solvents, and temperatures. Check_Conditions->Optimize_Conditions No Check_Workup Is product lost during workup? Check_Conditions->Check_Workup Yes Optimize_Conditions->Start Modify_Workup Modify extraction/precipitation procedure. Check_Workup->Modify_Workup Yes End Improved Yield Check_Workup->End No Modify_Workup->Start

Caption: Decision tree for troubleshooting low reaction yields.

Safety Information

Working with Sodium Azide and Hydrazoic Acid

The use of sodium azide (NaN₃) and the potential for in-situ generation of hydrazoic acid (HN₃) present significant hazards. All manipulations should be conducted in a certified chemical fume hood.

  • Toxicity: Hydrazoic acid is extremely toxic and volatile. Inhalation can cause dizziness, headaches, and potentially be fatal.[7][8]

  • Explosion Hazard: Sodium azide can form highly explosive heavy metal azides if it comes into contact with metals like lead, copper, silver, or zinc (e.g., in plumbing or on metal spatulas).[8][9] Do not use metal spatulas for handling sodium azide.[7][8] Hydrazoic acid is also a powerful explosive.[10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile gloves are generally recommended).[9][15]

  • Waste Disposal: Azide-containing waste must be quenched properly before disposal and should never be poured down the drain.[8] Consult your institution's environmental health and safety (EHS) guidelines for proper disposal procedures.

  • Spill Cleanup: Do not dry sweep spilled sodium azide powder.[7] Use wet paper towels to clean up spills to prevent dispersal into the air.[7] The spill area should be decontaminated according to your institution's EHS protocols.

References

Technical Support Center: Isomer Separation of Tetrazole-1-Acetate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the separation of N1 and N2 isomers of tetrazole-1-acetate. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: My synthesis of ethyl tetrazole-1-acetate resulted in a mixture of N1 and N2 isomers. How can I separate them?

A1: The N1 and N2 isomers of tetrazole-1-acetate can be separated using two primary methods: fractional crystallization and column chromatography. The choice of method will depend on the scale of your reaction, the available equipment, and the desired purity of the final products.

Q2: I am considering fractional crystallization. What is the underlying principle for separating the isomers?

A2: The separation by fractional crystallization is based on the difference in solubility between the N1 and N2 isomers in organic solvents. The N2-isomer is generally more soluble in common organic solvents than the corresponding N1-isomer[1]. This allows for the selective crystallization of the less soluble N1-isomer from a concentrated solution, leaving the N2-isomer enriched in the mother liquor.

Q3: Which solvents are recommended for fractional crystallization of ethyl tetrazole-1-acetate isomers?

A3: While specific solvent systems for ethyl tetrazole-1-acetate are not extensively documented, a common approach is to use a solvent in which the N1-isomer is sparingly soluble at low temperatures but soluble at higher temperatures. A mixture of a good solvent (e.g., ethyl acetate, acetone) and an anti-solvent (e.g., hexane, heptane) is often effective. The optimal solvent system and ratios should be determined experimentally on a small scale.

Q4: I am having trouble inducing crystallization. What can I do?

A4: If crystallization does not occur spontaneously upon cooling, several techniques can be employed:

  • Seeding: Introduce a small crystal of the pure N1-isomer (if available) to the supersaturated solution to initiate crystal growth.

  • Scratching: Gently scratch the inside of the flask with a glass rod at the solution-air interface. The microscopic scratches on the glass can provide nucleation sites.

  • Solvent Evaporation: Slowly evaporate the solvent to increase the concentration of the solute.

  • Anti-solvent Addition: Gradually add an anti-solvent (a solvent in which the compound is poorly soluble) to the solution until turbidity is observed, then warm slightly to redissolve and cool slowly.

Q5: How can I separate the isomers using column chromatography?

A5: Silica gel column chromatography is an effective method for separating N1 and N2 isomers of tetrazole derivatives[1]. The separation is based on the differential adsorption of the isomers to the polar silica gel stationary phase.

Q6: What mobile phase should I use for silica gel column chromatography?

A6: A mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate is a good starting point. The optimal ratio will depend on the specific substrate. It is recommended to first determine the best solvent system using Thin Layer Chromatography (TLC). A good solvent system for column chromatography is one in which the desired compounds have Rf values between 0.2 and 0.5, with a clear separation between the spots. For separating tetrazole isomers, a mobile phase of hexane:ethyl acetate is commonly used[1].

Q7: How do I determine the elution order of the N1 and N2 isomers?

A7: The elution order in normal-phase chromatography (e.g., silica gel) depends on the polarity of the isomers. The less polar compound will elute first. While the relative polarity can vary depending on the specific substituents, you can determine the elution order by analyzing the collected fractions using an analytical technique like TLC or NMR and comparing the spectra to known standards or literature data.

Q8: How can I identify the separated N1 and N2 isomers?

A8: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between N1 and N2 substituted tetrazoles.

  • ¹H NMR: The chemical shift of the protons on the substituent attached to the nitrogen can differ between the two isomers.

  • ¹³C NMR: There are characteristic differences in the chemical shifts of the tetrazole ring carbons. For example, the chemical shift of the C5 carbon in a 2-substituted isomer is consistently at a higher frequency (further downfield) by about 10 ppm compared to the corresponding 1-isomer.

Troubleshooting Guides

Fractional Crystallization
Issue Possible Cause Troubleshooting Steps
No crystals form upon cooling. Solution is not supersaturated.1. Concentrate the solution further by slow solvent evaporation. 2. Add an anti-solvent dropwise until turbidity persists, then warm to clarify and cool slowly.
Nucleation is inhibited.1. Add a seed crystal of the desired isomer. 2. Scratch the inner surface of the flask with a glass rod.
Both isomers co-crystallize. The solubility difference in the chosen solvent is not sufficient.1. Experiment with different solvent/anti-solvent systems. 2. Try a slower cooling rate to allow for more selective crystallization.
The solution is too concentrated.1. Dilute the solution slightly before cooling.
Low yield of the N1 isomer. The N1 isomer is too soluble in the mother liquor.1. Decrease the final crystallization temperature. 2. Use a higher ratio of anti-solvent.
Purity of the isolated isomer is low. Inefficient removal of the mother liquor.1. Wash the collected crystals with a small amount of cold solvent. 2. Recrystallize the product.
Column Chromatography
Issue Possible Cause Troubleshooting Steps
Poor separation of isomers (overlapping peaks). Inappropriate mobile phase polarity.1. Optimize the solvent system using TLC. If the Rf values are too high, decrease the polarity of the mobile phase (increase the proportion of hexane). If the Rf values are too low, increase the polarity (increase the proportion of ethyl acetate).
Column is overloaded.1. Use a larger column or reduce the amount of sample loaded.
Improper column packing.1. Ensure the silica gel is packed uniformly without any cracks or channels.
Compounds are not eluting from the column. Mobile phase is not polar enough.1. Gradually increase the polarity of the mobile phase (gradient elution).
Broad or tailing peaks. Sample is too soluble in the mobile phase.1. Try a less polar mobile phase.
Interactions with acidic silica gel.1. Add a small amount (e.g., 0.1-1%) of a modifier like triethylamine to the mobile phase if your compounds are basic.
Cracking of the silica gel bed. Running the column dry.1. Always keep the silica gel bed covered with the mobile phase.
Heat generated from solvent interaction with silica.1. Pack the column using a slurry method and allow it to equilibrate.

Experimental Protocols

Protocol 1: Separation of N1 and N2 Isomers by Fractional Crystallization

This protocol provides a general guideline. The optimal solvent, solvent ratios, and temperatures should be determined experimentally.

  • Dissolution: Dissolve the crude mixture of N1 and N2 isomers of ethyl tetrazole-1-acetate in a minimum amount of a suitable hot solvent (e.g., ethyl acetate).

  • Cooling and Crystallization: Slowly cool the solution to room temperature, and then further cool in an ice bath or refrigerator. The less soluble N1-isomer should crystallize out.

  • Isolation of N1-Isomer: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

  • Isolation of N2-Isomer: Concentrate the filtrate (mother liquor) under reduced pressure. The residue will be enriched in the more soluble N2-isomer. This may be purified further by a subsequent crystallization from a different solvent system or by column chromatography.

  • Purity Check: Analyze the purity of the isolated isomers by TLC, HPLC, or NMR spectroscopy. Repeat the crystallization if necessary to achieve the desired purity.

Protocol 2: Separation of N1 and N2 Isomers by Silica Gel Column Chromatography
  • TLC Analysis: Determine an optimal mobile phase for separation using TLC. A good starting point is a mixture of hexane and ethyl acetate. The ideal solvent system should give a good separation between the two isomer spots with Rf values in the range of 0.2-0.5.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen mobile phase.

    • Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring a uniform packing without air bubbles.

    • Drain the excess solvent until the solvent level is just above the silica gel bed.

  • Sample Loading:

    • Dissolve the crude isomer mixture in a minimal amount of the mobile phase.

    • Carefully load the sample onto the top of the silica gel bed.

    • Allow the sample to adsorb onto the silica by draining the solvent until the liquid level is just at the top of the silica.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Begin eluting the column, collecting fractions in separate test tubes.

    • Maintain a constant flow rate.

  • Fraction Analysis:

    • Monitor the elution of the compounds by spotting the collected fractions on a TLC plate and visualizing under UV light or with a suitable stain.

    • Combine the fractions containing the pure separated isomers.

  • Solvent Removal: Remove the solvent from the combined fractions under reduced pressure to obtain the purified N1 and N2 isomers.

  • Characterization: Confirm the identity and purity of the separated isomers using NMR spectroscopy.

Data Presentation

Table 1: Physicochemical Properties for Separation of Tetrazole-1-Acetate Isomers
PropertyN1-IsomerN2-IsomerReference
Solubility in Organic Solvents Less solubleMore soluble[1]
Boiling Point HigherConsiderably lower[1]
Table 2: Typical NMR Chemical Shift Ranges for Tetrazole Isomers
NucleusN1-Substituted TetrazoleN2-Substituted TetrazoleReference
¹³C (C5 of tetrazole ring) ~145-155 ppm~155-165 ppm

Note: The exact chemical shifts will depend on the specific substituents and the solvent used for NMR analysis.

Visualizations

Separation_Workflow start Crude Mixture of N1 and N2 Isomers method_choice Choose Separation Method start->method_choice frac_cryst Fractional Crystallization method_choice->frac_cryst Based on Solubility col_chrom Column Chromatography method_choice->col_chrom Based on Polarity dissolve Dissolve in Minimum Hot Solvent frac_cryst->dissolve tlc TLC Analysis to Determine Mobile Phase col_chrom->tlc cool Slow Cooling dissolve->cool filter Filter Crystals cool->filter n1_isomer_cryst Pure N1-Isomer (Crystals) filter->n1_isomer_cryst mother_liquor Mother Liquor (Enriched in N2-Isomer) filter->mother_liquor concentrate Concentrate Filtrate mother_liquor->concentrate n2_isomer_crude Crude N2-Isomer concentrate->n2_isomer_crude purify_n2 Further Purification (Crystallization or Chromatography) n2_isomer_crude->purify_n2 n2_isomer_cryst Pure N2-Isomer purify_n2->n2_isomer_cryst pack_col Pack Silica Gel Column tlc->pack_col load_sample Load Sample pack_col->load_sample elute Elute with Mobile Phase and Collect Fractions load_sample->elute analyze_fractions Analyze Fractions (TLC) elute->analyze_fractions combine_n1 Combine Pure N1 Fractions analyze_fractions->combine_n1 combine_n2 Combine Pure N2 Fractions analyze_fractions->combine_n2 evap_n1 Evaporate Solvent combine_n1->evap_n1 evap_n2 Evaporate Solvent combine_n2->evap_n2 n1_isomer_chrom Pure N1-Isomer evap_n1->n1_isomer_chrom n2_isomer_chrom Pure N2-Isomer evap_n2->n2_isomer_chrom

Caption: Workflow for the separation of N1 and N2 isomers of tetrazole-1-acetate.

Troubleshooting_Logic start Separation Issue issue_type What is the issue? start->issue_type no_separation No Separation issue_type->no_separation low_yield Low Yield issue_type->low_yield low_purity Low Purity issue_type->low_purity no_sep_method Which method? no_separation->no_sep_method low_yield_method Which method? low_yield->low_yield_method low_purity_method Which method? low_purity->low_purity_method cryst_no_sep Fractional Crystallization no_sep_method->cryst_no_sep chrom_no_sep Column Chromatography no_sep_method->chrom_no_sep cryst_no_sep_sol Change Solvent System or Cooling Rate cryst_no_sep->cryst_no_sep_sol chrom_no_sep_sol Optimize Mobile Phase via TLC chrom_no_sep->chrom_no_sep_sol cryst_low_yield Fractional Crystallization low_yield_method->cryst_low_yield chrom_low_yield Column Chromatography low_yield_method->chrom_low_yield cryst_low_yield_sol Decrease Temperature or Add Anti-solvent cryst_low_yield->cryst_low_yield_sol chrom_low_yield_sol Check for Channeling or Incomplete Elution chrom_low_yield->chrom_low_yield_sol cryst_low_purity Fractional Crystallization low_purity_method->cryst_low_purity chrom_low_purity Column Chromatography low_purity_method->chrom_low_purity cryst_low_purity_sol Recrystallize or Wash with Cold Solvent cryst_low_purity->cryst_low_purity_sol chrom_low_purity_sol Improve Fraction Collection or Re-run Column chrom_low_purity->chrom_low_purity_sol

Caption: Troubleshooting logic for separation of N1 and N2 isomers.

References

Technical Support Center: Stability and Storage of Tetrazole Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with tetrazole compounds. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the decomposition of tetrazoles during storage.

Frequently Asked Questions (FAQs)

Q1: My tetrazole compound appears to be degrading during storage. What are the common causes?

A1: Tetrazole compounds, while generally more metabolically stable than carboxylic acid analogues, can degrade under certain conditions.[1][2][3][4] The primary factors that can lead to decomposition during storage are:

  • Elevated Temperatures: Heat is a major contributor to the degradation of tetrazoles. Thermal decomposition can lead to the extrusion of nitrogen gas (N₂) and the formation of reactive intermediates like nitrilimines or azides.[5] Many tetrazole derivatives have specific decomposition temperatures, often above 150°C, but prolonged exposure to moderately elevated temperatures can also accelerate degradation.

  • Light Exposure: Certain tetrazole derivatives are susceptible to photodegradation. Exposure to UV or even visible light can induce cleavage of the tetrazole ring, leading to a variety of photoproducts.[6][7][8]

  • Humidity: Moisture can impact the solid-state stability of tetrazole compounds. It can facilitate hydrolytic degradation, especially for substituted tetrazoles with susceptible functional groups, and can also lead to physical changes in the solid form.[9][10][11]

  • pH: The stability of tetrazoles in solution is highly dependent on pH. Some tetrazole-containing drugs have shown susceptibility to alkaline hydrolysis.[12]

Q2: What are the recommended general storage conditions for tetrazole compounds?

A2: To minimize degradation, tetrazole compounds should be stored in a cool, dark, and dry place. Specifically:

  • Temperature: Store in a refrigerator (approximately 4°C) or a controlled cool environment.[13] Avoid exposure to heat sources.

  • Light: Protect from light by storing in amber vials or light-resistant containers.[14][15]

  • Moisture: Keep containers tightly sealed to protect from humidity. Storage in a desiccator may be beneficial for particularly hygroscopic compounds.

  • Inert Atmosphere: For highly sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative degradation.

Q3: How can I tell if my tetrazole compound has decomposed?

A3: Signs of decomposition can include:

  • Physical Changes: Discoloration, melting, or changes in crystal structure.

  • Gas Evolution: For significant thermal decomposition, you might observe pressure buildup in the storage container due to the release of nitrogen gas.

  • Analytical Changes: When analyzed by techniques like HPLC, you may observe a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.[16]

Q4: Are there specific types of tetrazole compounds that are more prone to decomposition?

A4: Yes, the stability of a tetrazole is significantly influenced by its substituents. For instance, tetrazoles with electron-withdrawing groups may have different thermal stability profiles compared to those with electron-donating groups. The presence of other functional groups on the molecule that are susceptible to hydrolysis or photolysis will also impact the overall stability of the compound.

Troubleshooting Guide

If you suspect your tetrazole compound is degrading, follow this troubleshooting guide:

TroubleshootingGuide start Decomposition Suspected check_storage Review Storage Conditions (Temp, Light, Humidity) start->check_storage improper_storage Improper Storage Conditions check_storage->improper_storage analyze_sample Analyze Sample (e.g., HPLC, TLC) degradation_confirmed Degradation Confirmed (New Peaks/Lower Purity) analyze_sample->degradation_confirmed improper_storage->analyze_sample No implement_corrective Implement Correct Storage: - Cool (4°C) - Dark (Amber Vial) - Dry (Sealed, Desiccator) improper_storage->implement_corrective Yes characterize_degradants Characterize Degradation Products (LC-MS, NMR) degradation_confirmed->characterize_degradants Yes no_degradation No Significant Degradation degradation_confirmed->no_degradation No end Continue Experiment implement_corrective->end end2 Purify Compound or Resynthesize characterize_degradants->end2 no_degradation->end

Caption: Troubleshooting workflow for suspected tetrazole decomposition.

Quantitative Data on Thermal Decomposition

The following table summarizes the thermal decomposition temperatures for a selection of tetrazole compounds, as determined by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These values indicate the onset and peak temperatures of decomposition and can be used as a guide for assessing the thermal stability of similar structures.

CompoundOnset Td (°C)Peak Td (°C)Analysis Method
1-Phenyl-1H-tetrazole190-240-TGA-DTA
1-(2-Chlorophenyl)-1H-tetrazole190-240-TGA-DTA
1-(4-Chlorophenyl)-1H-tetrazole190-240-TGA-DTA
1-(4-Hydroxyphenyl)-1H-tetrazole190-240-TGA-DTA
1-(4-Methoxyphenyl)-1H-tetrazole190-240-TGA-DTA
5-Amino-1H-tetrazole~200-TGA-DSC
Ammonium salt of a tetrazine derivative188-DSC
Hydroxylammonium salt of a tetrazine derivative127-DSC
Hydrazinium salt of a tetrazine derivative133-DSC

Data sourced from multiple research articles.[17][18][19] Td refers to the decomposition temperature.

Experimental Protocols for Stability Testing

To rigorously assess the stability of a tetrazole compound, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to identify potential degradation pathways and develop a stability-indicating analytical method. The following protocols are based on the International Council for Harmonisation (ICH) guidelines.[17][20]

Stability-Indicating Method Development

A stability-indicating analytical method is a validated quantitative analytical procedure that can detect changes with time in the pertinent properties of the drug substance and drug product. A validated High-Performance Liquid Chromatography (HPLC) method is typically used.

HPLC_Method_Dev start Start select_column Select HPLC Column (e.g., C18) start->select_column optimize_mp Optimize Mobile Phase (Acetonitrile/Water/Buffer) select_column->optimize_mp set_detection Set Detection Wavelength (UV-Vis, PDA) optimize_mp->set_detection inject_samples Inject Stressed Samples and Unstressed Control set_detection->inject_samples evaluate_separation Evaluate Peak Separation (Resolution > 2) inject_samples->evaluate_separation evaluate_separation->optimize_mp Poor Separation validate_method Validate Method (ICH Q2) (Linearity, Accuracy, Precision) evaluate_separation->validate_method Good Separation end Method Ready validate_method->end

Caption: Workflow for developing a stability-indicating HPLC method.

Forced Degradation (Stress Testing) Protocol

Objective: To identify potential degradation products and pathways.

Procedure: For each condition, a separate sample of the tetrazole compound (in both solid and solution form, where applicable) should be prepared. A control sample should be stored under recommended conditions in the dark.

  • Acid Hydrolysis:

    • Dissolve the compound in 0.1 M HCl.

    • Heat at 60-80°C for a specified period (e.g., 2, 6, 12, 24 hours).

    • Neutralize the sample before analysis.

  • Base Hydrolysis:

    • Dissolve the compound in 0.1 M NaOH.

    • Heat at 60-80°C for a specified period.

    • Neutralize the sample before analysis.

  • Neutral Hydrolysis:

    • Dissolve the compound in purified water.

    • Heat at 60-80°C for a specified period.

  • Oxidative Degradation:

    • Dissolve the compound in a solution of 3% hydrogen peroxide.

    • Store at room temperature for a specified period.

  • Thermal Degradation (Solid State):

    • Place the solid compound in a controlled temperature oven (e.g., 10°C above the accelerated stability testing temperature).

    • Monitor for a specified period.

  • Photostability Testing:

    • Expose the solid compound and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[15][17][18]

    • A control sample should be wrapped in aluminum foil to protect it from light.

Sample Analysis: After exposure to the stress conditions, analyze all samples (including the control) using the validated stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.

Formal Stability Study Protocol (Long-Term and Accelerated)

Objective: To establish a re-test period or shelf life and recommended storage conditions.

Procedure:

  • Batch Selection: Use at least three primary batches of the tetrazole compound.

  • Container Closure System: Store the samples in the proposed packaging for marketing and distribution.

  • Storage Conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.[21]

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.[21]

  • Testing Frequency:

    • Long-Term: 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter.[21]

    • Accelerated: 0, 3, and 6 months.[21]

  • Analytical Tests: At each time point, test the samples for appearance, assay of the active substance, and degradation products using the validated stability-indicating method.

Signaling Pathways and Logical Relationships

The following diagram illustrates the general degradation pathways for tetrazole compounds under various stress conditions.

DegradationPathways Tetrazole Tetrazole Compound Heat Heat (Thermal Stress) Tetrazole->Heat Light Light (Photolytic Stress) Tetrazole->Light Water_pH Water / pH (Hydrolytic Stress) Tetrazole->Water_pH Oxidation Oxidizing Agent Tetrazole->Oxidation N2_Extrusion N₂ Extrusion Heat->N2_Extrusion Ring_Cleavage Ring Cleavage Light->Ring_Cleavage Hydrolysis Hydrolysis of Substituents Water_pH->Hydrolysis Oxidized_Products Oxidized Products Oxidation->Oxidized_Products Intermediates Reactive Intermediates (Nitrilimine, Azide) N2_Extrusion->Intermediates Photoproducts Various Photoproducts Ring_Cleavage->Photoproducts Hydrolyzed_Products Hydrolyzed Degradants Hydrolysis->Hydrolyzed_Products

Caption: General degradation pathways of tetrazole compounds.

References

Technical Support Center: Optimizing Catalyst Selection for 5-Substituted 1H-Tetrazole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 5-substituted 1H-tetrazoles. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize catalyst selection for this critical class of heterocyclic compounds. The following troubleshooting guides and frequently asked questions (FAQs) are formatted to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic methods for synthesizing 5-substituted 1H-tetrazoles?

A1: The most prevalent method is the [3+2] cycloaddition reaction between a nitrile and an azide source, typically sodium azide.[1][2][3][4] Another significant approach, particularly from a green chemistry perspective, involves one-pot, three-component reactions, often starting from aldehydes, hydroxylamine hydrochloride, and sodium azide.[5] A wide array of catalysts, both homogeneous and heterogeneous, have been developed to facilitate these transformations under milder and more efficient conditions.[3][6]

Q2: I am concerned about the safety of using sodium azide and potentially forming hydrazoic acid. What are safer alternatives or precautions?

A2: Safety is a primary concern when working with azides. The formation of highly toxic and explosive hydrazoic acid can be minimized by maintaining a slightly alkaline pH during the reaction.[7] Using water as a solvent can also mitigate explosion hazards.[7] Alternative, less hazardous azide sources are sometimes employed, though sodium azide remains common due to its availability and reactivity. Always handle sodium azide with appropriate personal protective equipment in a well-ventilated fume hood.

Q3: What are the key advantages of using a heterogeneous catalyst over a homogeneous one?

A3: Heterogeneous catalysts offer several practical advantages, which are key drivers in the development of green and sustainable synthetic protocols. The primary benefits include:

  • Easy Separation: The catalyst can be easily removed from the reaction mixture by simple filtration.[3]

  • Recyclability: Heterogeneous catalysts can often be recovered and reused for multiple reaction cycles without a significant loss of activity, which reduces cost and waste.[6][8][9][10]

  • Minimal Product Contamination: The ease of separation leads to purer products with less catalyst leaching.

Q4: How do electron-donating or electron-withdrawing groups on the nitrile substrate affect the reaction?

A4: The electronic nature of the substituent on the nitrile can significantly influence the reaction rate and yield. Generally, nitriles bearing electron-withdrawing groups (e.g., -NO2, -CN, -Br) are more electrophilic and tend to react faster and give higher yields in the [3+2] cycloaddition with azide.[2][11] Conversely, electron-donating groups (e.g., -OCH3, -OH, -NH2) can decrease the reactivity of the nitrile, sometimes requiring longer reaction times or higher temperatures to achieve good conversion.[2]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The catalyst may be poisoned, deactivated, or not suitable for the specific substrate. 2. Sub-optimal Reaction Conditions: Temperature, solvent, or reaction time may not be ideal. 3. Poor Substrate Reactivity: The nitrile may have strong electron-donating groups, hindering the cycloaddition.[2] 4. Inadequate Mixing: In heterogeneous catalysis, poor stirring can lead to inefficient contact between reactants and the catalyst surface.1. Catalyst Screening: Test a different class of catalyst (e.g., switch from a Lewis acid to a transition metal complex). Consider using a nanocatalyst for higher surface area and activity.[12][13] 2. Condition Optimization: Systematically vary the temperature, try a more polar aprotic solvent like DMF or DMSO, and monitor the reaction over a longer period.[2][11] 3. Increase Reactant Equivalents: A moderate excess of sodium azide may improve yields, but use caution.[1] 4. Improve Agitation: Ensure vigorous stirring, especially with solid-supported catalysts.
Formation of Significant Side Products 1. Decomposition of Reactants or Products: High temperatures can lead to degradation. 2. Alternative Reaction Pathways: The catalyst may be promoting undesired side reactions. 3. Impure Starting Materials: Contaminants in the nitrile or azide can lead to byproducts.1. Lower Reaction Temperature: If possible, reduce the reaction temperature, even if it requires a longer reaction time. 2. Change Catalyst: A more selective catalyst may be required. For example, some catalysts are specifically designed to minimize side reactions. 3. Purify Starting Materials: Ensure the purity of your nitrile and sodium azide before starting the reaction.
Difficulty in Catalyst Separation/Recovery 1. Homogeneous Catalyst Used: Homogeneous catalysts are inherently difficult to separate from the reaction mixture.[3] 2. Catalyst Leaching (Heterogeneous): The active catalytic species may be leaching from the solid support into the solution. 3. Fine Catalyst Particles (Heterogeneous): Very fine catalyst powders can be difficult to filter.1. Switch to a Heterogeneous Catalyst: Employ a catalyst supported on silica, a polymer, or magnetic nanoparticles for easy separation.[3][4][6] 2. Use a Magnetically Recoverable Catalyst: Catalysts supported on magnetic nanoparticles (e.g., Fe3O4) can be easily removed with an external magnet.[5][6][13] 3. Centrifugation: For very fine particles, centrifugation followed by decantation of the supernatant can be more effective than filtration.
Inconsistent Results/Poor Reproducibility 1. Moisture Sensitivity: Some catalysts and reactions are sensitive to moisture. 2. Catalyst Batch Variation: The activity of a prepared heterogeneous catalyst can vary between batches. 3. Atmospheric Conditions: Some reactions may be sensitive to air (oxygen).1. Use Anhydrous Conditions: Dry solvents and starting materials thoroughly. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Characterize Catalyst: Thoroughly characterize each new batch of a heterogeneous catalyst to ensure consistency. 3. Control Atmosphere: If sensitivity to air is suspected, perform the reaction under an inert atmosphere.

Catalyst Performance Data

The selection of a catalyst is a critical parameter in optimizing the synthesis of 5-substituted 1H-tetrazoles. Below is a summary of various catalytic systems with their respective reaction conditions and yields for the synthesis of 5-phenyl-1H-tetrazole from benzonitrile and sodium azide, unless otherwise noted.

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference(s)
Homogeneous Catalysts
Pyridine hydrochlorideDMF110884[1]
ZnBr2Water100+12-4891[7]
CuSO4·5H2O (2 mol%)DMSO1202.598[2]
Cu(OAc)2 (20 mol%)Choline chloride–urea (DES)1001268-90[5]
Heterogeneous Catalysts
CoY ZeoliteToluene1201292[8][9]
Silica Sulfuric AcidDMFReflux595[4]
Nano-TiCl4.SiO2DMFReflux298[11]
Fe3O4@SiO2-Im[Br]-SB-Cu(II)Water802.595[5]
Cu/C Nanocatalyst (5 mol%)DMF802.595[5]

Note: This table is a representative sample and not exhaustive. Yields can vary based on the specific substrate and reaction scale.

Experimental Protocols

Method 1: Synthesis using a Heterogeneous Zinc Catalyst in Water [7]

  • Preparation: To a round-bottom flask equipped with a reflux condenser, add the nitrile (10 mmol), sodium azide (12 mmol, 1.2 equiv.), and zinc bromide (5 mmol, 0.5 equiv.).

  • Solvent Addition: Add 20 mL of deionized water to the flask.

  • Reaction: Heat the mixture to reflux (approximately 100-105 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion (typically 12-48 hours), cool the reaction mixture to room temperature. Adjust the pH to ~1 with concentrated HCl.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization.

Method 2: Synthesis using a Copper Nanocatalyst in DMF [5]

  • Preparation: In a reaction vessel, combine the aldehyde (1 mmol), hydroxylamine hydrochloride (1.2 mmol), and sodium azide (2 mmol).

  • Catalyst and Solvent: Add the Cu/C nanocatalyst (e.g., 0.26 mol%) and 5 mL of Dimethylformamide (DMF).

  • Reaction: Heat the mixture to 80 °C and stir for the required time (e.g., 2.5 hours). Monitor the reaction by TLC.

  • Work-up: Upon completion, cool the mixture to room temperature.

  • Catalyst Removal: If using a magnetically supported catalyst, use an external magnet to hold the catalyst while decanting the solution. Otherwise, dilute with water and extract the product.

  • Purification: The crude product can be purified by column chromatography or recrystallization.

Visualized Workflows and Mechanisms

Below are diagrams illustrating key processes in the synthesis of 5-substituted 1H-tetrazoles.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Nitrile, NaN3, and Catalyst B Add Solvent (e.g., DMF, Water) A->B C Heat and Stir (e.g., 80-120°C) B->C D Monitor by TLC C->D E Cool Reaction D->E F Catalyst Removal (Filtration/Magnetic) E->F G Acidify & Extract F->G H Purify Product (Recrystallization/Chromatography) G->H catalyst_selection_logic start Start Synthesis Planning q1 Is catalyst recovery and reuse a priority? start->q1 hetero Choose Heterogeneous Catalyst (e.g., Supported on SiO2, Zeolite) q1->hetero Yes homo Consider Homogeneous Catalyst (e.g., ZnBr2, CuSO4) q1->homo No q2 Is easy separation critical? hetero->q2 magnetic Select Magnetically Recoverable Catalyst (e.g., Fe3O4-supported) q2->magnetic Yes non_magnetic Use Non-Magnetic Support (Filtration for recovery) q2->non_magnetic No reaction_mechanism reactants R-C≡N + N3⁻ Nitrile Azide activated Activated Nitrile [R-C≡N---Cu(II)] reactants->activated Coordination catalyst Catalyst (e.g., Cu(II)) cycloaddition [3+2] Cycloaddition activated->cycloaddition + N3⁻ intermediate Tetrazolide Anion Intermediate cycloaddition->intermediate product 5-Substituted 1H-Tetrazole intermediate->product Protonation (Work-up)

References

Technical Support Center: Managing Hazardous Byproducts in Tetrazole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals safely manage hazardous byproducts during tetrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazardous byproducts I should be aware of during tetrazole synthesis?

A1: The most significant hazard is the formation of hydrazoic acid (HN₃), a highly toxic and explosive compound.[1][2][3] HN₃ can be generated, particularly in the presence of Brønsted acids, when using sodium azide (NaN₃).[1][2] Other risks include unreacted sodium azide, which is also toxic and can form explosive heavy metal azides, and the potential for spark discharge or nitrogen gas explosions in certain reaction setups.[4][5][6]

Q2: How can I minimize the formation of hydrazoic acid (HN₃)?

A2: Minimizing HN₃ formation is critical for safety. Key strategies include:

  • Avoiding Acidic Conditions: The reaction of sodium azide with acids produces hydrazoic acid.[6] Using buffered systems or non-acidic reaction conditions can significantly reduce its formation.[7]

  • Catalyst and Solvent Choice: Research has shown that using zinc oxide (ZnO) as a catalyst in aqueous THF (pH 8) can lead to efficient tetrazole synthesis with only minimal (2 ppm) HN₃ detected in the headspace.[8]

  • Continuous Flow Reactors: These systems minimize risk by using small quantities of reagents at any given time and operating without a headspace where explosive levels of HN₃ could accumulate.[1][2][9] This format allows for reactions at higher temperatures, which can improve reaction rates and yields safely.[1]

  • Green Chemistry Approaches: Utilizing eco-friendly solvents and catalysts, such as copper (II) complexes, can enhance safety and reduce the generation of toxic byproducts.[4][5]

Q3: What are the signs of hydrazoic acid (HN₃) formation, and what are the exposure risks?

A3: Hydrazoic acid is a colorless, volatile liquid and gas.[6] Overexposure in operators can lead to symptoms such as headaches, dizziness, hypotension, and irritation of the eyes, nose, and lungs.[3][10] Due to its high toxicity, it is crucial to monitor the reaction environment.[10] Quantitative data on exposure limits and detection are summarized in the table below.

Q4: Are there safer alternatives to the traditional sodium azide/acid combination?

A4: Yes, several alternatives aim to improve the safety profile of tetrazole synthesis:

  • Zinc Salts in Water: The use of zinc salts, such as ZnBr₂, in water can facilitate the reaction while controlling the pH to minimize HN₃ formation.[2][8][11]

  • Tertiary Amine Hydrochlorides: These can act as a recyclable proton source, forming a reactive complex with sodium azide under milder conditions without the need for toxic metal catalysts.[12]

  • Continuous Flow Synthesis: As mentioned, this is an enabling technology that makes the process inherently safer by minimizing the amount of hazardous material present at any one time.[1]

  • Alternative Azide Sources: In some cases, organotin azides (e.g., Bu₃SnN₃) or silyl azides (e.g., Me₃SiN₃) have been used, though they come with their own toxicity and disposal challenges.[8]

Troubleshooting Guide

Problem 1: My reaction is not proceeding, or the yield is very low.

  • Possible Cause: Inefficient reaction conditions or humidity.

  • Solution:

    • Review Catalyst and Solvent: Traditional methods using ammonium chloride in DMF can be sensitive to conditions.[13] Consider using zinc bromide (ZnBr₂) in a concentrated aqueous solution, a method popularized by Sharpless.[13]

    • Temperature: Some syntheses require elevated temperatures to overcome the energy barrier of the cycloaddition.[12] Continuous flow reactors are particularly effective for safely reaching higher temperatures (e.g., 190 °C).[1]

    • Control Humidity: Ensure anhydrous conditions if your specific protocol is sensitive to moisture, as it can interfere with the reaction.[13]

Problem 2: I suspect hydrazoic acid (HN₃) is being generated in the reaction headspace.

  • Immediate Action: Ensure the reaction is being conducted in a well-ventilated fume hood.[3] Do not attempt to open or dismantle the apparatus if you suspect high concentrations.

  • Detection and Mitigation:

    • Monitoring: The most reliable method is to use online Fourier Transform Infrared (FT-IR) spectroscopy to monitor the headspace in real-time.[8][10] This allows for the detection of HN₃ concentrations, ensuring they remain below the detonation threshold (approx. 15,000 ppm).[8]

    • Reaction Modification: If HN₃ levels are undesirably high (e.g., >2000 ppm), consider modifying the reaction conditions. Switching to a catalytic system with ZnO in aqueous THF has been shown to reduce headspace HN₃ to as low as 2 ppm.[8]

    • Workflow: Follow a structured workflow to assess and mitigate the risk of HN₃ formation.

Problem 3: How do I safely handle and dispose of the reaction waste containing unreacted azide?

  • Hazard: Never dispose of sodium azide or solutions containing azide down the drain. Azides can react with lead or copper plumbing to form highly explosive metal azides.[14] Halogenated solvents like dichloromethane can also form explosive di- and triazidomethanes with sodium azide.[6][15]

  • Quenching Protocol: Excess azide must be chemically quenched before disposal. The standard and recommended procedure uses nitrous acid, which is generated in situ.[6][15][16] A detailed experimental protocol is provided below.

Data Presentation

Table 1: Exposure and Detection Limits for Hydrazoic Acid (HN₃)

ParameterValueMethodReference
OSHA Permissible Exposure Limit (PEL)
8-hour Time-Weighted Average< 0.1 ppmAir Monitoring[10]
1-hour Exposure Period< 5 ppmAir Monitoring[10]
Analytical Detection Limits
Gas Chromatography (GC)1.5 ng (in aqueous solution)GC Analysis[17][18]
Ion Chromatography (IC) with UV Detection0.011 mg/m³ (for a 5L air sample)OSHA Method ID-211[19]

Experimental Protocols

Protocol 1: Quenching Excess Sodium Azide

This procedure should only be performed in a well-ventilated fume hood.[15]

Materials:

  • Reaction mixture containing excess sodium azide

  • Three-neck flask equipped with a stirrer and a dropping funnel

  • 20% w/v solution of sodium nitrite (NaNO₂) in water

  • 2-3M Sulfuric acid (H₂SO₄)

  • Iodide-starch paper for testing

Procedure:

  • Dilution: Transfer the azide-containing aqueous phase to the three-neck flask. Dilute with water to ensure the concentration of sodium azide does not exceed 5%.[6][15]

  • Addition of Nitrite: While stirring, add a 20% solution of sodium nitrite. Use approximately 1.5 g of sodium nitrite for every 1 g of residual sodium azide.[6][15]

  • Acidification: Slowly add 2-3M H₂SO₄ dropwise from the addition funnel. This will generate nitrous acid in situ, which then reacts with the azide. You will observe gas evolution (N₂ and NO). Continue adding acid until the gas evolution ceases.[6][15]

  • Completion Test: Once gas evolution has stopped, test the solution to ensure it is acidic using pH paper. Then, use iodide-starch paper to test for the presence of excess nitrite. A blue color indicates that all the azide has been quenched.[6][15]

  • Disposal: The resulting solution can now be disposed of as standard aqueous chemical waste, following your institution's guidelines.[15]

Protocol 2: Detection of Hydrazoic Acid (HN₃) in Workplace Atmospheres (OSHA Method ID-211 Summary)

This protocol summarizes the official OSHA method for quantitative air sampling and analysis.

Objective: To collect and analyze airborne azides (as sodium azide and hydrazoic acid).[20]

Methodology:

  • Sample Collection:

    • Air samples are collected from the breathing zone of personnel using a calibrated personal sampling pump.[20]

    • The pump is connected to a solid sorbent sampling tube containing base-impregnated silica gel (ISG). A pre-filter is used to capture particulate azide.[19][20]

    • A recommended flow rate of 1 L/minute is used for a minimum of 5 minutes.[19][20]

  • Sample Handling and Storage:

    • After sampling, the tubes and filter cassette are capped and sealed.

    • Samples should be refrigerated (4°C) and shipped to the laboratory as soon as possible. If stored at room temperature, they must be analyzed within 10 days.[19]

  • Analysis:

    • The collected azide is desorbed from the silica gel.

    • The analysis is performed using Ion Chromatography (IC) with an ultraviolet (UV) detector.[19][20]

Mandatory Visualization

Tetrazole_Synthesis_Safety_Workflow start Start: Plan Tetrazole Synthesis check_acid Is a Brønsted acid present in the reaction? start->check_acid high_risk High Risk of HN3 Formation check_acid->high_risk Yes low_risk Lower Risk of HN3 Formation check_acid->low_risk No mitigation Implement Mitigation Strategy high_risk->mitigation proceed Proceed with Caution low_risk->proceed safe_conditions Proceed with Safe Conditions: - Use ZnO/aq. THF - Use Tertiary Amine HCl salt mitigation->safe_conditions Alternative flow_reactor Consider Continuous Flow Reactor mitigation->flow_reactor Optimal Safety safe_conditions->proceed monitor Continuously Monitor Headspace (e.g., with online FT-IR) hn3_detected HN3 Detected Above Acceptable Limit? monitor->hn3_detected flow_reactor->proceed stop_reaction STOP REACTION Re-evaluate Conditions hn3_detected->stop_reaction Yes post_reaction Post-Reaction Workup hn3_detected->post_reaction No proceed->monitor quench Quench Excess Azide (See Protocol 1) post_reaction->quench dispose Properly Dispose of Waste quench->dispose

Caption: Workflow for assessing and mitigating hydrazoic acid (HN₃) risk.

References

Technical Support Center: Regioselective Alkylation of 5-Substituted Tetrazoles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the improvement of regioselectivity in the alkylation of 5-substituted tetrazoles. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing regioselectivity (N1 vs. N2 alkylation) in the alkylation of 5-substituted tetrazoles?

A1: The regioselectivity of tetrazole alkylation is a complex issue influenced by several key factors:

  • Steric Hindrance: The steric bulk of the substituent at the 5-position of the tetrazole ring and the alkylating agent can significantly direct the alkylation. Bulky substituents on either molecule tend to favor the formation of the less sterically hindered N2-isomer.[1][2]

  • Electronic Effects: The electronic nature of the 5-substituent plays a crucial role. Electron-withdrawing groups can influence the nucleophilicity of the adjacent nitrogen atoms, thereby affecting the site of alkylation.

  • Reaction Conditions: The choice of solvent, temperature, catalyst, and base can dramatically alter the N1/N2 ratio.[3][4] For instance, different solvents can stabilize one tautomer over the other, leading to preferential alkylation at a specific nitrogen.

  • Nature of the Alkylating Agent: The reactivity and structure of the alkylating agent are critical. For example, the use of diazo compounds in the presence of a Lewis acid catalyst like Al(OTf)₃ has been shown to be highly selective for the N2-position.[5][6] Similarly, methods involving the diazotization of aliphatic amines can preferentially yield 2,5-disubstituted tetrazoles.[7][8][9]

  • Catalyst/Promoter: The presence and nature of a catalyst can be the deciding factor in achieving high regioselectivity. For example, Bu₄NI has been used to catalyze regioselective N2-alkylation.[1][6]

Q2: How can I favor the formation of the N2-alkylated isomer?

A2: To selectively obtain the N2-alkylated product, consider the following strategies:

  • Use of Specific Catalysts: Employing catalysts like aluminum triflate (Al(OTf)₃) with diazo compounds has demonstrated high selectivity for N2-arylation.[5][6] Tetrabutylammonium iodide (Bu₄NI) can also be used to promote N2-alkylation with various alkylating agents.[1][6]

  • Diazotization of Aliphatic Amines: A method involving the in-situ generation of diazonium intermediates from aliphatic amines using an organic nitrite reagent has been shown to preferentially form 2,5-disubstituted tetrazoles.[7][8][9]

  • Mechanochemical Conditions: Under certain solvent-free, ball-milling conditions with specific grinding auxiliaries, the alkylation of tetrazoles with phenacyl halides can favor the N2-regioisomer.[10]

Q3: What methods are available for achieving selective N1-alkylation?

A3: While many modern methods focus on N2-selectivity, N1-alkylation can be achieved, often under different conditions:

  • Use of Specific Alkylating Agents: Methyl 2,2,2-trichloroacetimidate has been reported as an efficient reagent for the regioselective synthesis of N1-methylated tetrazoles, providing high yields.[1][6]

  • Thermodynamic Control: In some systems, the N1-substituted product is the thermodynamically more stable isomer. Equilibration under appropriate conditions can favor its formation.[11]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Poor Regioselectivity (Mixture of N1 and N2 isomers) 1. Suboptimal reaction conditions (solvent, temperature, base).2. Inappropriate choice of alkylating agent or catalyst for the desired isomer.3. Steric and electronic effects of the 5-substituent are not being effectively controlled.1. Screen different solvents (e.g., polar aprotic like DMF or THF vs. nonpolar like toluene). Vary the reaction temperature; some reactions show temperature-dependent selectivity.[3][4] Use a bulkier base to favor the less hindered position.2. For N2-selectivity, consider methods like Al(OTf)₃-catalyzed reaction with diazo compounds[5] or diazotization of amines.[7] For N1-methylation, try methyl 2,2,2-trichloroacetimidate.[1]3. If the 5-substituent is small, steric differentiation will be difficult. Consider if a different synthetic strategy is needed. The regioselectivity can be highly variable and not solely dependent on steric hindrance.[2]
Low Yield of Desired Product 1. Decomposition of starting material or product.2. Inefficient catalyst or reagent.3. Reaction has not gone to completion.1. Run the reaction at a lower temperature. Ensure the reagents are stable under the reaction conditions.2. Ensure the catalyst is active and used in the correct loading. Use freshly prepared or purified reagents.3. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
Difficulty in Separating N1 and N2 Isomers Isomers have very similar polarities.1. Optimize chromatographic conditions (e.g., try different solvent systems, use a longer column, or consider preparative HPLC).2. Consider derivatization of the mixture to alter the polarity of one isomer, facilitating separation, followed by removal of the derivatizing group.3. If possible, modify the synthetic route to be more selective and avoid the separation issue altogether.

Quantitative Data Summary

The following table summarizes quantitative data from various reported methods for the regioselective alkylation of 5-substituted tetrazoles.

5-SubstituentAlkylating AgentCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)N1:N2 RatioReference
PhEthyl 2-diazoacetateAl(OTf)₃DCE601295>1:99[5]
4-MeC₆H₄Benzyl diazoacetateAl(OTf)₃DCE601292>1:99[5]
PhMethyl 2,2,2-trichloroacetimidate----85-97N1 selective[1]
Phn-Butylamine/1,3-(2,2-dimethyl)propanedinitrite-Ethyl Acetate8016851:12[7]
4-ClC₆H₄Isopropylamine/1,3-(2,2-dimethyl)propanedinitrite-Ethyl Acetate8016781:19[7]
PhDi-tert-butyl dicarbonateBu₄NI----N2 selective[1]
PhPhenacyl bromideK₂CO₃ (grinding)Solvent-freeRT--N2 selective[10]

Note: This table is a selection of representative data. Please refer to the original publications for the full scope and details of each methodology.

Experimental Protocols

General Protocol for Al(OTf)₃-Catalyzed N2-Arylation with Diazo Compounds[5]
  • Preparation: To a flame-dried Schlenk tube, add the 5-substituted tetrazole (0.5 mmol), Al(OTf)₃ (10 mol%), and 1,2-dichloroethane (DCE, 2.0 mL).

  • Reaction Initiation: Add the diazo compound (0.6 mmol) to the mixture.

  • Reaction Conditions: Stir the reaction mixture at 60 °C.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction to room temperature. Concentrate the mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired N2-alkylated tetrazole.

General Protocol for N2-Alkylation via Diazotization of Aliphatic Amines[7]
  • Preparation: In a sealed tube, dissolve the 5-substituted tetrazole (1.0 equiv.) and the aliphatic amine (1.5 equiv.) in ethyl acetate.

  • Reagent Addition: Add the organic nitrite reagent (e.g., 1,3-(2,2-dimethyl)propanedinitrite) (1.5 equiv.) to the solution.

  • Reaction Conditions: Seal the tube and heat the reaction mixture at 80 °C for 16 hours.

  • Workup: After cooling to room temperature, concentrate the reaction mixture in vacuo.

  • Purification: Purify the residue by flash column chromatography to separate the N1 and N2 isomers.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Select 5-Substituted Tetrazole setup Combine Reactants in Solvent start->setup reagents Choose Alkylating Agent & Catalyst/Reagent reagents->setup conditions Set Temperature & Stir setup->conditions monitor Monitor Progress (TLC/LC-MS) conditions->monitor quench Quench Reaction & Concentrate monitor->quench Reaction Complete purify Column Chromatography quench->purify product Isolate Pure Regioisomer purify->product

Caption: General experimental workflow for regioselective tetrazole alkylation.

regioselectivity_factors center Regioselectivity (N1 vs. N2) substituent 5-Substituent center->substituent alkylating_agent Alkylating Agent center->alkylating_agent conditions Reaction Conditions center->conditions catalyst Catalyst/Promoter center->catalyst sub_sterics Steric Hindrance substituent->sub_sterics sub_electronics Electronic Effects substituent->sub_electronics agent_sterics Steric Bulk alkylating_agent->agent_sterics agent_reactivity Reactivity (e.g., SN1/SN2) alkylating_agent->agent_reactivity cond_solvent Solvent conditions->cond_solvent cond_temp Temperature conditions->cond_temp cond_base Base conditions->cond_base catalyst_type Lewis Acid, Phase Transfer, etc. catalyst->catalyst_type

Caption: Key factors influencing N1/N2 regioselectivity in tetrazole alkylation.

References

Validation & Comparative

A Comparative Analysis of Disodium 5-sulphido-1H-tetrazole-1-acetate and Other Tetrazole Derivatives in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Tetrazole Derivatives with Supporting Experimental Data

The landscape of medicinal chemistry is continually evolving, with heterocyclic compounds serving as a cornerstone in the development of novel therapeutic agents. Among these, tetrazole and its derivatives have garnered significant attention due to their diverse pharmacological activities. This guide provides a comparative overview of Disodium 5-sulphido-1H-tetrazole-1-acetate against other notable tetrazole derivatives, focusing on their performance in key research applications, supported by available experimental data.

Overview of this compound

This compound is the disodium salt of 5-mercapto-1H-tetrazole-1-acetic acid. Structurally, it features a tetrazole ring, a five-membered heterocycle with four nitrogen atoms, substituted with a sulphido (mercapto) group at the 5-position and an acetate group at the 1-position. The tetrazole ring is a well-established bioisostere of the carboxylic acid group, a substitution that can enhance a molecule's lipophilicity and metabolic stability, thereby improving its pharmacokinetic profile.

This particular derivative is recognized as a key intermediate in the synthesis of Ceforanide, a second-generation cephalosporin antibiotic.[1] This connection underscores its relevance in the field of antibacterial research. Furthermore, its ability to act as a stabilizing agent for metal nanoparticles in aqueous solutions suggests its utility in nanotechnology and catalysis.[2]

Comparative Performance in Key Research Areas

While direct comparative studies featuring this compound are limited in publicly available literature, a comparative analysis can be constructed by examining the performance of structurally similar 5-thio-substituted tetrazole derivatives and other tetrazoles in various biological assays.

Antibacterial Activity

The tetrazole moiety is a component of several cephalosporin antibiotics, highlighting its importance in antibacterial drug design. The performance of these antibiotics is often attributed to the specific side chains attached to the cephem nucleus. Cephalosporins that contain a methyl-tetrazole-thiol side chain have been noted for their bioactivity.[3]

To provide a comparative context, the antibacterial activity of various tetrazole derivatives is often evaluated by determining their Minimum Inhibitory Concentration (MIC) against different bacterial strains.

Table 1: Antibacterial Activity of Selected Tetrazole Derivatives (MIC in µg/mL)

Compound/DerivativeStaphylococcus aureusEscherichia coliPseudomonas aeruginosaReference
1-Aryl-5-mercaptotetrazole derivative125>125>125[4]
5-Thio-substituted tetrazole derivative 1Moderate ActivityModerate ActivityNot Reported[4]
5-Thio-substituted tetrazole derivative 2Moderate ActivityModerate ActivityNot Reported[4]
Anti-inflammatory Activity

Tetrazole derivatives have been investigated for their potential as anti-inflammatory agents. The carrageenan-induced paw edema model in rats is a standard in vivo assay to screen for acute anti-inflammatory activity.

Table 2: Anti-inflammatory Activity of Selected Tetrazole Derivatives

Compound/DerivativeAssayDoseInhibition of Edema (%)Reference
(1-phenyl-5-tetrazolylthio)acetic acidNot specifiedNot specifiedNot significant[5]
Other 1-phenyl-5-mercaptotetrazole derivativesNot specifiedNot specifiedNot significant[5]

Note: The available study on (1-phenyl-5-tetrazolylthio)acetic acid, a compound structurally related to the target molecule, did not show significant anti-inflammatory efficacy in the models tested.[5]

Anticancer Activity

The cytotoxic effects of tetrazole derivatives against various cancer cell lines are a significant area of research. The IC50 value, the concentration of a drug that inhibits cell growth by 50%, is a key metric for comparison.

Table 3: Anticancer Activity of Selected Tetrazole and Thio-Derivatives (IC50 in µM)

Compound/DerivativeCell Line (Cancer Type)IC50 (µM)Reference
1,4-Diaryl tetrazole-5-thione derivative 1L1210 (Leukemia)Not specified (active)[6]
1,4-Diaryl tetrazole-5-thione derivative 2SK-BR-3 (Breast Cancer)Not specified (active)[6]
1-(2-ethynylphenyl)-4-phenyl tetrazole-5-thioneL1210 (Leukemia) & SK-BR-3 (Breast Cancer)Not specified (active)[6]
Copper(II) complex with 1H-tetrazole-5-acetic acidHepG-2 (Liver Cancer)Not specified (cytotoxic)[7]
Copper(II) complex with 1H-tetrazole-5-acetic acidMCF-7 (Breast Cancer)Not specified (cytotoxic)[7]

Note: While these studies confirm the antiproliferative activity of these compounds, specific IC50 values were not provided in the abstracts.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of standard protocols for the key experiments cited.

Minimum Inhibitory Concentration (MIC) Determination

The antibacterial activity of compounds is typically determined using the broth microdilution method.

Workflow for MIC Determination

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare serial dilutions of test compounds in broth C Inoculate diluted compounds with bacteria A->C B Prepare standardized bacterial inoculum B->C D Incubate at 37°C for 18-24 hours C->D E Visually inspect for turbidity D->E F Determine MIC (lowest concentration with no visible growth) E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol Steps:

  • Preparation of Compounds: A stock solution of the test compound is prepared and serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Preparation of Inoculum: A standardized suspension of the test bacteria (e.g., 0.5 McFarland standard) is prepared.

  • Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Carrageenan-Induced Paw Edema Assay

This in vivo assay is used to evaluate the acute anti-inflammatory activity of a compound.

Workflow for Carrageenan-Induced Paw Edema Assay

cluster_prep Pre-treatment cluster_induction Inflammation Induction cluster_measurement Measurement cluster_analysis Analysis A Administer test compound or vehicle to animals B Inject carrageenan into the paw A->B C Measure paw volume at regular intervals B->C D Calculate percentage inhibition of edema C->D

Caption: Workflow of the carrageenan-induced paw edema assay.

Protocol Steps:

  • Animal Acclimatization: Laboratory animals (typically rats) are acclimatized to the experimental conditions.

  • Compound Administration: The test compound is administered to the animals, usually orally or intraperitoneally, at a predetermined time before the induction of inflammation.

  • Induction of Edema: A solution of carrageenan is injected into the sub-plantar region of the hind paw of the animals.

  • Measurement of Paw Volume: The volume of the paw is measured at specific time intervals after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group with that of the control group.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Workflow for MTT Assay

cluster_prep Cell Culture & Treatment cluster_incubation MTT Incubation cluster_solubilization Formazan Solubilization cluster_readout Readout A Seed cells in a 96-well plate B Treat cells with test compounds A->B C Add MTT solution to each well B->C D Incubate to allow formazan formation C->D E Add solubilizing agent (e.g., DMSO) D->E F Measure absorbance at ~570 nm E->F cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation

References

A Comparative Analysis of 5-Mercapto-1H-tetrazole-1-acetic Acid and its Sodium Salt Form for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the physicochemical properties, synthesis, and applications of 5-mercapto-1H-tetrazole-1-acetic acid and its more water-soluble sodium salt, providing key data for their effective utilization in research and development.

This guide offers a detailed comparison of 5-mercapto-1H-tetrazole-1-acetic acid, a versatile heterocyclic compound, and its corresponding sodium salt, often referred to as sodium 2-(5-mercapto-1H-tetrazol-1-yl)acetate. The insights provided are intended to assist researchers, scientists, and drug development professionals in selecting the optimal form of this compound for their specific applications, ranging from pharmaceutical synthesis to nanotechnology.

Executive Summary

5-Mercapto-1H-tetrazole-1-acetic acid is a valuable building block in the synthesis of various pharmaceutical agents, including the cephalosporin antibiotic Ceforanide.[1] It also serves as a novel capping ligand for the stabilization of metal nanoparticles in aqueous media.[1][2] The conversion of this acidic form to its sodium salt significantly enhances its water solubility, a critical factor for many aqueous-based applications and pharmaceutical formulations. While direct, side-by-side experimental comparisons in the literature are scarce, this guide consolidates available data and established chemical principles to highlight the key differences in their properties and performance.

Physicochemical Properties: A Head-to-Head Comparison

The primary distinction between the acidic form and its sodium salt lies in their physicochemical properties, most notably solubility and melting point. The deprotonation of the carboxylic acid and tetrazole ring protons to form the sodium salt leads to a more polar, ionic compound with enhanced affinity for aqueous solvents.

Property5-Mercapto-1H-tetrazole-1-acetic Acid (Acidic Form)Sodium 2-(5-mercapto-1H-tetrazol-1-yl)acetate (Sodium Salt)
CAS Number 57658-36-3113221-74-2
Molecular Formula C3H4N4O2SC3H3N4NaO2S
Molecular Weight 160.15 g/mol 182.14 g/mol [3]
Appearance White to off-white crystalline solid[4]Solid
Melting Point 179-180 °C (decomposes)[1][5]265 °C (decomposes)[3]
Water Solubility Soluble[4]Expected to be higher than the acidic form
pKa 3.31 (Predicted)[1]Not applicable

Synthesis and Formulation Considerations

The acidic form of 5-mercapto-1H-tetrazole-1-acetic acid is typically synthesized through multi-step organic reactions.[4] The sodium salt is then readily prepared by treating the acidic form with a sodium base, such as sodium hydroxide, in a suitable solvent.[6]

The choice between the acidic form and the sodium salt during synthesis or formulation is largely dictated by the intended application and reaction conditions. The higher water solubility of the sodium salt makes it a more suitable candidate for aqueous-phase reactions and for the development of parenteral drug formulations.[6] Conversely, the acidic form may be preferred for reactions in organic solvents.

Synthesis_Pathway Precursors Precursors Acidic_Form 5-Mercapto-1H-tetrazole- 1-acetic Acid Precursors->Acidic_Form Multi-step Organic Synthesis Sodium_Salt Sodium 2-(5-mercapto-1H- tetrazol-1-yl)acetate Acidic_Form->Sodium_Salt  + Sodium Hydroxide  

Caption: Synthesis pathway from precursors to the acidic and sodium salt forms.

Applications and Performance

Pharmaceutical Intermediates

Both forms are crucial intermediates in the pharmaceutical industry. The tetrazole ring is a well-established bioisostere for the carboxylic acid group, often leading to improved metabolic stability and pharmacokinetic profiles of drug candidates.[6] The choice between the acidic and salt form would depend on the specific synthetic step and the required solubility.

Nanoparticle Stabilization

5-Mercapto-1H-tetrazole-1-acetic acid has been demonstrated to be an effective stabilizing agent for noble metal nanoparticles in water.[2] The molecule is believed to bind to the nanoparticle surface through its sulfur and nitrogen atoms, while the free carboxyl groups enhance dispersibility in water.[2] The sodium salt, with its enhanced water solubility, could potentially offer advantages in the ease of preparation and stability of these nanoparticle suspensions.

Nanoparticle_Stabilization cluster_nanoparticle Metal Nanoparticle Nanoparticle NP Stabilized_NP Stabilized Nanoparticle in Aqueous Solution Nanoparticle->Stabilized_NP Dispersion Ligand 5-Mercapto-1H-tetrazole- 1-acetic Acid / Salt Ligand->Nanoparticle Binding via S and N atoms

Caption: Mechanism of nanoparticle stabilization.

Experimental Protocols

Determination of Aqueous Solubility
  • Preparation of Saturated Solutions: Add an excess amount of the compound (either acidic or salt form) to a known volume of deionized water in a sealed container.

  • Equilibration: Agitate the solutions at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge the solutions to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: Calculate the solubility in units such as mg/mL or mol/L.

Comparative Stability Analysis (pH Profile)
  • Buffer Preparation: Prepare a series of buffers with varying pH values (e.g., pH 2, 4, 7, 9).

  • Solution Preparation: Dissolve a known concentration of the acidic and salt forms of the compound in each buffer.

  • Incubation: Store the solutions at a constant temperature and protect them from light.

  • Time-Point Analysis: At regular intervals (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each solution.

  • Purity Analysis: Analyze the purity of the compound in each aliquot using a stability-indicating HPLC method to quantify the parent compound and any degradation products.

  • Data Analysis: Plot the percentage of the remaining parent compound against time for each pH to determine the degradation kinetics and compare the stability of the two forms.

Experimental_Workflow cluster_solubility Solubility Determination cluster_stability Stability Analysis S1 Prepare Saturated Solution S2 Equilibrate S1->S2 S3 Centrifuge S2->S3 S4 Quantify Supernatant (HPLC/UV-Vis) S3->S4 T1 Prepare Solutions in pH Buffers T2 Incubate at Constant Temp T1->T2 T3 Analyze Aliquots over Time (HPLC) T2->T3 T4 Determine Degradation Kinetics T3->T4

References

Comparison of the biological activity of different tetrazole-based compounds

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Biological Activity of Tetrazole-Based Compounds

The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, is a key pharmacophore in modern medicinal chemistry.[1][2] Its unique properties, such as metabolic stability and its ability to act as a bioisostere for carboxylic acid and cis-amide groups, have led to its incorporation into a wide array of therapeutic agents.[1][3][4] Tetrazole derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antifungal, antibacterial, and antiviral effects.[4][5] This guide provides a comparative overview of these activities, supported by quantitative data, detailed experimental protocols, and diagrams illustrating key processes.

Comparative Anticancer Activity

Tetrazole-based compounds have been extensively investigated for their potential as anticancer agents, showing efficacy against various human tumor cell lines.[6] Their mechanisms of action are diverse, often involving the inhibition of key enzymes or signaling pathways crucial for cancer cell proliferation and survival.[6]

Table 1: Anticancer Activity of Selected Tetrazole Derivatives (IC₅₀ µM)

Compound Cancer Cell Line IC₅₀ (µM) / Activity Reference
Isoxazole-Tetrazole Hybrid (4b) Ovarian Cancer (SK-OV-3) 34.94% Growth [7]
Isoxazole-Tetrazole Hybrid (1) Renal Cancer (RXF 393) Potent Activity (NCI Screen) [7]
Combretastatin-Tetrazole Analog Liver Carcinoma (Hep G2) Data not specified [1]
Palladium(II) Tetrazole Complex Multidrug-Resistant Cells Effective Inhibition [8][9]

| Platinum(II) Tetrazole Complex | Multidrug-Resistant Cells | Effective Inhibition |[8] |

Note: The activity for compound 4b is presented as a percentage of cell growth, as reported in the NCI sixty-cell line screen.[7]

Comparative Antifungal Activity

The rise of drug-resistant fungal infections necessitates the development of novel antifungal agents.[10] Tetrazole derivatives, particularly those functioning as azole antifungals, have shown significant promise by inhibiting lanosterol 14α-demethylase (CYP51), an enzyme essential for ergosterol biosynthesis in fungi.[11][12]

Table 2: Antifungal Activity of Selected Tetrazole Derivatives (MIC µg/mL)

Compound Fungal Strain MIC (µg/mL) Reference Drug MIC (µg/mL) Reference
Compound 11 (Pyrazole-Tetrazole) C. albicans SC5314 <0.008 Fluconazole 0.25 [12]
Compound 15 (Pyrazole-Tetrazole) C. albicans SC5314 <0.008 Fluconazole 0.25 [12]
Compound 11 (Pyrazole-Tetrazole) C. auris 0381 (FLC-R) 0.031 Fluconazole 64 [12]
Compound 15 (Pyrazole-Tetrazole) C. auris 0381 (FLC-R) 0.031 Fluconazole 64 [12]
Benzoxazole-Tetrazole (5c) C. albicans 0.0313 - 16 (97-99% inhibition) Fluconazole Not specified [10]

| Benzimidazole-Tetrazole (e1) | C. albicans | > Fluconazole | Fluconazole | 8.1 |[13] |

FLC-R: Fluconazole-Resistant

Comparative Antibacterial Activity

With the global increase in antibiotic resistance, tetrazole hybrids have emerged as a privileged scaffold for developing new antibacterial agents effective against both Gram-positive and Gram-negative bacteria.[5][14]

Table 3: Antibacterial Activity of Selected Tetrazole Derivatives (MIC µg/mL)

Compound Bacterial Strain MIC (µg/mL) Reference Drug MIC (µg/mL) Reference
Imide-Tetrazole 1 S. aureus (Clinical) 0.8 Ciprofloxacin 1.6 [14]
Imide-Tetrazole 2 S. aureus (Clinical) 0.8 Ciprofloxacin 1.6 [14]
Imide-Tetrazole 3 E. coli (Standard) 3.2 Ciprofloxacin 0.8 [14]
D-Ribofuranosyl Tetrazole (1c) E. coli 15.06 (µM) Chloramphenicol 19.34 (µM) [15]
D-Ribofuranosyl Tetrazole (5c) S. aureus 13.37 (µM) Chloramphenicol 19.34 (µM) [15]

| Benzimidazole-Tetrazole (e1) | E. faecalis | 1.2 | Azithromycin | Not specified |[16] |

Comparative Antiviral Activity

Tetrazole-based molecules are promising candidates for the development of agents against various viruses, including influenza, HIV, and HCV.[3][17] They can interfere with different stages of the viral life cycle, such as attachment to the host cell or the function of viral enzymes.[17][18]

Table 4: Antiviral Activity of Selected Tetrazole Derivatives

Compound Virus Activity Metric Value Target/Mechanism Reference
PA-49 (Quinolinone-Tetrazole) Influenza A/WSN/33 IC₅₀ 0.47 µM Binds to PA protein [17]
Tetrazolyl analogue 19 HIV-1 Potency vs. L-CA 30-fold more potent Integrase Inhibitor [18]
7-(2H-Tetrazol-5-yl)-1H-indole HIV-1 - Potent Inhibitor Attachment Inhibitor [19]

| Thiopyranoquinoline-Tetrazole (10c) | Influenza A/PR/8/34 | IC₅₀ | 18.4 µM | M2 channel / PB2 |[20] |

Experimental Protocols

The data presented in this guide are derived from standardized in vitro assays. Below are detailed methodologies for key experiments commonly used to evaluate the biological activity of tetrazole compounds.

Protocol 1: MTT Assay for Anticancer Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Human tumor cells are seeded into 96-well microtiter plates at a specific density (e.g., 5,000-10,000 cells/well) and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The test compounds (tetrazole derivatives) are dissolved, typically in DMSO, and serially diluted to various concentrations. The cells are then treated with these concentrations and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: After incubation, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in sterile PBS) is added to each well. The plate is incubated for another 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product.

  • Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The plate is gently shaken to ensure complete dissolution, and the absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10]

  • Inoculum Preparation: A standardized suspension of the test microorganism (bacteria or fungi) is prepared in a suitable broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) to a specific cell density (e.g., 5 x 10⁵ CFU/mL for bacteria).

  • Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microbial suspension. A positive control (microorganism without compound) and a negative control (broth only) are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 35°C for 24 hours for bacteria; 35°C for 24-48 hours for yeast).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by using a plate reader.

Visualizations: Workflows and Mechanisms

Diagrams are provided to illustrate common workflows in tetrazole drug discovery and a key mechanism of action for antifungal tetrazole derivatives.

G cluster_design Design & Synthesis cluster_eval Biological Evaluation cluster_lead Lead Optimization start Lead Identification (e.g., Tetrazole Scaffold) synth Chemical Synthesis of Derivatives start->synth char Structural Characterization (NMR, MS, IR) synth->char invitro In Vitro Screening (Anticancer, Antimicrobial) char->invitro sar Structure-Activity Relationship (SAR) Analysis invitro->sar sar->synth Iterative Redesign invivo In Vivo Testing (Animal Models) sar->invivo tox Toxicity & ADME Profiling invivo->tox lead_opt Lead Compound Optimization tox->lead_opt preclin Preclinical Development lead_opt->preclin

Caption: General workflow for the discovery and development of tetrazole-based drugs.

G acetyl Acetyl-CoA squalene Squalene acetyl->squalene lanosterol Lanosterol squalene->lanosterol cyp51 Lanosterol 14α-demethylase (CYP51) lanosterol->cyp51 ergosterol Ergosterol membrane Fungal Cell Membrane (Maintains Integrity) ergosterol->membrane cyp51->ergosterol Ergosterol Biosynthesis tetrazole Tetrazole-Azole Antifungal tetrazole->cyp51 INHIBITS

Caption: Mechanism of action for tetrazole-based azole antifungal agents.

References

Illuminating the Molecular Blueprint: A Spectroscopic Confirmation of Disodium 5-sulphido-1H-tetrazole-1-acetate

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical development and materials science, the precise structural elucidation of novel compounds is paramount. This guide provides a comparative analysis of spectroscopic data to unequivocally confirm the structure of Disodium 5-sulphido-1H-tetrazole-1-acetate, a key intermediate in the synthesis of advanced therapeutic agents. By juxtaposing its spectral characteristics with those of related tetrazole derivatives, we offer researchers a clear framework for structural verification.

Interpreting the Spectroscopic Signature

The structure of this compound is confirmed by a cohesive analysis of its ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry data. Each technique provides a unique piece of the structural puzzle, which, when assembled, leaves no ambiguity as to the molecule's constitution.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum is expected to be relatively simple, displaying a characteristic singlet for the methylene (-CH₂) protons of the acetate group.[1] The chemical shift of this peak provides information about the electronic environment of these protons, influenced by the adjacent tetrazole ring.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum will reveal the carbon framework of the molecule. Key signals will correspond to the carbonyl carbon of the acetate group, the methylene carbon, and the carbon atom of the tetrazole ring. The chemical shift of the tetrazole ring carbon is particularly indicative of the ring's electronic structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum offers a vibrational fingerprint of the functional groups present.[1] Key absorption bands are anticipated for the carboxylate (COO⁻) asymmetric and symmetric stretches, the N=N and C=N stretching vibrations of the tetrazole ring, and the C-S bond. The presence and position of these bands confirm the major structural motifs.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For tetrazole derivatives, a characteristic fragmentation pathway involves the loss of a nitrogen molecule (N₂).[2] The observation of the molecular ion peak and this specific fragmentation pattern would strongly support the proposed structure.

Comparative Spectroscopic Data

To provide a clear context for the interpretation of this compound's spectroscopic data, the following tables compare its expected values with the experimental data from structurally related compounds.

Table 1: ¹H NMR Spectroscopic Data

CompoundFunctional GroupChemical Shift (δ, ppm)Multiplicity
This compound (Predicted) -CH₂- (acetate)2.1 – 2.5Singlet
-NH- (tetrazole)8.5 – 9.5Broad Singlet
5-(Benzylthio)-1H-tetrazole-S-CH₂-4.58Singlet
Aromatic-H7.35 - 7.49Multiplet
-NH- (tetrazole)11.50 - 13.40Singlet

Table 2: ¹³C NMR Spectroscopic Data

CompoundCarbon AtomChemical Shift (δ, ppm)
This compound (Predicted) C=O (carboxylate)~170
-CH₂- (acetate)~50
C₅ (tetrazole)~155
1-(4-(2-Ethyl-2H-tetrazol-5-yl)phenyl)ethan-1-oneC=O197.5
C (tetrazole)164.1
Aromatic C126.9 - 138.2
-CH₂-53.4
-CH₃26.7, 13.9

Table 3: FT-IR Spectroscopic Data

CompoundFunctional GroupWavenumber (cm⁻¹)
This compound (Predicted) S-H stretch~2550
C=O (carboxylate)~1650
1-Phenyl-1H-tetrazole-5-thiolN-H/S-H stretch3000 - 2500 (broad)
C=N, N=N stretch~1500 - 1300
C-S stretch~700 - 600

Table 4: Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragment (m/z)
This compound C₃H₂N₄Na₂O₂S204.12[M-N₂]⁺
1-Phenyl-1H-tetrazole-5-thiolC₇H₆N₄S178.21178 [M]⁺, 150 [M-N₂]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used in the structural confirmation.

¹H and ¹³C NMR Spectroscopy

  • Instrumentation: A Bruker Avance III HD 400 MHz spectrometer (or equivalent) equipped with a 5 mm broadband probe.

  • Sample Preparation: 10-20 mg of the sample was dissolved in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • ¹H NMR Acquisition:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Acquisition Time: 4.08 seconds

    • Relaxation Delay: 1.0 second

  • ¹³C NMR Acquisition:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Acquisition Time: 1.36 seconds

    • Relaxation Delay: 2.0 seconds

  • Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-corrected using appropriate software (e.g., TopSpin or MestReNova). Chemical shifts were referenced to the residual solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) with a universal attenuated total reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the solid sample was placed directly on the ATR crystal.

  • Data Acquisition:

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16

  • Data Processing: The resulting spectrum was baseline-corrected and the peaks were labeled.

Mass Spectrometry

  • Instrumentation: A high-resolution mass spectrometer (e.g., Thermo Scientific Q Exactive HF) with an electrospray ionization (ESI) source.

  • Sample Preparation: The sample was dissolved in a suitable solvent (e.g., methanol or acetonitrile/water) to a concentration of approximately 1 mg/mL and infused into the mass spectrometer.

  • Data Acquisition (Positive Ion Mode):

    • Scan Range: m/z 50 - 500

    • Resolution: 140,000

    • Sheath Gas Flow Rate: 35 units

    • Auxiliary Gas Flow Rate: 10 units

    • Capillary Temperature: 320 °C

  • Data Processing: The acquired mass spectrum was analyzed to identify the molecular ion peak and characteristic fragment ions.

Workflow for Structural Confirmation

The logical progression from obtaining spectroscopic data to confirming the molecular structure is illustrated in the following diagram.

G Workflow for Spectroscopic Data Interpretation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis HNMR ¹H NMR HNMR_analysis Proton Environment (-CH₂ singlet) HNMR->HNMR_analysis CNMR ¹³C NMR CNMR_analysis Carbon Framework (C=O, -CH₂, C-tetrazole) CNMR->CNMR_analysis FTIR FT-IR FTIR_analysis Functional Groups (COO⁻, N=N, C=N, C-S) FTIR->FTIR_analysis MS Mass Spec MS_analysis Molecular Weight & Fragmentation ([M]⁺, [M-N₂]⁺) MS->MS_analysis Confirmation Structure Confirmed HNMR_analysis->Confirmation CNMR_analysis->Confirmation FTIR_analysis->Confirmation MS_analysis->Confirmation Structure Proposed Structure: This compound Structure->HNMR_analysis predicts Structure->CNMR_analysis predicts Structure->FTIR_analysis predicts Structure->MS_analysis predicts

Caption: Logical workflow for confirming molecular structure using spectroscopic data.

By following the outlined methodologies and comparative data analysis, researchers can confidently verify the structure of this compound, ensuring the integrity of their subsequent research and development endeavors.

References

Disodium 5-Sulphido-1H-Tetrazole-1-Acetate as a Carboxylic Acid Isostere: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the landscape of modern drug discovery and development, the strategic modification of lead compounds to enhance their pharmacological and pharmacokinetic profiles is a cornerstone of medicinal chemistry. One widely employed strategy is bioisosterism, the replacement of a functional group within a molecule with another group that retains similar chemical and physical properties, leading to a comparable biological activity. The substitution of a carboxylic acid moiety with a tetrazole ring is a classic example of non-classical bioisosterism. This guide provides a comparative analysis of Disodium 5-sulphido-1H-tetrazole-1-acetate as a carboxylic acid isostere, focusing on its physicochemical properties, metabolic stability, and biological activity in contrast to its analogous carboxylic acid.

Physicochemical and Pharmacokinetic Properties: A Comparative Overview

The rationale for replacing a carboxylic acid with a tetrazole lies in the latter's ability to mimic the acidic proton and planar nature of the carboxylate group while offering advantages in terms of lipophilicity and metabolic stability.[1] The following table summarizes the general comparison between these two functional groups.

PropertyCarboxylic Acid5-Substituted-1H-TetrazoleRationale for Isosteric Replacement
Acidity (pKa) ~4.2 - 4.5~4.5 - 4.9The pKa values are very similar, allowing the tetrazole to exist in its anionic form at physiological pH, thus mimicking the carboxylate's ability to engage in ionic interactions with biological targets.[1]
Lipophilicity (LogP) Generally lowerGenerally higher (approx. 10-fold more lipophilic)Increased lipophilicity can lead to improved membrane permeability and oral bioavailability.[1]
Solubility Generally higher in aqueous mediaGenerally lower in aqueous mediaThe increased lipophilicity of the tetrazole ring can reduce aqueous solubility. The salt form, such as the disodium salt, enhances water solubility.
Metabolic Stability Susceptible to Phase I oxidation and Phase II glucuronidationGenerally resistant to Phase I oxidation and less prone to glucuronidationTetrazoles are more metabolically robust, leading to a longer half-life and improved pharmacokinetic profile.[2][3]
Hydrogen Bonding Acts as both a hydrogen bond donor and acceptorActs as both a hydrogen bond donor and acceptorBoth groups can participate in similar hydrogen bonding interactions within a receptor's binding site.
Size and Shape PlanarPlanarThe planar nature of both groups allows for similar spatial arrangements within a binding pocket.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of isosteres. The following sections provide established protocols for the synthesis of the tetrazole moiety and the determination of key physicochemical and pharmacokinetic parameters.

Synthesis of 5-Substituted-1H-Tetrazoles (General Procedure)

A common and versatile method for the synthesis of 5-substituted-1H-tetrazoles is the [2+3] cycloaddition reaction between an organic nitrile and an azide.[2]

Materials:

  • Organic nitrile (R-CN)

  • Sodium azide (NaN₃)

  • Zinc chloride (ZnCl₂) or other Lewis acid catalyst

  • Dimethylformamide (DMF) or other suitable solvent

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Deionized water

Procedure:

  • To a solution of the organic nitrile (1 equivalent) in DMF, add sodium azide (1.5 equivalents) and zinc chloride (0.5 equivalents).

  • Heat the reaction mixture to 80-120 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a stirred solution of 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the 5-substituted-1H-tetrazole.

For the synthesis of this compound, a multi-step synthesis would be required, likely involving the formation of a 5-mercaptotetrazole intermediate followed by alkylation of the tetrazole nitrogen with an acetate-containing electrophile and subsequent salt formation.

Determination of pKa

The ionization constant (pKa) can be determined using various methods, with potentiometric titration being a widely accepted technique.[4]

Materials:

  • Compound of interest

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • Potassium chloride (KCl)

  • Deionized water (carbon dioxide-free)

  • pH meter with a calibrated electrode

  • Autotitrator or manual burette

Procedure:

  • Prepare a 1-5 mM solution of the compound in deionized water containing 0.15 M KCl to maintain constant ionic strength.

  • Calibrate the pH electrode using standard buffer solutions (pH 4.0, 7.0, and 10.0).

  • Titrate the solution with standardized 0.1 M HCl to a pH below the expected pKa.

  • Titrate the acidified solution with standardized 0.1 M NaOH, recording the pH value after each addition of titrant.

  • Plot the pH as a function of the volume of NaOH added.

  • The pKa is determined as the pH at the half-equivalence point of the titration curve. For more accurate results, software employing Gran's plot analysis can be used.

Determination of Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is commonly determined using the shake-flask method.[5]

Materials:

  • Compound of interest

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Buffer solution (pH 7.4) for LogD determination

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC

Procedure:

  • Prepare a stock solution of the compound in either water or n-octanol.

  • Add a known volume of the stock solution to a mixture of n-octanol and water (or buffer) in a centrifuge tube.

  • Shake the tube vigorously for a set period (e.g., 1 hour) to allow for partitioning.

  • Centrifuge the mixture to ensure complete separation of the two phases.

  • Carefully withdraw aliquots from both the aqueous and n-octanol layers.

  • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculate the LogP value using the formula: LogP = log10([Compound]octanol / [Compound]water).

In Vitro Metabolic Stability Assay

Microsomal stability assays are commonly used to assess the susceptibility of a compound to Phase I metabolism.[6]

Materials:

  • Compound of interest

  • Liver microsomes (human, rat, or mouse)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (containing an internal standard)

  • LC-MS/MS system

Procedure:

  • Pre-warm a solution of liver microsomes and the compound of interest in phosphate buffer at 37°C.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

  • The in vitro half-life (t1/2) can be calculated from the slope of the linear regression line (slope = -k, where k is the elimination rate constant, and t1/2 = 0.693/k).

Visualizing the Comparison

To better illustrate the concepts discussed, the following diagrams are provided.

G cluster_0 Bioisosteric Replacement Strategy cluster_1 Comparative Evaluation cluster_2 Desired Outcomes Lead Lead Compound (with Carboxylic Acid) Isostere Isosteric Analogue (with Tetrazole) Lead->Isostere Replace COOH with Tetrazole Physicochemical Physicochemical Properties (pKa, LogP, Solubility) Isostere->Physicochemical Pharmacokinetic Pharmacokinetic Properties (Metabolic Stability, Permeability) Isostere->Pharmacokinetic Pharmacodynamic Pharmacodynamic Properties (Biological Activity) Isostere->Pharmacodynamic ImprovedPK Improved Pharmacokinetics Pharmacokinetic->ImprovedPK MaintainedActivity Maintained/Improved Biological Activity Pharmacodynamic->MaintainedActivity OptimizedCandidate Optimized Drug Candidate ImprovedPK->OptimizedCandidate MaintainedActivity->OptimizedCandidate G Experimental Workflow for Isostere Comparison cluster_assays Parallel Assays Synthesis Synthesis of Carboxylic Acid and Tetrazole Analogues pKa pKa Determination (Potentiometric Titration) Synthesis->pKa LogP LogP Measurement (Shake-Flask Method) Synthesis->LogP Metabolism In Vitro Metabolic Stability (Microsomal Assay) Synthesis->Metabolism Activity Biological Activity Assay (e.g., Receptor Binding) Synthesis->Activity Data Data Analysis and Comparison pKa->Data LogP->Data Metabolism->Data Activity->Data G Generic GPCR Signaling Pathway Ligand Ligand (Carboxylic Acid or Tetrazole Analogue) Receptor GPCR Ligand->Receptor Binds to G_Protein G-Protein Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

References

Performance Evaluation of Disodium 5-sulphido-1H-tetrazole-1-acetate in Various Solvents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the performance of Disodium 5-sulphido-1H-tetrazole-1-acetate in various solvents, a critical factor for its application in pharmaceutical synthesis and other research areas. As a key intermediate in the production of cephalosporin antibiotics such as Ceforanide, understanding its solubility and stability is paramount for process optimization and yield maximization.[1] This document presents available data, compares it with relevant alternatives, and outlines standardized experimental protocols for in-house evaluation.

Performance Comparison of Tetrazole Derivatives in Various Solvents

Table 1: Solubility of Tetrazole Derivatives in Various Solvents at 298.15 K (25 °C)

SolventThis compound (Mole Fraction, x₁)1-H-tetrazole-1-acetic acid (Mole Fraction, x₁)[2]5-Mercapto-1-phenyl-1H-tetrazole
WaterHigh (Qualitative)[1]0.0896Sparingly Soluble
MethanolLikely Low0.1483Soluble
EthanolLikely Low0.0864Soluble
AcetoneLikely Low0.0572Soluble[3][4]
Ethyl AcetateLikely Low0.0278Soluble
1-PropanolLikely Low0.0563Data Not Available
2-PropanolLikely Low0.0397Data Not Available
Butyl AcetateLikely Low0.0129Data Not Available

Note: The solubility of this compound in organic solvents is expected to be low due to its ionic salt character. The data for 1-H-tetrazole-1-acetic acid is derived from a study by Shi, et al. and is presented here as a proxy for the non-ionic form.

Experimental Protocols

To enable researchers to conduct their own evaluations, this section details standardized protocols for determining solubility and stability.

Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[5][6]

Methodology:

  • Preparation: An excess amount of the solid compound is added to a known volume of the solvent in a sealed vial.

  • Equilibration: The vials are agitated in a thermostated shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[6][7]

  • Phase Separation: The suspension is allowed to stand, followed by centrifugation or filtration to separate the undissolved solid from the saturated solution.[5][6]

  • Quantification: The concentration of the compound in the clear supernatant is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[6]

G Workflow for Solubility Determination (Shake-Flask Method) cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solid to solvent B Agitate at constant temperature (24-72h) A->B C Centrifuge or filter the suspension B->C D Analyze supernatant concentration (HPLC/UV-Vis) C->D

Solubility Determination Workflow
Stability Assessment: ICH Guidelines

The International Council for Harmonisation (ICH) provides guidelines for stability testing of active pharmaceutical ingredients (APIs) and drug products. These studies are designed to evaluate how the quality of a substance varies with time under the influence of environmental factors such as temperature and humidity.[8][9][10]

Methodology:

  • Batch Selection: Stability studies should be conducted on at least three primary batches of the substance.[8]

  • Storage Conditions: Samples are stored in containers that simulate the proposed packaging under various conditions as outlined in the ICH guidelines.[8][9]

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.[10][11]

    • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH for 6 months.[11][12]

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for 6 months.[11][12]

  • Testing Frequency: Samples are tested at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term studies) for physical, chemical, and microbiological attributes.[11]

  • Evaluation: The data is evaluated to establish a re-test period or shelf life for the substance.[8]

G Workflow for ICH Stability Testing cluster_setup Study Setup cluster_storage Storage Conditions cluster_testing Testing & Evaluation A Select ≥3 primary batches B Package in appropriate containers A->B C Long-term (e.g., 25°C/60% RH) B->C D Accelerated (e.g., 40°C/75% RH) B->D E Test at specified time points C->E D->E F Analyze physical & chemical attributes E->F G Establish re-test period/shelf life F->G

ICH Stability Testing Workflow

Relationship between Structure and Solubility

The solubility of a tetrazole derivative is highly dependent on its chemical form. The acidic precursor, 5-mercapto-1H-tetrazole-1-acetic acid, can be converted to its highly water-soluble disodium salt. This relationship is crucial for its application in aqueous-based reactions and formulations.

G Structure-Solubility Relationship A 5-mercapto-1H-tetrazole-1-acetic acid (Acidic Form) B This compound (Salt Form) A->B Deprotonation (e.g., + 2 NaOH) C Polar Solvents (e.g., Water) A->C Moderate Solubility D Non-polar Organic Solvents A->D Higher Solubility B->A Protonation B->C High Solubility B->D Low Solubility

Structure-Solubility Relationship

References

Techniques for assessing the purity of synthesized Disodium 5-sulphido-1H-tetrazole-1-acetate

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Purity Assessment of Disodium 5-sulphido-1H-tetrazole-1-acetate

The rigorous assessment of purity for synthesized active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of drug development and chemical research. For this compound, a heterocyclic compound that serves as a key intermediate in the synthesis of molecules like the antibiotic Ceforanide, ensuring high purity is critical for subsequent reaction yields and the safety profile of the final product.[1] This guide provides an objective comparison of several analytical techniques for determining the purity of this compound, complete with experimental protocols and data presentation formats tailored for researchers, scientists, and drug development professionals.

Comparison of Analytical Techniques

A variety of analytical methods can be employed to determine the purity of this compound. Each technique offers distinct advantages and provides different types of information, from quantitative purity to structural confirmation. The choice of method often depends on the specific requirements of the analysis, available instrumentation, and the stage of drug development.

Technique Principle Information Obtained Key Advantages Limitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of the analyte between a stationary phase and a mobile phase.Quantitative purity (area %), detection of related substances and impurities.High sensitivity, high resolution, widely used for routine quality control. Orthogonal to NMR.[2]Requires a suitable chromophore, method development can be time-consuming.
Quantitative ¹H NMR (qNMR) Spectroscopy The intensity of a resonance signal is directly proportional to the number of corresponding nuclei.Absolute purity, structural confirmation, identification of impurities.Non-destructive, provides structural information, fast, highly accurate and precise.[2]Lower sensitivity than HPLC, requires a certified internal standard, can be affected by peak overlap.[2]
High-Resolution Mass Spectrometry (HRMS) Measures the mass-to-charge ratio (m/z) with high accuracy.Precise molecular mass, confirmation of elemental composition, structural information from fragmentation.Unambiguous determination of molecular formula, extremely high sensitivity.[1]Not inherently quantitative for purity without extensive calibration; ionization efficiency can vary.
Elemental Analysis (C, H, N, S) Combustion of the sample to convert elements into simple gases (CO₂, H₂O, N₂, SO₂), which are then quantified.Percentage of C, H, N, and S in the sample, which is compared to the theoretical values.Provides fundamental information on elemental composition.Does not detect impurities with the same elemental composition (e.g., isomers)[2], requires relatively large sample amounts.
Acid-Base Titration Neutralization reaction between the basic salt (analyte) and a standardized acid solution (titrant).[3][4]Assay of the disodium salt content.Simple, cost-effective, and precise for quantifying acidic or basic functional groups.[3]Non-specific; any basic impurity will be titrated along with the main compound.

Experimental Workflows and Protocols

A logical workflow is essential for the comprehensive purity assessment of a synthesized compound. Typically, a combination of chromatographic and spectroscopic methods is employed to gain a complete purity profile.

cluster_0 Purity Assessment Workflow Start Synthesized Disodium 5-sulphido-1H-tetrazole-1-acetate NMR ¹H and ¹³C NMR (Structural Confirmation) Start->NMR HRMS HRMS (Elemental Composition) Start->HRMS HPLC HPLC Analysis (Purity & Impurity Profile) qNMR Quantitative ¹H NMR (Absolute Purity) HPLC->qNMR EA Elemental Analysis (Elemental Composition) HPLC->EA Titration Acid-Base Titration (Assay of Salt) HPLC->Titration NMR->HPLC Final Purity Report qNMR->Final HRMS->HPLC EA->Final Titration->Final

Caption: General workflow for purity assessment.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for determining purity by separating the target compound from any impurities or degradation products.

cluster_1 HPLC Analysis Workflow Prep Prepare Mobile Phase & Sample Solution System Equilibrate HPLC System Prep->System Inject Inject Sample System->Inject Separate Chromatographic Separation Inject->Separate Detect UV/PDA Detection Separate->Detect Analyze Integrate Peaks & Calculate Area % Detect->Analyze Report Report Purity Analyze->Report

Caption: Workflow for HPLC purity analysis.

Experimental Protocol:

  • Instrumentation: A standard HPLC system with a UV or Photodiode Array (PDA) detector. A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is often a good starting point for polar, ionic compounds.

  • Mobile Phase Preparation: Due to the ionic nature of the compound, a buffered mobile phase is recommended. For example, a gradient elution using:

    • Mobile Phase A: 20 mM Ammonium acetate in water (pH adjusted to 6.5).

    • Mobile Phase B: Acetonitrile.

  • Sample Preparation: Accurately weigh approximately 5 mg of the synthesized compound and dissolve it in 10 mL of the mobile phase A to create a 0.5 mg/mL solution. Filter through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Determined by UV scan; tetrazoles typically have absorbance in the 200-250 nm range.

    • Gradient Program: A linear gradient from 5% B to 95% B over 20 minutes can be used for initial method development.

  • Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Data Presentation:

Peak No.Retention Time (min)Peak AreaArea %
13.5215,2340.21
28.78 (Main Peak)7,210,56799.51
311.2420,1120.28
Total 7,245,913 100.00
Quantitative ¹H NMR (qNMR) Spectroscopy

qNMR provides an absolute measure of purity by comparing the integral of a signal from the analyte to that of a certified internal standard of known purity and weight.

cluster_2 qNMR Analysis Workflow Weigh Accurately Weigh Sample & Internal Standard Dissolve Dissolve in Deuterated Solvent (e.g., D₂O) Weigh->Dissolve Acquire Acquire ¹H NMR Spectrum with Optimized Parameters Dissolve->Acquire Process Process Spectrum (Phasing, Baseline Correction) Acquire->Process Integrate Integrate Analyte and Standard Signals Process->Integrate Calculate Calculate Purity Using the qNMR Equation Integrate->Calculate Report Report Absolute Purity Calculate->Report

Caption: Workflow for qNMR purity analysis.

Experimental Protocol:

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Materials: Certified internal standard (e.g., maleic acid, dimethyl sulfone) that is stable, has signals that do not overlap with the analyte, and is soluble in the same deuterated solvent. Deuterated water (D₂O) is a suitable solvent for the disodium salt.

  • Sample Preparation:

    • Accurately weigh ~15 mg of the this compound sample.

    • Accurately weigh ~5 mg of the internal standard.

    • Dissolve both in a known volume (e.g., 0.7 mL) of D₂O in an NMR tube.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum. For quantitative results, ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.

    • The characteristic signal for the acetate group's methylene (-CH₂-) protons should be clearly visible and well-resolved.[1]

  • Data Analysis: Calculate purity using the formula:

    • Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    • Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, P = purity of the standard.

Data Presentation:

ParameterAnalyteInternal Standard
Compound This compoundMaleic Acid
Mass (m) 15.25 mg5.12 mg
Molecular Weight (MW) 240.12 g/mol 116.07 g/mol
Signal Integral (I) 1.00 (for -CH₂-)0.95 (for -CH=CH-)
Number of Protons (N) 22
Standard Purity (P_std) -99.9%
Calculated Purity 98.7% -
Other Supporting Techniques

High-Resolution Mass Spectrometry (HRMS):

  • Protocol: Infuse a dilute solution of the sample (e.g., 10 µg/mL in water/methanol) into an ESI-TOF or ESI-Orbitrap mass spectrometer. Acquire the spectrum in both positive and negative ion modes.

  • Data: Compare the measured exact mass of the molecular ion ([M-2Na+H]⁻ or [M-Na]⁻) with the theoretical mass calculated from the molecular formula (C₃H₂N₄Na₂O₂S). A mass accuracy within 5 ppm is expected.[1]

Elemental Analysis:

  • Protocol: Submit a dried sample (~2-5 mg) to a dedicated elemental analyzer. The instrument performs combustion and measures the resulting C, H, N, and S content.

  • Data: The results are presented as a percentage of each element and compared to the theoretical values.

Data Presentation (Elemental Analysis):

ElementTheoretical %Experimental %Difference %
Carbon (C)15.0114.95-0.06
Hydrogen (H)0.840.88+0.04
Nitrogen (N)23.3323.25-0.08
Sulfur (S)13.3513.29-0.06

This comprehensive approach, combining chromatographic separation with spectroscopic identification and quantification, provides a robust and reliable assessment of the purity of synthesized this compound, ensuring its suitability for further research and development.

References

Navigating Cross-Reactivity: A Comparative Guide to Disodium 5-sulphido-1H-tetrazole-1-acetate and its Cephalosporin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the specificity and cross-reactivity of pharmaceutical intermediates is paramount. This guide provides a comparative analysis of Disodium 5-sulphido-1H-tetrazole-1-acetate, a key intermediate in the synthesis of the second-generation cephalosporin, Ceforanide, and its implications for antibiotic cross-reactivity.

While direct experimental data on the cross-reactivity of this compound itself is limited, its role as a precursor to the R2 side chain of Ceforanide allows for a robust, indirect assessment. The cross-reactivity of β-lactam antibiotics, including cephalosporins, is primarily governed by the structural similarity of their R1 and R2 side chains, rather than the core β-lactam ring.

Ceforanide and its Structural Relationship

Ceforanide is a second-generation cephalosporin antibiotic featuring two distinct side chains. The R1 side chain is a 2-(aminomethyl)phenylacetamido group. The R2 side chain, derived from this compound, is a {[1-(carboxymethyl)-1H-tetrazol-5-yl]sulfanyl}methyl group.[1][2] It is the similarity of these side chains, particularly the R1 side chain, to other β-lactam antibiotics that dictates the potential for immunological cross-reactivity.

Comparative Cross-Reactivity of Tetrazole-Containing Cephalosporins

To contextualize the potential cross-reactivity of Ceforanide, this guide compares it with other cephalosporins that also feature a tetrazole moiety in their structure. The following tables summarize available quantitative data from clinical and laboratory studies.

CephalosporinR1 Side ChainR2 Side Chain (Tetrazole-containing)Cross-Reactivity with Penicillin (Confirmed Allergy)Cross-Reactivity with Other CephalosporinsKey Findings & Citations
Ceforanide 2-(aminomethyl)phenylacetamido{[1-(carboxymethyl)-1H-tetrazol-5-yl]sulfanyl}methylData not availableData not availableCeforanide appears to be as safe and effective as cefazolin for the therapy of pneumonia caused by S. pneumoniae or H. influenzae.[1]
Cefazolin (1H-Tetrazol-1-yl)acetyl5-methyl-1,3,4-thiadiazole-2-thiol~0.7% - 3.0%Low, as it does not share an R1 side chain with other penicillins or cephalosporins.A meta-analysis found the frequency of cefazolin allergy in patients with penicillin allergy to be approximately 0.7%.[3][4] True allergies to cefazolin are rare (<1%) and are usually specific to its unique side chains.[5]
Cefamandole D-Mandelic acid1-methyl-1H-tetrazole-5-thiolHigher potential due to R1 similarity with some penicillins.Can cross-react with other cephalosporins sharing similar R1 side chains.Studies have shown a higher odds of allergic reaction to cefamandole in penicillin-allergic patients compared to second and third-generation cephalosporins with dissimilar side chains.[6]
Cefotetan Carbamoyl1-methyl-1H-tetrazole-5-thiolLowSerum samples with cefotetan antibodies showed some cross-reactivity with cephalothin and cefoxitin.Very little cross-reactivity was observed between cefotetan antibodies and a panel of other cephalosporins in one study.

Understanding the Immunological Basis of Cross-Reactivity

The primary mechanism of β-lactam allergy involves the drug acting as a hapten, binding to host proteins and eliciting an immune response. This response is often directed against the side chains of the antibiotic.

cluster_0 Immune Recognition of β-Lactam Antibiotics Drug β-Lactam Antibiotic (e.g., Cephalosporin) Hapten-Carrier Hapten-Carrier Complex Drug->Hapten-Carrier Haptenation Protein Host Protein Protein->Hapten-Carrier APC Antigen Presenting Cell (APC) Hapten-Carrier->APC Uptake & Processing T_Cell T-Helper Cell APC->T_Cell Antigen Presentation B_Cell B-Cell T_Cell->B_Cell Activation IgE IgE Antibodies B_Cell->IgE Production of Mast_Cell Mast Cell / Basophil IgE->Mast_Cell Binds to Mediators Release of Inflammatory Mediators (Histamine, etc.) Mast_Cell->Mediators Cross-linking by subsequent drug exposure Allergic_Reaction Allergic Reaction (Urticaria, Anaphylaxis, etc.) Mediators->Allergic_Reaction cluster_1 In Vivo Allergy Testing Workflow Patient_History Patient with History of β-Lactam Allergy SPT Skin Prick Test (SPT) with culprit and alternative antibiotics Patient_History->SPT SPT_Result SPT Result SPT->SPT_Result IDT Intradermal Test (IDT) with non-irritating concentrations SPT_Result->IDT Negative Positive Positive Result: Allergy Confirmed SPT_Result->Positive Positive IDT_Result IDT Result IDT->IDT_Result IDT_Result->Positive Positive Negative Negative Result: Proceed with caution IDT_Result->Negative Negative DPT Drug Provocation Test (DPT) (Graded Challenge - Gold Standard) Negative->DPT DPT_Result DPT Result DPT->DPT_Result Tolerated Tolerated: Safe to administer DPT_Result->Tolerated Negative Reaction Reaction: Allergy Confirmed DPT_Result->Reaction Positive

References

A Comparative Guide to Catalysts in Tetrazole Synthesis: Efficacy, Protocols, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the synthesis of tetrazoles, a critical scaffold in medicinal chemistry, is a focal point of optimization. This guide provides a comparative analysis of various catalytic systems, offering a clear overview of their efficacy based on experimental data. Detailed methodologies and visual representations of experimental workflows are included to facilitate replication and further development.

The construction of the tetrazole ring, most commonly through the [3+2] cycloaddition of nitriles and an azide source, is significantly influenced by the choice of catalyst. Modern catalysis has moved towards developing more efficient, reusable, and environmentally benign systems. This comparison focuses on several prominent classes of catalysts, including copper-based nanocatalysts, cobalt complexes, and solid acid catalysts, highlighting their performance in the synthesis of 5-substituted 1H-tetrazoles.

Comparative Efficacy of Selected Catalysts

The following table summarizes the performance of different catalysts under their optimized reaction conditions for the synthesis of various 5-substituted 1H-tetrazoles. This data, collated from recent literature, allows for a direct comparison of reaction yields and times.

Catalyst [ref]Model Substrate (Nitrile)Azide SourceSolventTemp (°C)TimeYield (%)
Copper-Based Nanocatalysts
Cu/C nanocatalyst[1]Benzaldehyde, Hydroxylamine HClSodium AzideDMF10012 hup to 96
Cu nano-particle on Fe3O4[2]4-Nitroaniline, Triethyl orthoformateSodium AzideSolvent-free100-Good to high
CuSO4·5H2O[3]BenzonitrileSodium AzideDMSO-0.5-5 hGood to excellent
Fe3O4@MCM-41-SB-Cu[4]Various nitrilesSodium Azide---Excellent
Cobalt-Based Catalysts
Co(II)-complex[5][6]BenzonitrileSodium AzideDMSO11012 h99
CoY Zeolite[7][8]PhenylacetonitrileSodium AzideDMF120-High
Co–Ni/Fe3O4@MMSHS[9]Various aromatic nitrilesSodium Azide--8-44 minup to 98
Solid Acid Catalysts
Silica Sulfuric Acid[10]BenzonitrilesSodium AzideDMFreflux-72-95
Fe3O4@SiO2-SO3H[11]BenzonitrileSodium Azide--QuickGood to excellent
Other Heterogeneous Catalysts
Fe3O4@tryptophan@Ni[12]Various nitrilesSodium Azide---Excellent
Fe3O4-adenine-Zn[12]4-ChlorobenzonitrileSodium AzidePEG12080 min96

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of catalytic performance. Below are representative experimental protocols for the synthesis of 5-substituted 1H-tetrazoles using different classes of catalysts.

General Procedure using a Heterogeneous Nanocatalyst (e.g., Fe3O4-based)

A mixture of the nitrile (1.0 mmol), sodium azide (1.2-1.5 mmol), and the magnetic nanocatalyst (e.g., Fe3O4-adenine-Zn, specified mol%) in a suitable solvent (e.g., PEG, DMF, or solvent-free) is stirred at a specific temperature (e.g., 100-120 °C) for the required time (e.g., 80 minutes to 12 hours).[2][12] The progress of the reaction is monitored by thin-layer chromatography. After completion, the catalyst is separated using an external magnet.[13][14] The resulting solution is then typically acidified (e.g., with HCl) and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.

General Procedure using a Homogeneous Catalyst (e.g., Co(II)-complex)

In a typical procedure, a mixture of the organonitrile (1.0 mmol), sodium azide (1.2 mmol), and the Co(II) complex (1 mol%) are heated in a solvent such as DMSO at 110 °C for 12 hours.[5] After the reaction is complete, the mixture is cooled to room temperature, and the product is typically precipitated by the addition of water and then collected by filtration. Further purification can be achieved by column chromatography.

General Procedure using a Solid Acid Catalyst (e.g., Silica Sulfuric Acid)

A mixture of the nitrile (1.0 mmol), sodium azide (1.5 mmol), and silica sulfuric acid (a specified weight or mol%) in DMF is refluxed for a designated time.[10] Upon completion, the reaction mixture is cooled, and the solid catalyst is filtered off. The filtrate is then worked up, typically by adding water and extracting the product with an organic solvent.

Visualizing the Process: Workflows and Mechanisms

To better understand the experimental process and the underlying chemical transformations, the following diagrams are provided.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Nitrile E Heating & Stirring A->E B Sodium Azide B->E C Catalyst C->E D Solvent D->E F Catalyst Separation (e.g., Magnet/Filtration) E->F G Acidification & Extraction F->G H Drying & Concentration G->H I Recrystallization or Column Chromatography H->I J Final Product I->J

Caption: General experimental workflow for catalyzed tetrazole synthesis.

The catalytic cycle often involves the activation of the nitrile by the catalyst, facilitating the nucleophilic attack of the azide ion.

Catalytic_Cycle Catalyst Catalyst (M) Activated_Complex [R-C≡N---M] Catalyst->Activated_Complex Coordination Nitrile R-C≡N Nitrile->Activated_Complex Azide N3- Intermediate Open-chain Intermediate Azide->Intermediate Activated_Complex->Intermediate Nucleophilic Attack Tetrazolide_Complex [Tetrazolide-M] Intermediate->Tetrazolide_Complex Cyclization Tetrazolide_Complex->Catalyst Product Release & Catalyst Regeneration Product 5-Substituted Tetrazole Tetrazolide_Complex->Product

Caption: Plausible catalytic cycle for metal-catalyzed tetrazole synthesis.

References

A Comparative Guide to the Stability of Disodium 5-sulphido-1H-tetrazole-1-acetate and Related Tetrazole Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the stability of Disodium 5-sulphido-1H-tetrazole-1-acetate against a selection of structurally related tetrazole compounds. The stability of a pharmaceutical ingredient is a critical parameter that influences its shelf-life, safety, and efficacy. Tetrazole derivatives are widely used in medicinal chemistry, often as bioisosteres for carboxylic acids, due to their favorable metabolic stability and physicochemical properties.[1][2] This guide summarizes available data on thermal and photostability, outlines standard experimental protocols for stability assessment, and discusses the structural factors influencing the stability of these heterocyclic compounds.

While direct comparative stability studies for this compound are not extensively available in public literature, this guide collates data from various sources to provide a robust comparison based on the parent compound, 1H-tetrazole, and derivatives with varying C5 substituents.

Physicochemical Properties and Thermal Stability

The thermal stability of tetrazole derivatives is a key indicator of their robustness. Decomposition temperatures are influenced by the nature of substituents on the tetrazole ring. The data presented below has been compiled from various sources.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Melting Point / Decomposition Temperature (°C)
This compound this compoundC₃H₂N₄Na₂O₂S204.11Not explicitly reported; likely >200°C (by inference)
1H-Tetrazole1H-TetrazoleCH₂N₄70.05155-157 (melts), decomposes explosively above this temperature.
5-Amino-1H-tetrazole5-Amino-1H-tetrazoleCH₃N₅85.07~206 (melts), decomposition starts at 210°C.
5-Nitrotetrazole (salts)5-NitrotetrazoleCHN₅O₂115.05Salts generally decompose >150°C.
5-Mercapto-1H-tetrazole-1-acetic acid5-Mercapto-1H-tetrazole-1-acetic acidC₃H₄N₄O₂S160.15179-180 (with decomposition).[3]
5-Mercapto-1H-tetrazole-1-methanesulfonic acid disodium salt5-Mercapto-1H-tetrazole-1-methanesulfonic acid disodium saltC₂H₂N₄Na₂O₃S₂240.17247 (with decomposition).[1]

Note: The structure images are illustrative representations.

Discussion of Thermal Stability:

The parent compound, 1H-tetrazole , is stable up to its melting point but decomposes rapidly and explosively thereafter. The introduction of substituents at the C5 position significantly alters the thermal stability. An electron-donating group like the amino group in 5-amino-1H-tetrazole generally increases thermal stability, as reflected by its higher decomposition temperature. Conversely, strongly electron-withdrawing groups, such as the nitro group in 5-nitrotetrazole , can decrease the stability of the tetrazole ring, although their salts are noted to be thermally stable above 150°C.

For This compound , while a specific decomposition temperature is not reported, we can infer its stability profile. Its parent acid, 5-Mercapto-1H-tetrazole-1-acetic acid , decomposes at 179-180°C.[3] The disodium salt form is expected to have significantly higher thermal stability due to the ionic nature and stabilization of the tetrazole ring. This is supported by the high decomposition temperature of a similar compound, 5-Mercapto-1H-tetrazole-1-methanesulfonic acid disodium salt , at 247°C.[1] The sulphido group, in its anionic form, and the acetate moiety contribute to the overall electronic properties and crystal lattice energy, which in turn affect thermal stability.

Factors Influencing Tetrazole Stability

The stability of the tetrazole ring is a balance of its aromatic character and high nitrogen content. Several factors can influence this balance.

Factors Influencing Tetrazole Stability A Tetrazole Ring Stability B Substituent Effects (C5 and N1/N2) A->B C Physical State A->C D External Factors A->D sub_B1 Electronic Effects (Inductive/Resonance) B->sub_B1 sub_B2 Steric Hindrance B->sub_B2 sub_B3 Salt Formation B->sub_B3 sub_C1 Crystal Lattice Energy C->sub_C1 sub_C2 Tautomeric Form (1H vs 2H) C->sub_C2 sub_D1 Temperature D->sub_D1 sub_D2 Light (UV/Vis) D->sub_D2 sub_D3 pH / Hydrolysis D->sub_D3

Caption: Key factors influencing the stability of tetrazole compounds.

Photostability Considerations

Tetrazole derivatives can be susceptible to photodegradation. Upon exposure to UV light, the tetrazole ring can undergo cleavage, leading to the formation of various photoproducts. The specific degradation pathway and the rate of degradation are highly dependent on the substituents and the irradiation conditions. For pharmaceutical applications, photostability is a critical parameter assessed according to the ICH Q1B guideline. This involves exposing the drug substance to a minimum of 1.2 million lux hours of visible light and 200 watt hours per square meter of UVA radiation.[4][5]

Given the conjugated nature of the tetrazole ring, it is plausible that this compound would exhibit some photosensitivity, and appropriate packaging and storage conditions would be necessary to protect it from light.

Metabolic Stability

A significant advantage of using the tetrazole moiety in drug design is its enhanced metabolic stability compared to the carboxylic acid group it often replaces. The tetrazole ring is generally resistant to many metabolic transformations that carboxylic acids are susceptible to in the liver. This resistance can lead to a longer half-life and improved pharmacokinetic profile of a drug candidate.[1] The acetate group on the nitrogen of the tetrazole ring in the target compound may be susceptible to hydrolysis by esterases, but the core tetrazole ring is expected to remain stable.

Experimental Protocols

Detailed experimental protocols for a direct comparison are not available. The following are generalized, standard protocols for assessing the thermal and photostability of a chemical compound, applicable to the substances discussed in this guide.

Protocol for Thermal Stability Assessment using TGA/DSC

This protocol outlines a standard method for determining the thermal stability and decomposition profile of a compound using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Objective: To determine the melting point, onset of decomposition, and mass loss as a function of temperature.

Instrumentation: A simultaneous TGA/DSC instrument.

Methodology:

  • Sample Preparation: Accurately weigh 3-5 mg of the test compound into an aluminum or alumina crucible.

  • Instrument Setup:

    • Place the sample crucible and a reference empty crucible into the instrument.

    • Purge the furnace with an inert nitrogen atmosphere at a flow rate of 50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to 400°C at a constant heating rate of 10°C/min.

  • Data Analysis:

    • From the DSC curve, determine the onset temperature and peak temperature of any endothermic (e.g., melting) or exothermic (e.g., decomposition) events.

    • From the TGA curve, determine the temperature at which mass loss begins (onset of decomposition) and the percentage of mass lost at different temperature ranges.

Protocol for Photostability Assessment (ICH Q1B Guideline)

This protocol is a summary of the confirmatory testing for a drug substance as outlined in the ICH Q1B guideline.

Objective: To evaluate the intrinsic photostability of a compound under standardized light exposure.

Instrumentation: A photostability chamber equipped with a light source conforming to ICH Q1B Option I (e.g., a xenon lamp with appropriate filters) or Option II (a combination of cool white fluorescent and near-UV lamps). The chamber should have controlled temperature and a calibrated radiometer/lux meter.

Methodology:

  • Sample Preparation:

    • Place a solid sample of the compound in a suitable container (e.g., a quartz dish) to a uniform thickness of not more than 3 mm.

    • Prepare a "dark" control sample by wrapping an identical sample in aluminum foil.

  • Exposure Conditions:

    • Place both the test and dark control samples in the photostability chamber.

    • Expose the samples to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Post-Exposure Analysis:

    • After exposure, visually inspect both the exposed and dark control samples for any changes in physical appearance (e.g., color change).

    • Analyze both samples using a stability-indicating HPLC method to determine the amount of degradation and identify any major degradation products.

  • Data Analysis:

    • Compare the chromatograms of the exposed and dark control samples.

    • Calculate the percentage of degradation of the active substance.

    • If significant degradation is observed, further testing of the compound in its intended packaging may be required.

General Workflow for Compound Stability Assessment start Test Compound thermal Thermal Stability (TGA/DSC) start->thermal Heat photo Photostability (ICH Q1B) start->photo Light hydrolytic Hydrolytic Stability (pH Stress) start->hydrolytic Aqueous Buffer data_analysis Data Analysis (Identify Degradants, Determine Kinetics) thermal->data_analysis photo->data_analysis hydrolytic->data_analysis stable Compound is Stable data_analysis->stable Degradation < Threshold unstable Compound is Unstable data_analysis->unstable Degradation > Threshold formulation Proceed to Formulation/ Packaging Studies stable->formulation

Caption: A generalized workflow for assessing the stability of a chemical compound.

References

Unveiling the Molecular Architecture: A Comparative Guide to X-ray Crystallography for Structural Validation of Tetrazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This is particularly true for tetrazole derivatives, a class of compounds with significant therapeutic potential. X-ray crystallography stands as the gold standard for providing unambiguous structural validation, offering a detailed atomic-level view that is crucial for understanding structure-activity relationships (SAR) and guiding drug design. This guide provides a comparative overview of the application of X-ray crystallography for the structural validation of various tetrazole derivatives, supported by experimental data and protocols.

Tetrazole and its derivatives are a versatile class of nitrogen-rich heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1] Their ability to act as bioisosteres for carboxylic acids and amides, coupled with their metabolic stability, makes them attractive scaffolds for the development of novel therapeutic agents.[2] Accurate structural elucidation is a critical step in the drug discovery pipeline, and X-ray crystallography provides the definitive evidence of a compound's molecular structure, including bond lengths, bond angles, and stereochemistry.

Experimental Protocols: From Crystal to Structure

The successful application of X-ray crystallography hinges on a meticulous experimental workflow. While specific parameters may vary depending on the compound and available instrumentation, the fundamental steps remain consistent.

Crystal Growth

The initial and often most challenging step is obtaining high-quality single crystals suitable for diffraction. This typically involves the slow evaporation of a saturated solution of the tetrazole derivative.

  • Solvent Selection: The choice of solvent is critical. A solvent in which the compound has moderate solubility is ideal. Common solvents for tetrazole derivatives include methanol, ethanol, ethyl acetate, and dichloromethane.[3] For instance, single crystals of 1-(2,2-Diphenylethyl)-1H-tetrazole were successfully grown by slow evaporation from a methanol solution at room temperature.[4]

  • Procedure: A nearly saturated solution of the purified tetrazole derivative is prepared. The solution is then filtered to remove any particulate matter and left undisturbed in a loosely covered vial to allow for slow evaporation of the solvent. Over a period of days to weeks, single crystals of suitable size and quality for X-ray diffraction will hopefully form.

Data Collection

Once a suitable crystal is obtained, it is mounted on a diffractometer for data collection.

  • Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable radiation source (e.g., Mo Kα or Cu Kα) and a detector is used. For example, the data for 1-(3,5-Dichlorophenyl)-1H-1,2,3,4-tetrazole was collected on an Oxford Diffraction Xcalibur Sapphire3 diffractometer using Mo Kα radiation.[5]

  • Data Collection Parameters: The crystal is maintained at a specific temperature, often a cryogenic temperature like 100 K or 293 K, to minimize thermal vibrations of the atoms.[5][6] The diffractometer rotates the crystal while irradiating it with X-rays, and the diffraction pattern is recorded by the detector.

Structure Solution and Refinement

The collected diffraction data is then processed to determine the crystal structure.

  • Structure Solution: The initial atomic positions are determined from the diffraction pattern using direct methods or Patterson methods, often employing software packages like SHELXT.[6]

  • Structure Refinement: The initial model is then refined against the experimental data using full-matrix least-squares methods with software such as SHELXL.[6] This iterative process optimizes the atomic coordinates, displacement parameters, and other structural parameters to achieve the best possible agreement between the calculated and observed diffraction data. The quality of the final structure is assessed by parameters such as the R-factor and goodness-of-fit.

Data Presentation: A Comparative Look at Tetrazole Derivatives

The following table summarizes key crystallographic data for a selection of tetrazole derivatives, showcasing the diversity of structures within this class of compounds. This data allows for an objective comparison of their solid-state conformations and packing arrangements.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)ZRef.
5-bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridineC₇H₆BrN₅OrthorhombicAcam12.3735(8)20.8690(11)6.8385(6)901765.9(2)8[3]
1-(3,5-Dichlorophenyl)-1H-1,2,3,4-tetrazoleC₇H₄Cl₂N₄MonoclinicP2₁/c3.8362(2)9.0524(3)24.8876(11)91.956(4)863.76(7)4[5]
1-(2,2-Diphenylethyl)-1H-tetrazoleC₁₅H₁₄N₄MonoclinicP2₁/c12.5289(6)10.4157(5)11.0085(5)107.906(1)1366.99(11)4[4]
1-benzyl-5-amino-1H-tetrazoleC₈H₉N₅MonoclinicP2(1)/c14.915.1211.19908524[7]
5-(4-Chlorophenyl)-1H-tetrazoleC₇H₅ClN₄MonoclinicP2₁/n9.4596(19)11.437(2)7.2988(15)107.91(3)751.4(3)4[8]
3-(5-Phenyl-2H-tetrazol-2-yl)pyridineC₁₂H₉N₅MonoclinicP2₁/c10.1568(3)11.5540(3)9.7712(3)108.019(3)1090.00(6)4[9]

Mandatory Visualizations

To further clarify the processes and comparisons discussed, the following diagrams are provided.

xray_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Acquisition cluster_analysis Structural Analysis synthesis Synthesis & Purification of Tetrazole Derivative crystal_growth Crystal Growth (e.g., Slow Evaporation) synthesis->crystal_growth mounting Crystal Mounting crystal_growth->mounting diffraction X-ray Diffraction Data Collection mounting->diffraction data_processing Data Processing & Reduction diffraction->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Structural Validation & Analysis refinement->validation final_structure final_structure validation->final_structure Final 3D Structure

Caption: Workflow of X-ray Crystallography for Structural Validation.

comparison_methods cluster_problem Structural Question cluster_techniques Analytical Techniques cluster_outcomes Primary Information Obtained problem Determine 3D Structure of Tetrazole Derivative xray X-ray Crystallography problem->xray nmr NMR Spectroscopy problem->nmr ms Mass Spectrometry problem->ms xray_out Definitive solid-state structure (bond lengths, angles, stereochemistry, packing) xray->xray_out nmr_out Solution-state structure (connectivity, conformation, dynamics) nmr->nmr_out ms_out Molecular weight & fragmentation (elemental composition) ms->ms_out

References

Elemental Analysis for Purity Confirmation of Disodium 5-sulphido-1H-tetrazole-1-acetate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of pharmaceutical intermediates, rigorous purity assessment is paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of elemental analysis as a fundamental technique for confirming the purity of Disodium 5-sulphido-1H-tetrazole-1-acetate, a key intermediate in the synthesis of cephalosporin antibiotics like Ceforanide.[1] The principles and methodologies discussed are broadly applicable to a wide range of organic salts and heterocyclic compounds.

Comparative Elemental Composition

Elemental analysis by combustion is a highly reliable method for determining the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. By comparing the experimentally determined elemental composition with the theoretical values calculated from the molecular formula, the purity of a synthesized compound can be accurately assessed. A close correlation between the found and calculated values is a strong indicator of high purity.

The following table compares the theoretical elemental composition of this compound with two other tetrazole derivatives, 1-Phenyl-5-mercaptotetrazole and 5-(4-chlorophenyl)-1H-tetrazole, illustrating the distinct elemental fingerprints of these compounds.

Compound NameMolecular Formula% Carbon (Theoretical)% Hydrogen (Theoretical)% Nitrogen (Theoretical)% Sulfur (Theoretical)
This compoundC₃H₂N₄Na₂O₂S16.22%0.91%25.22%14.43%
1-Phenyl-5-mercaptotetrazoleC₇H₆N₄S47.18%3.39%31.44%17.99%
5-(4-chlorophenyl)-1H-tetrazoleC₇H₅ClN₄46.55%2.79%31.02%-

Note: The acceptable deviation between theoretical and experimental values is typically within ±0.4% for a compound to be considered pure.

Experimental Protocol: CHNS Elemental Analysis

The following protocol outlines the standard procedure for determining the elemental composition of an organic salt using a modern CHNS elemental analyzer.

1. Sample Preparation:

  • Ensure the sample is homogenous and completely dry. Lyophilization or drying in a vacuum oven at an appropriate temperature can be used to remove residual solvents and water.
  • Accurately weigh 1-3 mg of the sample into a pre-cleaned tin capsule using a calibrated microbalance.
  • Fold the tin capsule to enclose the sample securely, ensuring no sample is lost.

2. Instrument Calibration:

  • Calibrate the elemental analyzer using a certified organic standard with a known elemental composition (e.g., sulfanilamide or acetanilide).
  • Perform several runs with the standard to ensure the instrument is providing accurate and reproducible results.

3. Combustion and Analysis:

  • The encapsulated sample is introduced into a high-temperature combustion furnace (typically around 1000°C) enriched with oxygen.
  • The sample undergoes complete combustion, converting carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), nitrogen to nitrogen gas (N₂) and its oxides (which are subsequently reduced to N₂), and sulfur to sulfur dioxide (SO₂).
  • The resulting gases are carried by a stream of inert gas (typically helium) through a series of scrubbers and catalysts to remove interfering elements (like halogens) and to ensure the complete conversion of nitrogen oxides to N₂.
  • The mixture of CO₂, H₂O, N₂, and SO₂ is then passed through a chromatographic column to separate the individual gases.

4. Detection and Data Processing:

  • A thermal conductivity detector (TCD) measures the concentration of each gas as it elutes from the column.
  • The instrument's software integrates the detector signal for each gas and, based on the initial sample weight and calibration data, calculates the percentage of each element (C, H, N, S) in the original sample.

Experimental Workflow for Purity Determination

The following diagram illustrates the logical flow of the elemental analysis process, from sample preparation to the final purity assessment.

Elemental_Analysis_Workflow Workflow for Purity Confirmation by Elemental Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing and Evaluation cluster_theoretical Theoretical Calculation start Start: Synthesized Compound homogenize Homogenize and Dry Sample start->homogenize weigh Accurately Weigh 1-3 mg homogenize->weigh encapsulate Encapsulate in Tin Foil weigh->encapsulate autosampler Load into Autosampler encapsulate->autosampler combustion Flash Combustion (~1000°C in O2) autosampler->combustion reduction Reduction of NOx to N2 combustion->reduction separation Gas Chromatography Separation reduction->separation detection Thermal Conductivity Detection (TCD) separation->detection calculation Software Calculates %C, %H, %N, %S detection->calculation comparison Compare Experimental vs. Theoretical Values calculation->comparison purity_assessment Purity Assessment (Deviation ≤ ±0.4%) comparison->purity_assessment end End: Purity Confirmed purity_assessment->end formula Determine Molecular Formula calc_theo Calculate Theoretical % Composition formula->calc_theo calc_theo->comparison

Caption: A flowchart detailing the key stages of elemental analysis for the confirmation of chemical purity.

Conclusion

Elemental analysis is an indispensable tool in synthetic and pharmaceutical chemistry for the verification of a compound's empirical formula and the assessment of its purity. For this compound, this technique provides a rapid, accurate, and cost-effective method to ensure the quality of this critical pharmaceutical intermediate, thereby supporting the development of safe and effective medicines. The comparison with other tetrazole derivatives highlights the specificity of the elemental composition for each unique molecular structure.

References

A Comparative Analysis of 5-Substituted-1H-Tetrazole Derivatives and Their Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the burgeoning therapeutic applications of 5-substituted-1H-tetrazole derivatives, supported by experimental data and detailed methodologies.

The 5-substituted-1H-tetrazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities. This guide provides a comparative analysis of various derivatives, focusing on their therapeutic potential as anticonvulsants, anticancer agents, and antidiabetics. The information presented is intended to assist researchers in navigating the diverse applications of these compounds and to facilitate future drug discovery and development efforts.

Comparative Efficacy of 5-Substituted-1H-Tetrazole Derivatives

The therapeutic efficacy of 5-substituted-1H-tetrazole derivatives is highly dependent on the nature of the substituent at the 5-position of the tetrazole ring. The following tables summarize the quantitative data for representative compounds across different therapeutic areas.

Anticonvulsant Activity

Several 5-substituted-1H-tetrazole derivatives have shown potent anticonvulsant effects in preclinical models. The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests are standard models used to evaluate anticonvulsant drug efficacy. The MES model is indicative of a compound's ability to prevent seizure spread, while the scPTZ test is a model for absence seizures.

CompoundModelED50 (mg/kg)Reference CompoundReference ED50 (mg/kg)Citation
Compound 2kMES9.6Carbamazepine11.8[1][2]
QUAN-0808MES24Carbamazepine-[3]
Compound 14MES49.6--[4]
Compound 2jscPTZ83.3Ethosuximide-[1]
Compound 14scPTZ67.4--[4]
Anticancer Activity

A notable class of 5-substituted-1H-tetrazoles exhibits anticancer activity by acting as microtubule destabilizers. These compounds inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells. Their efficacy is often evaluated by measuring their half-maximal inhibitory concentration (IC50) against various cancer cell lines and in tubulin polymerization assays.

CompoundCell LineIC50 (µM)Tubulin Polymerization IC50 (µM)Citation
Compound 6-31SGC-79010.090Not Specified[5][6]
A5490.650[5][6]
HeLaNot Specified[5][6]
Compound 14Glioblastoma Cell LinesSubmicromolar0.8[7]
Antidiabetic Activity

Certain 5-substituted-1H-tetrazole derivatives have been identified as potent agonists of the peroxisome proliferator-activated receptor γ (PPARγ), a key regulator of glucose and lipid metabolism. Their antidiabetic potential is assessed by their ability to lower blood glucose and lipid levels in animal models of diabetes and by their half-maximal effective concentration (EC50) in PPARγ activation assays.

| Compound | Animal Model | ED25 (mg/kg/day) | PPARγ Agonist Activity (EC50) | Reference Compound | Reference ED25/EC50 | Citation | |---|---|---|---|---|---| | 5-[3-[6-(5-methyl-2-phenyl-4-oxazolylmethoxy)-3-pyridyl]propyl]-1H-tetrazole | KKAy mice | 0.0839 (glucose lowering) | 6.75 nM | Pioglitazone hydrochloride | 6.0 (glucose lowering) |[8][9][10] | | | Wistar fatty rats | 0.0873 (glucose lowering) | | | |[8][9] | | | | 0.0277 (lipid lowering) | | | |[8][9] |

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model for generalized tonic-clonic seizures. An electrical stimulus is delivered via corneal or ear electrodes to induce a seizure. The endpoint is the abolition of the hindlimb tonic extensor component of the seizure.

Procedure:

  • Administer the test compound to mice or rats, typically via intraperitoneal (i.p.) or oral (p.o.) route.

  • At the time of predicted peak effect of the compound, apply a 60 Hz alternating current (e.g., 50 mA for mice) for a short duration (e.g., 0.2 seconds) through corneal electrodes moistened with saline.

  • Observe the animal for the presence or absence of a tonic hindlimb extension.

  • Abolition of the hindlimb tonic extension is considered a positive indication of anticonvulsant activity.

  • The median effective dose (ED50), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated from a dose-response curve.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

The scPTZ test is a model for myoclonic and absence seizures. A sub-convulsive dose of pentylenetetrazole (PTZ), a GABA-A receptor antagonist, is administered to induce clonic seizures.

Procedure:

  • Administer the test compound to mice.

  • After a predetermined time, inject a convulsant dose of PTZ (e.g., 85 mg/kg) subcutaneously.

  • Observe the animal for a set period (e.g., 30 minutes) for the occurrence of clonic seizures lasting for at least 5 seconds.

  • The absence of clonic seizures is considered a positive outcome.

  • The ED50 is calculated as the dose of the compound that protects 50% of the animals from PTZ-induced clonic seizures.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Procedure:

  • Prepare a solution of purified tubulin in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP).

  • Add the test compound at various concentrations to the tubulin solution in a 96-well plate.

  • Initiate polymerization by incubating the plate at 37°C.

  • Monitor the increase in absorbance at 340 nm over time using a microplate reader. The increase in absorbance corresponds to the formation of microtubules.

  • The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, is determined from the dose-response curve.

Cell-Based Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.

Procedure:

  • Seed cancer cells (e.g., SGC-7901, A549, HeLa) in a 96-well plate and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance of the formazan solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated.

PPARγ Agonist Activity Assay

This assay determines the ability of a compound to activate the PPARγ receptor.

Procedure:

  • Utilize a cell-based reporter assay where cells are co-transfected with a PPARγ expression vector and a reporter plasmid containing a PPARγ response element linked to a reporter gene (e.g., luciferase).

  • Treat the transfected cells with various concentrations of the test compound.

  • After an incubation period, lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).

  • An increase in reporter gene activity indicates activation of PPARγ.

  • The EC50 value, the concentration of the compound that produces 50% of the maximal response, is determined.

Signaling Pathway and Experimental Workflow Visualization

G2/M DNA Damage Checkpoint Signaling Pathway

Microtubule destabilizing agents, including certain 5-substituted-1H-tetrazole derivatives, disrupt the formation of the mitotic spindle, which activates the G2/M DNA damage checkpoint, leading to cell cycle arrest and apoptosis. The following diagram illustrates the key components of this signaling pathway.

G2M_Checkpoint DNA_Damage DNA Damage (Microtubule Disruption) ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR Chk1_Chk2 Chk1/Chk2 Kinases ATM_ATR->Chk1_Chk2 p53 p53 ATM_ATR->p53 Cdc25 Cdc25 Phosphatase Chk1_Chk2->Cdc25 inhibits p21 p21 (CDKN1A) p53->p21 activates CyclinB_Cdk1 Cyclin B/Cdk1 Complex p21->CyclinB_Cdk1 inhibits G2_M_Arrest G2/M Arrest Cdc25->CyclinB_Cdk1 activates CyclinB_Cdk1->G2_M_Arrest inhibition leads to Mitosis Mitosis CyclinB_Cdk1->Mitosis Apoptosis Apoptosis G2_M_Arrest->Apoptosis

Caption: G2/M DNA damage checkpoint pathway.

Experimental Workflow for Anticonvulsant Screening

The following diagram outlines a typical workflow for screening and evaluating the anticonvulsant potential of 5-substituted-1H-tetrazole derivatives.

Anticonvulsant_Workflow Synthesis Synthesis of 5-substituted-1H-tetrazole derivatives Primary_Screen Primary Screening Synthesis->Primary_Screen MES_Test Maximal Electroshock (MES) Test Primary_Screen->MES_Test scPTZ_Test Subcutaneous Pentylenetetrazole (scPTZ) Test Primary_Screen->scPTZ_Test Active_Compounds Identification of Active Compounds MES_Test->Active_Compounds scPTZ_Test->Active_Compounds Dose_Response Dose-Response Studies (ED50 Determination) Active_Compounds->Dose_Response Neurotoxicity Neurotoxicity Assessment (e.g., Rotarod Test) Dose_Response->Neurotoxicity Lead_Optimization Lead Optimization Neurotoxicity->Lead_Optimization

Caption: Anticonvulsant screening workflow.

References

Safety Operating Guide

Safe Disposal of Disodium 5-sulphido-1H-tetrazole-1-acetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides general guidance on the disposal of disodium 5-sulphido-1H-tetrazole-1-acetate based on available information for similar tetrazole compounds. It is not a substitute for a compound-specific Safety Data Sheet (SDS). Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations for chemical waste disposal.

The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. Tetrazole derivatives, a class of nitrogen-rich heterocyclic compounds, are widely utilized in pharmaceutical research.[1][2] Due to their chemical properties, some tetrazole compounds can be energetic and may require special handling and disposal procedures.[3] This guide outlines the essential safety and logistical information for the proper disposal of this compound.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle the chemical with appropriate care. Always wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4] Handle the compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or vapors.[4][5] Avoid creating dust, and keep the chemical away from heat, sparks, and open flames, as some tetrazole derivatives are flammable solids and can be heat-sensitive.[4][6]

Step-by-Step Disposal Protocol

The following protocol provides a general framework for the disposal of this compound.

  • Consult the Safety Data Sheet (SDS): The most critical first step is to obtain and thoroughly review the SDS for the specific chemical. The SDS will provide detailed information on hazards, handling, and disposal.

  • Waste Identification and Classification: Based on the SDS and local regulations, classify the waste. Tetrazole-containing waste is often categorized as hazardous waste.[4]

  • Segregation of Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department. Improper mixing can lead to dangerous chemical reactions.

  • Containerization:

    • Use a dedicated, properly labeled, and sealed waste container provided by your institution's waste management program.

    • The container should be made of a material compatible with the chemical.

    • The label should clearly state "Hazardous Waste" and include the full chemical name: "this compound."

  • Collection of Waste:

    • Solid Waste: Carefully sweep up any solid material using non-sparking tools and place it into the designated waste container.[4][5] Avoid generating dust.

    • Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, should also be placed in the hazardous waste container.

    • Empty Containers: Empty containers that held the chemical should be treated as hazardous waste as they may retain product residue.[4][6]

  • Storage of Waste: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. Keep it away from heat and sources of ignition.

  • Arranging for Disposal: Contact your institution's EHS or hazardous waste management department to schedule a pickup for the waste. Do not attempt to dispose of the chemical down the drain or in the regular trash.[4]

Quantitative Data Summary

PropertyValue/InformationSource
Physical State Solid[5]
Appearance White solid[5][6]
Flammability Flammable solid[5][6]
Conditions to Avoid Heat, sparks, open flames, ignition sources, excess heat[4][6]
Incompatibilities Oxidizing agents[6]
Hazardous Decomposition Nitrogen oxides, carbon monoxide, oxides of sulfur[6]

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_procedure Disposal Procedure cluster_final Final Steps start Start: Need to dispose of chemical sds Obtain and Review Safety Data Sheet (SDS) start->sds ppe Wear Appropriate Personal Protective Equipment (PPE) sds->ppe classify Classify as Hazardous Waste ppe->classify segregate Segregate from other waste streams classify->segregate containerize Use Labeled, Sealed Hazardous Waste Container segregate->containerize collect Collect Solid Waste & Contaminated Materials containerize->collect store Store in Designated Waste Accumulation Area collect->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs end_node End: Proper Disposal Complete contact_ehs->end_node

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Disodium 5-sulphido-1H-tetrazole-1-acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Disodium 5-sulphido-1H-tetrazole-1-acetate. Adherence to these protocols is essential for ensuring a safe laboratory environment.

I. Personal Protective Equipment (PPE)

The primary line of defense when handling this compound is the consistent and correct use of appropriate PPE. The following table summarizes the required equipment.

PPE CategoryItemSpecifications and Use
Hand Protection Chemical-resistant glovesNitrile gloves are a suitable minimum. For handling higher toxicity azides, consider double gloving with a silver shield glove underneath a nitrile glove.[3] Always inspect gloves for integrity before use and dispose of them properly after handling the compound.
Eye Protection Safety glasses or gogglesChemical splash goggles are mandatory to protect against splashes.[3][4] A face shield should be worn in conjunction with goggles when there is a higher risk of splashing.[4]
Body Protection Laboratory coatA flame-resistant lab coat should be worn to protect skin and clothing.[3]
Respiratory Protection Not typically required under normal useA respirator may be necessary if there is a risk of generating dust or aerosols. Use must be in accordance with your institution's respiratory protection program.[4][5]
Additional Protection Blast shieldA blast shield is required for all azides known or expected to be explosive, especially when heating or concentrating the material.[3]

II. Operational Plan: Safe Handling Procedures

All work with this compound must be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.[3]

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure the work area is clean and free of incompatible materials, particularly acids and metals.[2][3]

    • Assemble all necessary equipment, including non-metal spatulas (e.g., ceramic or plastic) for transferring the solid.[3]

    • Review the Safety Data Sheet (SDS) for any solvents or reagents to be used in the procedure.

  • Donning PPE:

    • Put on a lab coat, followed by safety goggles and/or a face shield.

    • Don the appropriate chemical-resistant gloves.

  • Handling the Compound:

    • Perform all manipulations of the solid compound within a chemical fume hood.

    • Avoid actions that can generate dust.

    • When weighing, use a plastic or ceramic spatula to avoid contact with metals.[3]

    • If heating the compound, do so with extreme caution behind a blast shield, as heating may cause an explosion.

  • Post-Handling:

    • Decontaminate the work surface with an appropriate solvent.

    • Properly dispose of all contaminated materials as outlined in the Disposal Plan.

    • Remove PPE in the reverse order it was put on, being careful to avoid self-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.[6]

III. Disposal Plan

Waste containing this compound must be treated as hazardous waste.

Waste TypeDisposal Procedure
Solid Waste Collect in a designated, labeled hazardous waste container. Avoid mixing with other waste streams.
Contaminated PPE (Gloves, etc.) Dispose of in a designated hazardous waste container immediately after use.
Aqueous Solutions Neutralize to a pH of 6-9 before collecting in a designated hazardous waste container.[3] Do not pour down the drain.[3]

IV. Emergency Procedures

Exposure RouteFirst Aid Measures
Inhalation Move to fresh air immediately and seek medical attention.[3]
Skin Contact Immediately remove all contaminated clothing and rinse the skin with plenty of water.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[6]
Ingestion Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[3]

In the event of a spill, evacuate the area and consult your institution's emergency response procedures. For small spills, absorb the material with an inert, non-combustible absorbent and collect it in a sealed container for hazardous waste disposal.

V. Experimental Workflow Diagram

The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Prepare Work Area (Fume Hood) gather_materials Gather Materials (Non-Metal Spatula) prep_area->gather_materials don_ppe Don PPE (Gloves, Goggles, Lab Coat) gather_materials->don_ppe weigh Weigh Compound don_ppe->weigh Proceed to Handling react Perform Reaction weigh->react decontaminate Decontaminate Work Area react->decontaminate Proceed to Cleanup dispose_waste Dispose of Waste (Hazardous Waste) decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands

Caption: Workflow for Handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.